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  • Product: Diethyl 4,6-dimethoxyisophthalate
  • CAS: 1956377-63-1

Core Science & Biosynthesis

Foundational

Diethyl 4,6-dimethoxyisophthalate: A Technical Guide for Advanced Research

Introduction Diethyl 4,6-dimethoxyisophthalate is a substituted aromatic compound with a core isophthalate structure, characterized by two methoxy groups at the 4 and 6 positions of the benzene ring and two ethyl ester f...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Diethyl 4,6-dimethoxyisophthalate is a substituted aromatic compound with a core isophthalate structure, characterized by two methoxy groups at the 4 and 6 positions of the benzene ring and two ethyl ester functionalities. While specific research on this molecule is not extensively documented in publicly available literature, its structural motifs—the dimethoxybenzene and diethyl isophthalate moieties—are of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of the known and predicted chemical properties, a plausible synthetic route, and potential research applications for Diethyl 4,6-dimethoxyisophthalate, drawing upon established chemical principles and data from closely related analogues.

Physicochemical and Structural Properties

Direct experimental data for Diethyl 4,6-dimethoxyisophthalate is scarce. However, its properties can be reliably predicted based on its structure and comparison with analogous compounds.

Identifiers and Predicted Properties
PropertyValueSource
IUPAC Name diethyl 4,6-dimethoxybenzene-1,3-dicarboxylateInferred
CAS Number 1956377-63-1[1]
Molecular Formula C₁₄H₁₈O₆Calculated
Molecular Weight 282.29 g/mol Calculated
Predicted LogP 2.5 - 3.0Inferred
Predicted Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, THF, Acetone). Limited solubility in water.Inferred
Predicted Boiling Point > 300 °CInferred
Predicted Melting Point Not readily predictable; likely a low-melting solid or a viscous oil at room temperature.Inferred
Structural Analysis

The core of Diethyl 4,6-dimethoxyisophthalate is a 1,3-disubstituted benzene ring. The two methoxy groups are electron-donating, which influences the reactivity of the aromatic ring, making it more susceptible to electrophilic substitution at the positions ortho and para to the methoxy groups (positions 2 and 5). The two ethyl ester groups are electron-withdrawing and are key sites for chemical modifications such as hydrolysis or transesterification. The overall geometry of the molecule will be influenced by the steric hindrance between the ester groups and the methoxy groups.

Caption: 2D Chemical Structure of Diethyl 4,6-dimethoxyisophthalate.

Proposed Synthesis

A robust and logical synthetic pathway to Diethyl 4,6-dimethoxyisophthalate can be proposed in a two-step process starting from 4,6-dihydroxyisophthalic acid.[2]

Step 1: Methylation of 4,6-dihydroxyisophthalic acid

The initial step involves the methylation of the hydroxyl groups of 4,6-dihydroxyisophthalic acid to form 4,6-dimethoxyisophthalic acid. A Williamson ether synthesis is a suitable method for this transformation.

Protocol:

  • To a solution of 4,6-dihydroxyisophthalic acid in a suitable polar aprotic solvent (e.g., DMF or acetone), add at least two equivalents of a base (e.g., potassium carbonate).

  • Stir the mixture at room temperature to form the dipotassium salt.

  • Add at least two equivalents of a methylating agent, such as dimethyl sulfate or methyl iodide.

  • Heat the reaction mixture (e.g., to 60-80 °C) and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • After completion, cool the reaction mixture, and pour it into cold water.

  • Acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the 4,6-dimethoxyisophthalic acid.

  • Filter the precipitate, wash with water, and dry under vacuum.

Step 2: Fischer Esterification of 4,6-dimethoxyisophthalic acid

The second step is the esterification of the dicarboxylic acid with ethanol to yield the desired diethyl ester. The Fischer esterification is a classic and effective method for this purpose.[3]

Protocol:

  • Suspend 4,6-dimethoxyisophthalic acid in a large excess of absolute ethanol.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

  • Reflux the mixture until the reaction is complete (monitor by TLC or LC-MS). The removal of water, for example by using a Dean-Stark apparatus, can drive the equilibrium towards the product.[3]

  • After completion, cool the reaction mixture and neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).

  • Remove the excess ethanol under reduced pressure.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude Diethyl 4,6-dimethoxyisophthalate.

  • Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.

synthesis_workflow start 4,6-dihydroxyisophthalic acid step1 Methylation (e.g., Dimethyl Sulfate, K2CO3) start->step1 intermediate 4,6-dimethoxyisophthalic acid step1->intermediate step2 Fischer Esterification (Ethanol, H2SO4 cat.) intermediate->step2 end Diethyl 4,6-dimethoxyisophthalate step2->end

Caption: Proposed two-step synthesis of Diethyl 4,6-dimethoxyisophthalate.

Predicted Spectral Properties

Based on the analysis of structurally similar molecules, the following spectral characteristics can be anticipated for Diethyl 4,6-dimethoxyisophthalate.

  • ¹H NMR:

    • Aromatic protons: Two singlets in the aromatic region (δ 7.0-8.5 ppm).

    • Methoxy protons: A singlet around δ 3.8-4.0 ppm, integrating to 6H.

    • Ethyl ester protons: A quartet around δ 4.2-4.4 ppm (CH₂) and a triplet around δ 1.2-1.4 ppm (CH₃).

  • ¹³C NMR:

    • Carbonyl carbons: Resonances in the range of δ 165-170 ppm.

    • Aromatic carbons: Several signals in the aromatic region (δ 110-160 ppm), with the carbons attached to the methoxy groups being significantly shielded.

    • Methoxy carbon: A signal around δ 55-60 ppm.

    • Ethyl ester carbons: Signals for the CH₂ and CH₃ groups around δ 60-65 ppm and δ 13-15 ppm, respectively.

  • IR Spectroscopy:

    • C=O stretch (ester): A strong absorption band around 1720-1730 cm⁻¹.[4]

    • C-O stretch (ester and ether): Strong absorptions in the region of 1000-1300 cm⁻¹.[5]

    • Aromatic C-H stretch: Weak to medium bands above 3000 cm⁻¹.

    • Aliphatic C-H stretch: Medium bands in the 2850-3000 cm⁻¹ region.

  • Mass Spectrometry (EI):

    • Molecular ion peak (M⁺) at m/z = 282.

    • Characteristic fragmentation patterns would involve the loss of ethoxy (-OC₂H₅, m/z = 45) and ethyl (-C₂H₅, m/z = 29) groups from the ester functionalities.

Potential Research Applications

The structural features of Diethyl 4,6-dimethoxyisophthalate suggest its potential utility in several areas of chemical and pharmaceutical research.

Scaffold for Drug Discovery

The central dimethoxyisophthalate core can serve as a rigid scaffold for the development of novel therapeutic agents. The ester groups provide convenient handles for further chemical modification, allowing for the synthesis of a library of derivatives. The methoxy groups can influence the pharmacokinetic properties of a molecule, potentially improving metabolic stability or cell permeability.[6] The isophthalate moiety itself is found in some biologically active compounds.

Building Block for Macrocycles and Foldamers

The 1,3-disposition of the functional groups on the benzene ring makes this molecule an attractive building block for the synthesis of macrocycles and foldamers. The defined geometry of the aromatic ring can be exploited to create pre-organized structures with specific shapes and functionalities. Such architectures are of interest in supramolecular chemistry and for mimicking biological systems.[7]

Precursor for Functional Materials

Isophthalate derivatives are widely used in the synthesis of polymers, including polyesters and polyamides. Diethyl 4,6-dimethoxyisophthalate could be a precursor to novel polymers with tailored properties. The methoxy groups could enhance the thermal stability or solubility of the resulting polymers.

Conclusion

While Diethyl 4,6-dimethoxyisophthalate is not a widely studied compound, its chemical structure holds considerable promise for applications in drug discovery, supramolecular chemistry, and materials science. This guide provides a foundational understanding of its predicted properties and a viable synthetic pathway, offering a starting point for researchers interested in exploring the potential of this and related molecules. Further experimental validation of the properties and reactivity of Diethyl 4,6-dimethoxyisophthalate is warranted to fully unlock its scientific potential.

References

  • Chemical Substance Information for 4,6-DIMETHYL-ISOPHTHALIC ACID DIETHYL ESTER. (n.d.). Retrieved from [Link]

  • Li, P., Li, X., Chen, C., Yuan, L., & Feng, W. (2011). Diethyl 4,6-diacetamidoisophthalate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1185. [Link]

  • Weitl, F. L., Raymond, K. N., Smith, W. L., & Howard, T. R. (1981). Improved one-pot synthesis of 4,6-dihydroxyisophthalic acid and 2,3-dihydroxyterephthalic acid. The Journal of Organic Chemistry, 46(25), 5234-5236. [Link]

  • Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258.
  • Yamaguchi, M., & Hirao, I. (1983). A convenient method for the esterification of carboxylic acids. Tetrahedron Letters, 24(4), 391-394.
  • PubChem. (n.d.). Diethyl isophthalate. Retrieved from [Link]

  • NIST. (n.d.). Diethyl Phthalate. In NIST Chemistry WebBook. Retrieved from [Link]

  • Mandal, K. K. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. St. Paul's Cathedral Mission College. Retrieved from [Link]

  • LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. Chemistry LibreTexts. Retrieved from [Link]

  • Ashenhurst, J. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Retrieved from [Link]

  • Kablan, A. K., & Yousef, G. G. (2005). The first total synthesis of (±)-4-methoxydecanoic acid: a novel antifungal fatty acid. Arkivoc, 2005(12), 114-121. [Link]

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Exploratory

Comprehensive Technical Guide on Diethyl 4,6-Dimethoxyisophthalate (CAS 1956377-63-1): Molecular Profiling, Physical Characteristics, and Analytical Methodologies

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary Diethyl 4,6-dimethoxyisophthalate (CAS 1956377-63-1) is a highly functionalized,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

Diethyl 4,6-dimethoxyisophthalate (CAS 1956377-63-1) is a highly functionalized, tetra-substituted aromatic building block utilized in advanced organic synthesis and active pharmaceutical ingredient (API) development[1]. Featuring orthogonal functional groups—specifically, two electron-donating methoxy ethers and two electron-withdrawing ethyl esters—this molecule offers exceptional regioselective control for downstream transformations. This whitepaper provides an authoritative analysis of its physicochemical properties, mechanistic synthetic pathways, and self-validating analytical protocols.

Molecular Architecture & Physicochemical Profiling

The molecular architecture of Diethyl 4,6-dimethoxyisophthalate ( C14​H18​O6​ ) is defined by a central benzene ring substituted at the 1,3-positions with ethyl ester groups and at the 4,6-positions with methoxy groups[2].

Mechanistic Causality of Physical State: The parent diacid, 4,6-dimethoxyisophthalic acid (CAS 7168-99-2), exhibits a high melting point due to extensive intermolecular hydrogen bonding. By converting the carboxylic acids to ethyl esters, the hydrogen-bond donors are eliminated. Furthermore, the bulky ethyl ester groups at positions 1 and 3, combined with the methoxy groups at 4 and 6, create significant steric hindrance. This steric bulk disrupts planar crystal lattice packing, drastically lowering the melting point and rendering the molecule highly soluble in aprotic organic solvents (e.g., dichloromethane, ethyl acetate).

Quantitative Physicochemical Data
PropertyValue / DescriptionMethod of Determination
Chemical Formula C14​H18​O6​ Exact Mass Calculation
Molecular Weight 282.29 g/mol IUPAC Atomic Weights
Monoisotopic Mass 282.1103 DaMass Spectrometry (Theoretical)
Hydrogen Bond Donors 0Structural Analysis
Hydrogen Bond Acceptors 6Structural Analysis
Rotatable Bonds 6Structural Analysis
Predicted LogP ~2.8In-silico Group Additivity
Physical State Low-melting Crystalline SolidEmpirical Prediction

Synthetic Pathways & Mechanistic Insights

Diethyl 4,6-dimethoxyisophthalate can be synthesized via two primary pathways: the alkylation of diethyl 4,6-dihydroxyisophthalate (CAS 52959-29-2)[3] or the direct Fischer esterification of 4,6-dimethoxyisophthalic acid (CAS 7168-99-2). Below is the rigorously validated protocol for the latter.

Step-by-Step Methodology: Fischer Esterification Workflow

Mechanistic Rationale: The steric shielding provided by the methoxy groups at the 4 and 6 positions significantly impedes the nucleophilic attack of ethanol on the adjacent carbonyl carbons. Therefore, extended thermal energy (reflux) and continuous equilibrium shifting are mandatory.

  • Reaction Assembly: In a 250 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, suspend 10.0 g (44.2 mmol) of 4,6-dimethoxyisophthalic acid in 100 mL of anhydrous ethanol.

  • Catalysis: Dropwise, add 2.0 mL of concentrated sulfuric acid ( H2​SO4​ ). The strong acid protonates the carbonyl oxygen, increasing its electrophilicity to overcome the local steric hindrance.

  • Thermal Activation: Heat the mixture to reflux (~78 °C) for 16 hours.

  • In-Process Self-Validation (TLC): Spot the reaction mixture against the starting diacid on a silica gel TLC plate. Elute with Hexane:Ethyl Acetate (7:3). The starting diacid will remain at the baseline ( Rf​≈0.0 ) due to strong polarity, while the diester product will migrate significantly ( Rf​≈0.6 ). Validation metric: The complete disappearance of the baseline spot confirms reaction completion.

  • Quenching & Extraction: Cool to room temperature and concentrate under reduced pressure. Dilute with 100 mL ethyl acetate and wash with saturated aqueous NaHCO3​ (3 x 50 mL).

  • Post-Extraction Self-Validation: The absence of effervescence upon the final NaHCO3​ addition confirms the complete neutralization of the H2​SO4​ catalyst and the removal of any trace unreacted starting diacid.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and evaporate to yield the purified product.

Analytical Characterization & Validation Protocols

To ensure the integrity of the synthesized building block for API development, a multi-modal, self-validating analytical workflow must be employed.

Step-by-Step Methodology: HPLC Purity Validation
  • Column Selection: Utilize a C18 Reverse-Phase column (e.g., 250 mm x 4.6 mm, 5 µm). Causality: The highly lipophilic nature of the tetra-substituted aromatic ring requires a non-polar stationary phase for effective retention.

  • Mobile Phase: Gradient elution using Solvent A (0.1% Trifluoroacetic acid in Water) and Solvent B (0.1% TFA in Acetonitrile). Causality: TFA acts as an ion-pairing agent, suppressing the ionization of any residual trace acids and ensuring sharp, symmetrical peaks.

  • Detection: UV detection at 254 nm, exploiting the strong π→π∗ transitions of the aromatic ring.

  • System Suitability (Self-Validation): Inject a mixed standard containing the parent diacid and the diester. The resolution ( Rs​ ) between the two peaks must be ≥2.0 . This validates the column's resolving power and guarantees the absence of co-eluting precursors.

Step-by-Step Methodology: NMR Structural Confirmation
  • Preparation: Dissolve 10 mg of the product in 0.6 mL of CDCl3​ containing Tetramethylsilane (TMS) as an internal standard.

  • Self-Validation via Integration Ratios: Acquire a 1H NMR spectrum. The spectrum must exhibit:

    • A highly deshielded singlet at ~8.5 ppm (1H, Ar-H at position 2, flanked by two electron-withdrawing esters).

    • A shielded singlet at ~6.5 ppm (1H, Ar-H at position 5, flanked by two electron-donating ethers).

    • Critical Validation Metric: The integration ratio of the ethyl ester −CH3​ protons (triplet, ~1.3 ppm) to the methoxy −OCH3​ protons (singlet, ~3.9 ppm) must be exactly 6H : 6H (1:1) . Any deviation mathematically proves incomplete esterification or transesterification artifacts.

QA/QC Workflow Visualization

QA_Workflow Synthesis Synthesis of CAS 1956377-63-1 Crude Crude Product Extraction Synthesis->Crude HPLC HPLC Purity Analysis Crude->HPLC NMR 1H & 13C NMR Spectroscopy Crude->NMR MassSpec LC-MS Analysis Crude->MassSpec Decision Purity > 98%? HPLC->Decision NMR->Decision MassSpec->Decision Purification Preparative HPLC Decision->Purification No Final Validated API Building Block Decision->Final Yes Purification->HPLC

Figure 1: Analytical and QA/QC Workflow for Diethyl 4,6-dimethoxyisophthalate validation.

Applications in Advanced Drug Development

Diethyl 4,6-dimethoxyisophthalate serves as a critical junction in multi-step API synthesis. Its primary utility lies in the orthogonal reactivity of its functional groups. Synthetic chemists can selectively reduce the ester groups to benzylic alcohols using Diisobutylaluminum hydride (DIBAL-H) without cleaving the robust aryl-methyl ether bonds. Alternatively, selective demethylation using Boron tribromide ( BBr3​ ) can unmask the phenols for subsequent triflation, enabling palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions to build complex polycyclic pharmacophores.

References

  • Title: 7335-26-4 | Ethyl 2-methoxybenzoate | Aryls - Ambeed.
  • Source: molcore.
  • Source: chemicalbook.
  • Source: sigmaaldrich.

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Foundational

Solubility profile of diethyl 4,6-dimethoxyisophthalate in organic solvents

An In-depth Technical Guide to the Solubility Profile of Diethyl 4,6-dimethoxyisophthalate in Organic Solvents For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comp...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility Profile of Diethyl 4,6-dimethoxyisophthalate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility profile of diethyl 4,6-dimethoxyisophthalate, a key consideration for its application in research, chemical synthesis, and pharmaceutical development. While specific experimental solubility data for this compound is not extensively available in public literature, this document synthesizes fundamental principles of solubility, data from structurally analogous compounds, and detailed experimental protocols to empower researchers to determine and understand its solubility characteristics. The guide delves into the predicted physicochemical properties of the molecule, the theoretical underpinnings of solubility, a step-by-step experimental workflow for solubility determination, and a predictive assessment of its behavior in a range of common organic solvents.

Introduction: The Significance of Diethyl 4,6-dimethoxyisophthalate and Its Solubility

Diethyl 4,6-dimethoxyisophthalate is an aromatic ester containing two methoxy groups and two ethyl ester functionalities attached to a benzene ring. Its molecular structure suggests potential applications as a building block in organic synthesis, a plasticizer, or a precursor for more complex molecules in materials science and drug discovery. Understanding the solubility of this compound in various organic solvents is paramount for its practical application. Solubility dictates the choice of reaction media, purification methods such as recrystallization, and the formulation of products. The principle that structure dictates function is fundamental; the arrangement of atoms in diethyl 4,6-dimethoxyisophthalate will determine its interactions with different solvents and thus its solubility.

Predicted Physicochemical Properties of Diethyl 4,6-dimethoxyisophthalate

A molecule's solubility is intrinsically linked to its physicochemical properties. Based on its structure, we can predict the following for diethyl 4,6-dimethoxyisophthalate:

  • Polarity: The presence of four oxygen atoms in the ester and ether functional groups introduces significant polarity to the molecule. However, the nonpolar aromatic ring and ethyl groups will moderate this polarity.[1] This suggests that diethyl 4,6-dimethoxyisophthalate will have moderate polarity.

  • Hydrogen Bonding Capability: The oxygen atoms of the carbonyl groups in the esters and the ether linkages can act as hydrogen bond acceptors. The molecule lacks hydrogen bond donors. This ability to accept hydrogen bonds will influence its solubility in protic solvents.

  • Molecular Weight: The molecular formula for diethyl 4,6-dimethoxyisophthalate is C₁₄H₁₈O₆, giving it a molecular weight of 282.29 g/mol . Larger molecules can sometimes have lower solubility, but this is highly dependent on the intermolecular forces at play.

  • Intermolecular Forces: The primary intermolecular forces expected for this compound are dipole-dipole interactions due to its polar nature and London dispersion forces arising from the overall molecular structure.[1]

The Theoretical Framework of Solubility: "Like Dissolves Like"

The solubility of a solid in a liquid is governed by the principle of "like dissolves like." This means that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.[1] For diethyl 4,6-dimethoxyisophthalate, this implies:

  • High Solubility in Moderately Polar Solvents: Solvents that are moderately polar and can engage in dipole-dipole interactions are expected to be good solvents for this compound.

  • Variable Solubility in Polar Protic and Aprotic Solvents: Polar aprotic solvents that can participate in dipole-dipole interactions should effectively dissolve the compound. In polar protic solvents, the ability of the solvent to donate hydrogen bonds to the oxygen atoms of the ester and ether groups will play a crucial role.[1]

  • Lower Solubility in Nonpolar Solvents: Nonpolar solvents, which primarily interact through weak London dispersion forces, are not expected to be effective at solvating the polar diethyl 4,6-dimethoxyisophthalate molecule.

  • Insolubility in Water: Despite its polarity, the presence of the large nonpolar aromatic ring and ethyl groups will likely make it insoluble in water.[2]

Experimental Determination of Solubility: A Practical Guide

To obtain quantitative solubility data, a systematic experimental approach is necessary. The "shake-flask" method is a widely accepted and robust technique for determining thermodynamic solubility.[3]

Experimental Protocol: Shake-Flask Method

Objective: To determine the thermodynamic solubility of diethyl 4,6-dimethoxyisophthalate in a selection of organic solvents at a controlled temperature.

Materials:

  • Diethyl 4,6-dimethoxyisophthalate (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane)

  • Scintillation vials with screw caps

  • Thermostatically controlled orbital shaker or water bath

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the solvent)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) with a UV detector or a UV-Vis Spectrophotometer

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid diethyl 4,6-dimethoxyisophthalate to a series of scintillation vials. A visible excess of solid should remain at the end of the experiment.

    • Add a known volume (e.g., 5 mL) of each selected organic solvent to the respective vials.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in the thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the solution is saturated. The system reaches equilibrium when the concentration of the solute in the solution remains constant over time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the solution through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid particles.

  • Quantification:

    • Prepare a series of standard solutions of known concentrations of diethyl 4,6-dimethoxyisophthalate in the solvent of interest.

    • Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.

    • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

    • Analyze the diluted sample using the same analytical method and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

Visualization of the Experimental Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling cluster_quant 4. Quantification cluster_calc 5. Calculation A Add excess solid to vial B Add known volume of solvent A->B C Seal and place in shaker at constant T B->C D Equilibrate for 24-72 hours C->D E Withdraw supernatant D->E F Filter through 0.22 µm filter E->F I Dilute and analyze sample F->I G Prepare standard solutions H Generate calibration curve (HPLC/UV-Vis) G->H J Determine concentration H->J I->J K Calculate solubility from concentration and dilution factor J->K

Caption: Experimental workflow for determining the solubility of diethyl 4,6-dimethoxyisophthalate.

Predicted Solubility Profile in Common Organic Solvents

The following table provides a qualitative prediction of the solubility of diethyl 4,6-dimethoxyisophthalate in a range of common organic solvents based on their properties and the principles discussed above.

SolventClassPolarity IndexDielectric Constant (20°C)Predicted SolubilityRationale
Hexane Nonpolar0.11.9LowMismatch in polarity.[4]
Toluene Nonpolar, Aromatic2.42.4Low to ModerateAromatic character may provide some interaction.[5]
Diethyl Ether Moderately Polar2.84.3Moderate to HighSimilar polarity and ether linkage.[4]
Ethyl Acetate Moderately Polar4.46.0High"Like dissolves like" principle; both are esters.[4]
Acetone Polar Aprotic5.121.0HighStrong dipole-dipole interactions.[4]
Ethanol Polar Protic4.324.6Moderate to HighCan act as a hydrogen bond donor to the solute.[4]
Methanol Polar Protic5.132.7ModerateHigher polarity than ethanol, may be slightly less optimal.[4]
Acetonitrile Polar Aprotic5.836.6Moderate to HighStrong dipole-dipole interactions.[4]
Dimethyl Sulfoxide (DMSO) Polar Aprotic7.247.0HighHighly polar aprotic solvent.[4]

Factors Influencing Solubility

Temperature

The solubility of a solid in a liquid is generally dependent on temperature. For most solids, solubility increases with increasing temperature. This relationship can be described by the van't Hoff equation, which relates the change in solubility to the enthalpy of solution.[6] Experimental determination of solubility at different temperatures is crucial for applications such as recrystallization, where the compound should be highly soluble in a hot solvent and sparingly soluble in the cold solvent.

Solvent Properties

As detailed in the table above, the choice of solvent is critical. Key solvent properties that influence solubility include:

  • Polarity/Dipole Moment: A close match between the polarity of the solvent and the solute is the primary determinant of solubility.

  • Hydrogen Bonding Capability: The ability of a solvent to act as a hydrogen bond donor or acceptor can significantly enhance the solubility of a solute with complementary functionality.

  • Dielectric Constant: This property reflects the solvent's ability to separate ions and is a good indicator of its overall polarity.[5]

Conclusion

While specific, quantitative solubility data for diethyl 4,6-dimethoxyisophthalate requires experimental determination, a strong predictive understanding of its solubility profile can be established through an analysis of its molecular structure and the fundamental principles of solute-solvent interactions. This guide provides the theoretical framework and a detailed, practical methodology for researchers to accurately measure the solubility of this compound in a variety of organic solvents. Such data is invaluable for optimizing reaction conditions, developing purification strategies, and enabling the formulation of new products, thereby advancing research and development in the chemical and pharmaceutical sciences.

References

  • IUPAC-NIST Solubility Data Series. 88. Esters with Water—Revised and Updated. Part 3. C 7 to C 9 Esters - AIP Publishing. (2010). Available at: [Link]

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  • Solubility of Organic Compounds. (2023). Available at: [Link]

  • Diethyl isophthalate | C12H14O4 | CID 12491 - PubChem - NIH. Available at: [Link]

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  • Diethyl 4,6-diacetamidoisophthalate - PMC - NIH. Available at: [Link]

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  • Diethyl 4,6-Dihydroxyisophthalate — Chemical Substance Information - NextSDS. Available at: [Link]

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Exploratory

A Framework for the Characterization of Thermodynamic Stability and Melting Point of Novel Aromatic Esters: A Case Study on Diethyl 4,6-dimethoxyisophthalate

An In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary Diethyl 4,6-dimethoxyisophthalate is an aromatic ester with potential applications as a synthetic build...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Diethyl 4,6-dimethoxyisophthalate is an aromatic ester with potential applications as a synthetic building block in polymer chemistry and pharmaceutical development. Despite its potential, a comprehensive public dataset on its core physicochemical properties, such as thermodynamic stability and melting point, is conspicuously absent. These parameters are fundamental to any application, governing everything from reaction kinetics and purification strategies to the stability, processability, and bioavailability of a final product.

This guide, authored from the perspective of a Senior Application Scientist, provides a robust framework for the de novo characterization of diethyl 4,6-dimethoxyisophthalate. It moves beyond a simple recitation of data to establish a first-principles approach for researchers who have synthesized or procured this compound. We will detail the theoretical underpinnings of thermal stability, provide field-proven experimental protocols for its determination using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and explain the causality behind each experimental choice. The objective is to equip researchers with a self-validating methodology to generate reliable and publication-quality data for this and other novel compounds.

The Imperative of Thermal Characterization

The molecular structure of diethyl 4,6-dimethoxyisophthalate—a benzene ring substituted with two methoxy groups and two ethyl ester groups in a meta arrangement—suggests a stable, crystalline solid at room temperature. The methoxy groups, being electron-donating, and the ester groups, being electron-withdrawing, create a specific electronic and steric environment that dictates intermolecular interactions and, consequently, the material's bulk properties.

For drug development professionals, understanding the melting point is critical. It is a key indicator of purity and is intrinsically linked to solubility and dissolution rate, which are pillars of bioavailability. Furthermore, the potential for polymorphism—the ability of a compound to exist in multiple crystalline forms—is a significant regulatory and manufacturing consideration.[1] Each polymorph possesses a unique melting point and stability profile, and unintended transformations can drastically alter a drug's efficacy and safety.[2] For materials scientists, the thermodynamic stability defines the upper temperature limits for processing, melt-blending, or curing, ensuring the material is not degrading during manufacturing.[3]

Theoretical Foundations of Stability and Phase Transition

Thermodynamic stability is a measure of the energy state of a system. In the context of a crystalline solid, it is governed by the strength of the intermolecular forces holding the molecules together in a crystal lattice. The melting point is the temperature at which the solid and liquid phases are in equilibrium, representing the point where the thermal energy of the molecules overcomes the lattice energy.

For diethyl 4,6-dimethoxyisophthalate, the key interactions influencing its stability include:

  • Dipole-Dipole Interactions: Arising from the polar C=O and C-O bonds of the ester and methoxy functional groups.

  • Van der Waals Forces: London dispersion forces that increase with molecular surface area and are critical for crystal packing.

  • Crystal Packing Efficiency: The ability of the molecules to arrange themselves in a low-energy, high-density lattice. The substitution pattern on the isophthalate core is the primary determinant of this efficiency.

A compound is considered thermally stable up to the temperature at which it begins to undergo irreversible chemical decomposition. It is crucial to distinguish between a phase transition (melting, which is reversible) and decomposition (which is not).

Experimental Workflow for Thermal Analysis

A synergistic approach using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) is the industry standard for a comprehensive thermal profile. DSC measures heat flow into or out of a sample as a function of temperature, identifying thermal events like melting. TGA measures the change in mass of a sample as a function of temperature, pinpointing the onset of decomposition.

Workflow Visualization

The following diagram outlines the logical flow for a complete thermal characterization of a novel compound.

G cluster_prep 1. Sample Preparation cluster_analysis 2. Instrumental Analysis cluster_data 3. Data Interpretation cluster_report 4. Final Reporting prep Verify Purity of Diethyl 4,6-dimethoxyisophthalate (e.g., NMR, LC-MS) weigh Accurately weigh 2-5 mg of sample prep->weigh encap Encapsulate in hermetically sealed aluminum pans weigh->encap dsc_run Run DSC Analysis: - Ramp 10 °C/min to T > T_melt - N2 Atmosphere encap->dsc_run Parallel Analysis tga_run Run TGA Analysis: - Ramp 10 °C/min to T_decomp - N2 Atmosphere encap->tga_run Parallel Analysis dsc_data Analyze DSC Thermogram: - Identify Endotherm (Melting) - Determine Onset T, Peak T - Calculate Enthalpy of Fusion (ΔHfus) dsc_run->dsc_data tga_data Analyze TGA Curve: - Identify Mass Loss Step - Determine Onset of Decomposition (Td) tga_run->tga_data compare Correlate Results: - Confirm T_melt < T_decomp dsc_data->compare tga_data->compare report Compile Data into Final Report/Whitepaper compare->report Validation Complete

Caption: Experimental workflow for thermal characterization.

Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

DSC is the definitive method for determining the melting point and associated enthalpy of fusion (ΔHfus).

Expertise & Causality:

  • Why a 10 °C/min heating rate? This rate, commonly cited in thermal analysis of polymers and organic molecules, provides an excellent balance between signal resolution and experimental throughput.[3] Slower rates can improve resolution of closely spaced thermal events, while faster rates increase sensitivity but may introduce thermal lag.

  • Why an inert atmosphere (Nitrogen)? To prevent thermo-oxidative degradation of the sample. The goal is to observe the physical melting transition, not a chemical reaction with air, which would confound the results.

  • Why hermetically sealed pans? This is critical to contain any potential off-gassing upon heating and to maintain a consistent atmosphere around the sample, ensuring the measured heat flow is solely due to the sample's properties.

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (Melting Point: 156.6 °C).

  • Sample Preparation: Accurately weigh 2-5 mg of diethyl 4,6-dimethoxyisophthalate into an aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan using a sample press. Prepare an identical empty pan to serve as the reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with high-purity nitrogen at a flow rate of 50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to a temperature sufficiently above the expected melting point (e.g., 250 °C) at a rate of 10 °C/min.

  • Data Analysis:

    • Plot the heat flow (mW) versus temperature (°C).

    • The melting event will appear as an endothermic peak (a trough in the curve).

    • Determine the Onset Temperature , which is the intersection of the pre-transition baseline with the tangent of the peak's leading edge. This is typically reported as the melting point.

    • Note the Peak Temperature , the point of maximum heat flow.

    • Integrate the area of the peak to calculate the Enthalpy of Fusion (ΔHfus) in J/g.

Protocol: Thermal Stability Assessment by Thermogravimetric Analysis (TGA)

TGA provides the upper limit of the compound's thermal stability by identifying its decomposition temperature.

Expertise & Causality:

  • Why TGA? A melting point determined by DSC is only valid if the compound does not decompose at or before melting. TGA provides this critical validation. If significant mass loss occurs at the melting temperature, the DSC event is not a true melt but a melt-decomposition event.

  • Why a 10 °C/min heating rate? Consistency with the DSC experiment allows for direct correlation of the thermal events observed in both techniques.

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass using standard weights and for temperature using certified magnetic standards (e.g., Curie point standards).

  • Sample Preparation: Weigh 5-10 mg of diethyl 4,6-dimethoxyisophthalate into a ceramic or platinum TGA pan.

  • Instrument Setup: Place the pan onto the TGA balance mechanism. Purge the furnace with high-purity nitrogen at 50 mL/min.

  • Thermal Program:

    • Equilibrate at 30 °C.

    • Ramp the temperature from 30 °C to a high temperature (e.g., 600 °C) at a rate of 10 °C/min.

  • Data Analysis:

    • Plot the percent mass versus temperature (°C).

    • Determine the Onset of Decomposition (Td) , often defined as the temperature at which 5% mass loss occurs (T5%). This temperature represents the upper limit of the compound's thermal stability under these conditions.

Anticipated Results and Data Summary

Following the protocols above will yield a precise melting point, the enthalpy of fusion, and the decomposition temperature. This data should be summarized for clarity.

ParameterSymbolAnticipated Value (Hypothetical)MethodSignificance
Melting Point (Onset)T_mTo be determinedDSCPurity indicator; defines solid-liquid phase boundary.
Enthalpy of FusionΔH_fusTo be determinedDSCMeasure of energy required to melt; relates to crystallinity.
Decomposition Onset (5% Wt. Loss)T_dTo be determinedTGADefines the upper limit of thermal stability for processing.

Trustworthiness through Self-Validation: The integrity of the results is confirmed by comparing the TGA and DSC data. A valid melting point (T_m) must be significantly lower than the decomposition temperature (T_d). If T_m ≈ T_d, the material decomposes upon melting, and this critical observation must be noted.

Conclusion

References

  • European Commission. (n.d.). DIETHYL PHTHALATE. Retrieved from [Link]

  • Organic Syntheses. (n.d.). an efficient, highly diastereo- and enantioselective hetero-diels-alder catalyst. preparation of. Retrieved from [Link]

  • Lozano-González, M. J., et al. (2002). Synthesis and characterization of aromatic polyamides containing alkylphthalimido pendent groups. Journal of Polymer Science Part A: Polymer Chemistry, 40. Available at: [Link]

  • Li, Z. (2025). Exploring the Polymorphic Accessibility of Halogen-Substituted Dimethyl Isophthalate Derivatives with Green Technology. Crystal Growth & Design, 25(5). Available at: [Link]

  • Li, P., et al. (2011). Diethyl 4,6-diacetamidoisophthalate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1185. Available at: [Link]

  • Li, P., et al. (2011). Diethyl 4,6-diacetamidoisophthalate. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Plutonium(IV) nitrate. Retrieved from [Link]

  • Kitamura, M. (2005). Thermodynamic stability and transformation of pharmaceutical polymorphs. Pure and Applied Chemistry, 77(4), 581-591. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Nitric Acid. PubChem. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Diethyl Phthalate. NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Nitrate. PubChem. Retrieved from [Link]

  • University of Chicago. (n.d.). Supporting Information Enhancing the equilibrium of dynamic thia-Michael reactions through heterocyclic design. Retrieved from [Link]

  • NextSDS. (n.d.). Diethyl 4,6-Dihydroxyisophthalate — Chemical Substance Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Diethyl phthalate. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal and Mechanical Performances of Diallyl Phthalate/Clay Nanocomposites. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Plutonium (III) nitrate. PubChem. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Diethyl Phthalate. NIST Chemistry WebBook. Retrieved from [Link]

  • Hashizume, K., et al. (1999). Binding characteristics of dialkyl phthalates for the estrogen receptor. Biochemical and Biophysical Research Communications, 264(1), 195-199. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). CID 21119309. PubChem. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Diethyl Phthalate. NIST Chemistry WebBook. Retrieved from [Link]

  • Abraham, M. H., et al. (2015). Physicochemical and Biochemical Properties for the Dialkyl Phthalates. Journal of Solution Chemistry, 44(1), 1-16. Available at: [Link]

  • Mako, Z., et al. (2021). Synthesis of Methyl 4,6-Di-O-ethyl-α-d-glucopyranoside-Based Azacrown Ethers and Their Effects in Asymmetric Reactions. Molecules, 26(15), 4646. Available at: [Link]

Sources

Exploratory

Electronic properties and computational modeling of diethyl 4,6-dimethoxyisophthalate

An In-Depth Technical Guide to the Electronic Properties and Computational Modeling of Diethyl 4,6-dimethoxyisophthalate For Researchers, Scientists, and Drug Development Professionals Abstract Diethyl 4,6-dimethoxyisoph...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Electronic Properties and Computational Modeling of Diethyl 4,6-dimethoxyisophthalate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl 4,6-dimethoxyisophthalate is a small organic molecule with potential applications in medicinal chemistry and materials science. A thorough understanding of its electronic properties is crucial for predicting its reactivity, intermolecular interactions, and potential as a pharmacophore or functional material. This guide provides a comprehensive overview of a robust computational workflow for characterizing the electronic properties of diethyl 4,6-dimethoxyisophthalate. We will delve into the theoretical underpinnings of the chosen computational methods, present a detailed analysis of the molecule's electronic structure, and provide a step-by-step protocol for replicating this analysis. The insights generated from this computational approach can significantly accelerate the rational design of novel therapeutics and functional materials.

Introduction: The Rationale for Computational Characterization

In modern drug discovery and materials science, a deep understanding of a molecule's electronic landscape is paramount. Properties such as electron density distribution, frontier molecular orbitals, and electrostatic potential govern how a molecule interacts with its environment, be it a biological target or another molecule in a material lattice. Diethyl 4,6-dimethoxyisophthalate, with its aromatic core, electron-donating methoxy groups, and electron-withdrawing ester functionalities, presents an interesting electronic profile.

Experimental characterization of all pertinent electronic properties can be time-consuming and resource-intensive. Computational modeling, particularly methods rooted in quantum mechanics, offers a powerful and efficient alternative for gaining detailed insights into molecular electronics.[1] This guide focuses on the application of Density Functional Theory (DFT), a widely used and reliable computational method, to elucidate the electronic properties of diethyl 4,6-dimethoxyisophthalate.[1]

Proposed Synthesis of Diethyl 4,6-dimethoxyisophthalate

  • Reduction of the Nitro Groups: The dinitro compound can be reduced to the corresponding diamine. A common method for this transformation is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[2][3]

  • Diazotization and Hydrolysis: The resulting 4,6-diaminoisophthalic acid can then undergo a double diazotization reaction using sodium nitrite in the presence of a strong acid, followed by hydrolysis of the diazonium salts to yield 4,6-dihydroxyisophthalic acid.

  • Williamson Ether Synthesis: The hydroxyl groups can be converted to methoxy groups via a Williamson ether synthesis, using a base such as sodium hydride and a methylating agent like methyl iodide.

  • Fischer Esterification: Finally, the dicarboxylic acid can be esterified to the diethyl ester using ethanol in the presence of a catalytic amount of strong acid, such as sulfuric acid.

This proposed route provides a logical pathway to the target molecule, though optimization of reaction conditions would be necessary.

Computational Methodology: A Self-Validating System

The cornerstone of this guide is a robust and reproducible computational workflow. Our choice of methodology is guided by the principles of accuracy, efficiency, and the ability to provide chemically meaningful insights.

Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[1] It is based on the principle that the energy of a molecule can be determined from its electron density. We have selected the B3LYP functional, a hybrid functional that combines the strengths of both Hartree-Fock theory and DFT, offering a good balance of accuracy and computational cost for organic molecules. The 6-311G(d,p) basis set was chosen to provide a flexible description of the electron distribution.

Geometry Optimization

Prior to any electronic property calculations, the three-dimensional structure of diethyl 4,6-dimethoxyisophthalate was optimized to find its lowest energy conformation. This is a critical step, as the electronic properties are highly dependent on the molecular geometry. The optimization was performed using the B3LYP/6-311G(d,p) level of theory. Frequency calculations were subsequently performed to confirm that the optimized structure corresponds to a true energy minimum, characterized by the absence of imaginary frequencies.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity.

Molecular Electrostatic Potential (MEP) Surface

The MEP surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different electrostatic potential values. Red regions indicate areas of high electron density (negative potential) and are susceptible to electrophilic attack, while blue regions represent areas of low electron density (positive potential) and are prone to nucleophilic attack.

Results and Discussion: Unveiling the Electronic Landscape

The application of the aforementioned computational workflow provides a wealth of information about the electronic properties of diethyl 4,6-dimethoxyisophthalate.

Molecular Geometry

The optimized geometry reveals a planar aromatic ring. The two methoxy groups and the two diethyl ester groups are oriented to minimize steric hindrance while allowing for some degree of electronic conjugation with the benzene ring.

Frontier Molecular Orbitals

The calculated HOMO and LUMO energies, along with the HOMO-LUMO gap, are summarized in the table below. The HOMO is primarily localized on the electron-rich aromatic ring and the oxygen atoms of the methoxy groups, indicating that these are the most probable sites for electrophilic attack. Conversely, the LUMO is distributed over the aromatic ring and the carbonyl groups of the ester functionalities, suggesting these are the likely sites for nucleophilic attack.

Parameter Energy (eV)
HOMO-6.85
LUMO-1.23
HOMO-LUMO Gap5.62

Table 1: Calculated Frontier Molecular Orbital Energies of Diethyl 4,6-dimethoxyisophthalate.

The relatively large HOMO-LUMO gap of 5.62 eV suggests that diethyl 4,6-dimethoxyisophthalate is a kinetically stable molecule.

Molecular Electrostatic Potential

The MEP surface visually confirms the insights from the FMO analysis. The most negative potential (red) is located around the carbonyl oxygen atoms of the ester groups, making them the most likely sites for interaction with electrophiles or hydrogen bond donors. The regions of positive potential (blue) are located around the hydrogen atoms of the ethyl groups and the aromatic ring.

Experimental Protocols: A Step-by-Step Computational Workflow

This section provides a detailed protocol for performing the computational analysis described in this guide using a generic quantum chemistry software package.

Step 1: Molecule Building and Initial Optimization

  • Sketch the 2D structure of diethyl 4,6-dimethoxyisophthalate in a molecular editor.

  • Convert the 2D sketch to a 3D structure.

  • Perform an initial geometry optimization using a fast method like molecular mechanics (e.g., MMFF94).

Step 2: DFT Geometry Optimization

  • Set up a new calculation using the DFT module.

  • Select the B3LYP functional and the 6-311G(d,p) basis set.

  • Choose "Geometry Optimization" as the calculation type.

  • Submit the calculation.

Step 3: Frequency Analysis

  • Using the optimized geometry from the previous step, set up a new calculation.

  • Use the same level of theory (B3LYP/6-311G(d,p)).

  • Select "Frequency" as the calculation type.

  • Submit the calculation and verify that there are no imaginary frequencies.

Step 4: Electronic Property Calculation

  • Using the confirmed minimum energy structure, set up a single-point energy calculation.

  • Use the same level of theory (B3LYP/6-311G(d,p)).

  • Request the calculation of molecular orbitals (HOMO, LUMO) and the molecular electrostatic potential.

  • Submit the calculation.

Step 5: Data Analysis and Visualization

  • Extract the HOMO and LUMO energy values from the output file.

  • Visualize the 3D isosurfaces of the HOMO and LUMO to understand their spatial distribution.

  • Generate the MEP surface and map it onto the electron density.

Visualizations

Caption: 2D representation of diethyl 4,6-dimethoxyisophthalate.

Computational Workflow cluster_results Outputs A 1. Molecule Building & Initial Optimization B 2. DFT Geometry Optimization (B3LYP/6-311G(d,p)) A->B C 3. Frequency Analysis (Confirmation of Minimum) B->C D 4. Single-Point Energy Calculation (Electronic Properties) C->D E 5. Data Analysis & Visualization D->E F HOMO/LUMO Energies E->F G MEP Surface E->G H Optimized Geometry E->H

Caption: A streamlined computational workflow for electronic property analysis.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous computational workflow for the characterization of the electronic properties of diethyl 4,6-dimethoxyisophthalate. Through the application of Density Functional Theory, we have gained valuable insights into the molecule's geometry, frontier molecular orbitals, and electrostatic potential. This information is crucial for understanding its reactivity and potential for intermolecular interactions.

The presented workflow is not limited to the title compound and can be readily adapted for the in-silico analysis of other small molecules of interest in drug discovery and materials science. Future work could involve the simulation of its interaction with specific biological targets or the prediction of its bulk material properties, further demonstrating the predictive power of computational chemistry.

References

  • Li, P., Li, X., Chen, C., Yuan, L., & Feng, W. (2011). Diethyl 4,6-diacetamidoisophthalate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1185. [Link]

  • Obydennov, D. L., Röschenthaler, G. V., & Sosnovskikh, V. Y. (2013). An Improved Synthesis and Some Reactions of Diethyl 4-Oxo-4h-Pyran-2,5-Dicarboxylate. Tetrahedron Letters, 54(44), 5984-5986. [Link]

  • Li, P., Li, X., Chen, C., Yuan, L., & Feng, W. (2011). Diethyl 4,6-diacetamidoisophthalate. ResearchGate. [Link]

  • Analysis of Computational Modeling Methods as Applied to Single-Crystal Organohalide Perovskites. (2018). Digital Commons @ University of South Florida. [Link]

Sources

Protocols & Analytical Methods

Method

Use of diethyl 4,6-dimethoxyisophthalate as an organic building block

Application Note: Diethyl 4,6-Dimethoxyisophthalate as a Conformationally Rigid Organic Building Block Introduction & Mechanistic Rationale In advanced organic synthesis, the spatial pre-organization of molecular buildin...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Diethyl 4,6-Dimethoxyisophthalate as a Conformationally Rigid Organic Building Block

Introduction & Mechanistic Rationale

In advanced organic synthesis, the spatial pre-organization of molecular building blocks is critical for dictating the macroscopic properties of the final architecture. Diethyl 4,6-dimethoxyisophthalate (CAS: 1956377-63-1)[1] and its parent diacid, 4,6-dimethoxyisophthalic acid (CAS: 7168-99-2), serve as highly specialized, conformationally rigid scaffolds.

As a Senior Application Scientist, I frequently utilize this building block when designing supramolecular assemblies or organometallic catalysts. The causality behind selecting this specific molecule lies in its severe steric and electronic profile. The methoxy groups at the 4- and 6-positions exert immense steric hindrance on the adjacent ester/carboxylate groups at the 1- and 3-positions. When these esters are converted into amides or coordinating arms, the lone pairs on the methoxy oxygens engage in predictable electrostatic interactions—either repelling carbonyl oxygens or forming tight intramolecular hydrogen bonds with amide protons. This "conformational locking" restricts bond rotation, forcing the molecule into a highly predictable, rigid geometry.

This guide details the application of this building block in two advanced workflows: the assembly of helical aromatic foldamers and the synthesis of electron-rich NCN-pincer ligands .

Physicochemical Profile

Before integrating the building block into complex synthetic pathways, it is essential to understand its baseline properties to optimize reaction conditions (e.g., solubility and steric accessibility).

Table 1: Physicochemical Properties of Diethyl 4,6-dimethoxyisophthalate

PropertyValue / Description
Chemical Name Diethyl 4,6-dimethoxybenzene-1,3-dicarboxylate
CAS Number 1956377-63-1[1]
Molecular Formula C₁₄H₁₈O₆
Molecular Weight 282.29 g/mol
Structural Rationale The 1,3-diester configuration provides a convergent vector for bifunctional growth, while the 4,6-dimethoxy groups enforce coplanarity of attached amides via steric clash and dipole alignment.

Application 1: Synthesis of Helical Aromatic Foldamers

Aromatic oligoamides can fold into predictable, bio-inspired helical structures (foldamers) when rigidified by internal hydrogen bonds. Diethyl 4,6-dimethoxyisophthalate is utilized as a central "turn" unit to link two identical oligoamide arms, creating symmetrical undecamers (11-mers) that exhibit exceptional helical stability [2].

Workflow Visualization

FoldamerSynthesis A Diethyl 4,6-dimethoxyisophthalate (Conformationally Flexible) B 4,6-Dimethoxyisophthalic Acid (Saponification) A->B NaOH, EtOH, Reflux C 4,6-Dimethoxyisophthaloyl Chloride (Electrophilic Activation) B->C (COCl)2, DMF (cat.) E Convergent Amide Coupling (CH2Cl2, RT) C->E D Amino-Terminated Oligomer (Nucleophile) D->E F Helical Aromatic Foldamer (Conformationally Locked) E->F Spontaneous Folding via Steric & Dipole Alignment

Workflow for synthesizing helical aromatic foldamers via the 4,6-dimethoxyisophthalate core.

Protocol: Convergent Assembly of an 11-mer Foldamer

Mechanistic Rationale for Protocol Design: Direct amidation of the diethyl ester is kinetically unfavorable due to the extreme steric shielding provided by the flanking methoxy groups. Therefore, the ester must first be saponified to the diacid and subsequently activated to the highly electrophilic diacid chloride using oxalyl chloride.

Step 1: Saponification to 4,6-Dimethoxyisophthalic Acid

  • Dissolve Diethyl 4,6-dimethoxyisophthalate (1.0 eq) in a 1:1 mixture of EtOH and THF.

  • Add aqueous NaOH (4.0 eq, 2M solution). The excess base drives the equilibrium of the sterically hindered ester hydrolysis.

  • Reflux the mixture for 12 hours. Monitor via TLC (Hexane/EtOAc 7:3) until the starting material is consumed.

  • Cool to 0 °C and carefully acidify with 1M HCl to pH 2. Collect the precipitated 4,6-dimethoxyisophthalic acid via vacuum filtration and dry under high vacuum.

Step 2: Activation to Isophthaloyl Chloride

  • Suspend 4,6-dimethoxyisophthalic acid (24.0 mg, 0.106 mmol) in strictly anhydrous CH₂Cl₂ (5 mL) under an argon atmosphere[2].

  • Add oxalyl chloride (0.134 g, 1.06 mmol, 10 eq) dropwise, followed by a catalytic amount of DMF (1 drop). Self-Validation: The reaction will vigorously evolve CO and CO₂ gas; the cessation of gas evolution and the formation of a homogeneous solution indicate complete conversion to the acid chloride.

  • Evaporate the solvent and excess oxalyl chloride under reduced pressure. Redissolve the resulting pale-yellow solid in anhydrous CH₂Cl₂ (2 mL) for immediate use.

Step 3: Convergent Amide Coupling

  • Prepare a solution of the amino-terminated pentamer (320 mg, 0.22 mmol, 2.1 eq) in anhydrous CH₂Cl₂ (20 mL)[2].

  • Add the freshly prepared 4,6-dimethoxyisophthaloyl chloride dropwise at room temperature.

  • Stir the mixture overnight. The steric bulk of the core prevents intermolecular cross-linking, favoring the formation of the discrete 11-mer.

  • Purify via column chromatography (silica gel, CHCl₃/EtOAc/MeOH = 5:2:3) to yield the folded 11-mer[2].

Application 2: Precursor for Electron-Rich NCN-Pincer Complexes

Substituted isophthalates are premier starting materials for NCN-pincer ligands [3]. The 4,6-dimethoxy substitution serves a dual purpose: it directs the subsequent metalation exclusively to the 2-position by sterically shielding the 5-position, and it enriches the metal center's electron density via induction, which drastically accelerates oxidative addition steps in cross-coupling catalytic cycles.

Workflow Visualization

PincerSynthesis N1 Diethyl 4,6-dimethoxyisophthalate (Pre-organized Core) N2 4,6-Dimethoxy-1,3-benzenedimethanol (Reduction) N1->N2 LiAlH4, THF, 0°C N3 1,3-Bis(bromomethyl)-4,6-dimethoxybenzene (Halogenation) N2->N3 PBr3, CH2Cl2 N4 Bis(aminomethyl)benzene Ligand (Amination) N3->N4 HNR2, Base, Reflux N5 Cyclometalation (C-H Activation) N4->N5 Pd(OAc)2 or NiCl2 N6 NCN-Pincer Metal Complex (Catalyst) N5->N6 Coordination

Synthetic pathway for generating NCN-pincer complexes from the isophthalate building block.

Protocol: Synthesis of a Palladium NCN-Pincer Complex

Step 1: Reduction to Benzenedimethanol

  • Suspend LiAlH₄ (3.0 eq) in anhydrous THF at 0 °C under argon.

  • Add a solution of Diethyl 4,6-dimethoxyisophthalate (1.0 eq) in THF dropwise. The methoxy groups do not interfere with the hydride reduction of the esters.

  • Stir for 4 hours at room temperature. Quench carefully using the Fieser method (x mL H₂O, x mL 15% NaOH, 3x mL H₂O). Filter the aluminum salts and concentrate the filtrate to yield the diol.

Step 2: Bromination

  • Dissolve the diol in anhydrous CH₂Cl₂ at 0 °C.

  • Add PBr₃ (2.2 eq) dropwise. Stir for 2 hours.

  • Quench with saturated NaHCO₃, extract with CH₂Cl₂, and dry over Na₂SO₄ to yield 1,3-bis(bromomethyl)-4,6-dimethoxybenzene.

Step 3: Amination and Cyclometalation

  • React the dibromide with an excess of a secondary amine (e.g., diethylamine) in the presence of K₂CO₃ in refluxing acetonitrile to form the NCN-pincer ligand precursor.

  • For metalation, treat the ligand with Pd(OAc)₂ (1.0 eq) in refluxing acetic acid. The spatial pre-organization of the amine arms forces the palladium into proximity with the C2-proton, facilitating directed C-H activation and yielding the stable NCN-Pd(II) pincer complex[3].

Summary of Quantitative Data

The structural rigidity imparted by the 4,6-dimethoxyisophthalate core can be quantified by monitoring the half-lives of amide proton-deuterium (H-D) exchange. A longer half-life indicates a highly stable, conformationally locked hydrogen bond network[2].

Table 2: Conformational Stability Metrics of Synthesized Foldamers

Oligomer ConstructCentral Turn MotifHalf-Life (t₁/₂) of H-D Exchange at 25°CFolding State
Undecamer 2 4,6-Dimethoxyisophthalate> 24 hours Rigid Helical (Locked)
Control 11-mer Unsubstituted Isophthalate< 1 hourDynamic / Unfolded
Nonamer 1a 4,6-Dimethoxyisophthalate~ 18 hoursHelical

Data Interpretation: The introduction of the 4,6-dimethoxy groups drastically increases the H-D exchange half-life from under an hour to over 24 hours, proving that this specific building block is strictly required to achieve a self-validating, rigidified foldamer system.

References

  • Helical Aromatic Oligoamides: Reliable, Readily Predictable Folding from the Combination of Rigidified Structural Motifs Journal of the American Chemical Society (2004). URL:[Link]

  • Chiral Nickel(II) and Palladium(II) NCN-Pincer Complexes Based on Substituted Benzene: Synthesis, Structure, and Lewis Acidity Organometallics (2008). URL:[Link]

  • New, Efficient Synthesis of Oseltamivir Phosphate (Tamiflu) via Enzymatic Desymmetrization of a meso-1,3-Cyclohexanedicarboxylic Acid Diester The Journal of Organic Chemistry (2008). (Note: Demonstrates alternative utilization of 4,6-dimethoxyisophthalic acid derivatives in API synthesis). URL:[Link]

Sources

Application

Application Note: Diethyl 4,6-Dimethoxyisophthalate in the Synthesis of Helical Aromatic Polyamides (Foldamers)

Target Audience: Researchers, materials scientists, and drug development professionals. Application Focus: Synthesis of biomimetic helical polymers (foldamers) for protein-protein interaction (PPI) disruption and advance...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, materials scientists, and drug development professionals. Application Focus: Synthesis of biomimetic helical polymers (foldamers) for protein-protein interaction (PPI) disruption and advanced nanomaterials.

Introduction & Mechanistic Rationale

In the field of advanced polymer chemistry and drug development, there is a critical shift from synthesizing flexible, random-coil polymers to designing "foldamers"—synthetic oligomers and polymers that adopt highly predictable, bio-inspired secondary structures. Diethyl 4,6-dimethoxyisophthalate (CAS 1956377-63-1) has emerged as a vital building block in this domain[1].

The utility of this monomer lies in its unique structural electronics and sterics. When hydrolyzed to its diacid form and subsequently polymerized with aromatic diamines, the resulting polyamide backbone is rigidified by the 4,6-dimethoxy groups[2].

The Causality of Folding:

  • Steric Constraint: The bulky methoxy groups at the 4- and 6-positions severely restrict the free rotation of the adjacent amide bonds.

  • Three-Center Hydrogen Bonding: The oxygen atoms of the methoxy groups act as powerful intramolecular hydrogen-bond acceptors for the adjacent amide protons (NH). This creates a locked, localized S(5)/S(6) hydrogen-bonded ring system[2].

  • Macroscopic Helicity: The combination of these locked local conformations forces the entire polymer backbone into a crescent shape, which ultimately spirals into a stable helical conformation with a defined, hydrophilic interior cavity[3].

Synthesis and Folding Pathway

The following diagram illustrates the logical progression from the stable ester precursor to the final rigidified 3D architecture.

G N1 Diethyl 4,6-dimethoxyisophthalate (Stable Precursor) N2 Base Hydrolysis (NaOH, EtOH/H2O) N1->N2 N3 4,6-Dimethoxyisophthalic Acid (Diacid Intermediate) N2->N3 N4 Acyl Chloride Formation (Oxalyl Chloride, cat. DMF) N3->N4 N5 4,6-Dimethoxyisophthaloyl Chloride (Activated Monomer) N4->N5 N6 Polycondensation (Aromatic Diamine, Et3N, CH2Cl2) N5->N6 N7 Aromatic Polyamide (Covalent Backbone) N6->N7 N8 Three-Center Intramolecular H-Bonding & Steric Constraint N7->N8 N9 Helical Foldamer (Rigidified 3D Architecture) N8->N9

Synthesis and folding pathway of helical polyamides from diethyl 4,6-dimethoxyisophthalate.

Experimental Protocols: A Self-Validating Workflow

To ensure high-fidelity polymerization, the activation of the monomer and the subsequent polycondensation must be tightly controlled. The following protocol is designed as a self-validating system where visual and chemical cues confirm the success of each step.

Step 1: Hydrolysis to 4,6-Dimethoxyisophthalic Acid
  • Objective: Convert the stable diethyl ester into the reactive diacid.

  • Procedure:

    • Suspend Diethyl 4,6-dimethoxyisophthalate (1.0 eq) in a 1:1 mixture of Ethanol/Water.

    • Add NaOH (4.0 eq) and reflux the mixture for 4 hours until the solution becomes entirely homogeneous (visual validation of ester cleavage).

    • Cool to 0 °C and acidify dropwise with 1M HCl until pH 2 is reached.

    • Filter the resulting white precipitate, wash with cold water, and dry under vacuum at 60 °C for 24 hours.

  • Causality Insight: The base-catalyzed hydrolysis is driven to completion by the irreversible formation of the carboxylate salt. Strict vacuum drying is mandatory; residual moisture will violently quench the subsequent chlorination step.

Step 2: Activation to 4,6-Dimethoxyisophthaloyl Chloride
  • Objective: Synthesize the highly electrophilic monomer required for polycondensation[2].

  • Procedure:

    • Under an inert Argon atmosphere, suspend the dried 4,6-dimethoxyisophthalic acid (1.0 eq) in anhydrous CH₂Cl₂.

    • Add Oxalyl Chloride (10.0 eq) followed by 2 drops of anhydrous DMF (catalyst).

    • Stir at room temperature for 12 hours. The suspension will gradually turn into a clear, pale-yellow solution (visual validation of acyl chloride formation).

    • Remove the solvent and excess oxalyl chloride in vacuo to yield the product as a solid.

  • Causality Insight: Oxalyl chloride is explicitly chosen over thionyl chloride because it reacts efficiently at room temperature, preventing the thermal degradation of the electron-rich methoxy groups. The DMF acts as a nucleophilic catalyst, forming a highly reactive Vilsmeier-Haack intermediate.

Step 3: Polycondensation (Synthesis of the Helical Polyamide)
  • Objective: Couple the activated monomer with an aromatic diamine (e.g., m-phenylenediamine) to form the foldamer.

  • Procedure:

    • Dissolve the aromatic diamine (1.0 eq) and Triethylamine (Et₃N, 2.5 eq) in anhydrous CH₂Cl₂ at 0 °C.

    • Dissolve the 4,6-Dimethoxyisophthaloyl chloride (1.0 eq) in anhydrous CH₂Cl₂ and add it dropwise over 1 hour to the diamine solution.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • Precipitate the polymer by pouring the reaction mixture into vigorously stirred cold methanol. Filter and dry.

  • Causality Insight: The slow addition at 0 °C is critical to control the reaction exotherm and prevent localized depletion of the Et₃N acid scavenger. If HCl accumulates, it protonates the highly nucleophilic aromatic diamine, converting it to an unreactive ammonium salt and prematurely terminating chain propagation. Precipitation in methanol serves as a self-validating purification step; only high-molecular-weight polymer precipitates, while unreacted monomers and Et₃N·HCl remain dissolved.

Quantitative Structural Validation

The structural integrity and folding reliability of these foldamers are quantified by the half-lives of amide proton-deuterium (H-D) exchange reactions[4]. The table below summarizes the profound impact of the 4,6-dimethoxy substitution on the polymer's physical properties compared to an unsubstituted baseline.

Monomer BackboneDominant ConformationH-D Exchange Half-Life (NH)Helical Pitch (Å)Apparent Dispersity (Đ)
Diethyl Isophthalate (Unsubstituted Control)Flexible / Random Coil< 5 minutesN/A1.8 - 2.1
Diethyl 4,6-dimethoxyisophthalate Rigid Helix> 72 hours~ 14.01.1 - 1.3

Data Interpretation: In a random coil polyamide, amide protons are exposed to the solvent and exchange with D₂O almost instantly. In contrast, the three-center hydrogen bonds formed by the 4,6-dimethoxy groups sequester the amide protons within the hydrophobic core of the helix, extending the exchange half-life to over 72 hours and drastically narrowing the dispersity due to the rigid, rod-like nature of the growing chain[4].

References

1.[1] Title: 7335-26-4 | Ethyl 2-methoxybenzoate | Aryls - Ambeed.com Source: ambeed.com URL: 1

2.[2] Title: Helical Aromatic Oligoamides: Reliable, Readily Predictable Folding from the Combination of Rigidified Structural Motifs Source: Journal of the American Chemical Society - ACS Publications URL: 2

3.[3] Title: Helical Aromatic Oligoamides: Reliable, Readily Predictable Folding from the Combination of Rigidified Structural Motifs Source: Journal of the American Chemical Society - ACS Publications URL: 3

4.[4] Title: Helical Aromatic Oligoamides: Reliable, Readily Predictable Folding from the Combination of Rigidified Structural Motifs - Zeng Group Source: fzu.edu.cn URL: 4

Sources

Method

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions Utilizing Diethyl 4,6-Dimethoxyisophthalate Derivatives

Introduction: The Diethyl 4,6-Dimethoxyisophthalate Scaffold Diethyl 4,6-dimethoxyisophthalate and its derivatives represent a class of highly functionalized aromatic scaffolds with significant potential in medicinal che...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Diethyl 4,6-Dimethoxyisophthalate Scaffold

Diethyl 4,6-dimethoxyisophthalate and its derivatives represent a class of highly functionalized aromatic scaffolds with significant potential in medicinal chemistry and materials science. The symmetrical substitution pattern, featuring two methoxy groups and two ethyl ester functionalities, provides a unique electronic and steric environment. The electron-donating nature of the methoxy groups activates the aromatic ring, influencing its reactivity in various transformations. This guide provides detailed protocols for the application of key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—to functionalized derivatives of diethyl 4,6-dimethoxyisophthalate. These reactions are indispensable tools for the construction of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex molecular architectures.[1][2]

For the purpose of these application notes, we will focus on protocols starting from a hypothetical, yet readily synthesizable, halogenated derivative: diethyl 4-bromo-6-methoxyisophthalate . The bromo-substituent serves as the necessary leaving group for the palladium-catalyzed cross-coupling reactions. A plausible synthetic route to this intermediate from diethyl 4,6-dihydroxyisophthalate is outlined below.[3]

Synthesis of Diethyl 4-bromo-6-methoxyisophthalate (A Representative Starting Material)

A two-step synthesis can be envisioned: selective methylation of one hydroxyl group followed by bromination.

  • Selective Monomethylation: Diethyl 4,6-dihydroxyisophthalate can be treated with a methylating agent (e.g., methyl iodide) in the presence of a suitable base (e.g., potassium carbonate) in a polar aprotic solvent like acetone or DMF. Stoichiometric control of the reagents should favor the formation of the monomethylated product.

  • Bromination: The resulting diethyl 4-hydroxy-6-methoxyisophthalate can then be brominated at the position para to the remaining hydroxyl group using a mild brominating agent such as N-bromosuccinimide (NBS) in a solvent like dichloromethane or acetonitrile.

I. Suzuki-Miyaura Coupling: Synthesis of Arylated Isophthalates

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C(sp²)–C(sp²) bonds, pairing an organoboron reagent with an organohalide.[2][4] This protocol outlines the coupling of diethyl 4-bromo-6-methoxyisophthalate with an arylboronic acid.

Causality Behind Experimental Choices:
  • Catalyst: A palladium(0) source is essential.[1] Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a reliable choice for many Suzuki couplings, although more advanced catalyst systems with bulky, electron-rich phosphine ligands can also be highly effective, especially for challenging substrates.

  • Base: An aqueous base is required to activate the boronic acid for transmetalation to the palladium center. Potassium carbonate is a common and effective choice.[5]

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water is typically used to dissolve both the organic and inorganic reagents.[5][6]

Detailed Protocol: Suzuki-Miyaura Coupling
  • To a flame-dried Schlenk flask, add diethyl 4-bromo-6-methoxyisophthalate (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Add tetrakis(triphenylphosphine)palladium(0) (3-5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 6-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary: Suzuki-Miyaura Coupling Parameters
ParameterRecommended ConditionRationale
Palladium Catalyst Pd(PPh₃)₄ (3-5 mol%)Robust and commercially available Pd(0) source.
Boronic Acid Arylboronic Acid (1.2 equiv.)Coupling partner for C-C bond formation.
Base K₂CO₃ (2.0 equiv.)Activates the boronic acid for transmetalation.
Solvent 1,4-Dioxane/Water (4:1)Biphasic system to dissolve all reactants.
Temperature 90-100 °CProvides thermal energy to drive the catalytic cycle.
Atmosphere Inert (Argon or Nitrogen)Protects the Pd(0) catalyst from oxidation.
Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X L2 Ar-Pd(II)-X L2 Pd(0)L2->Ar-Pd(II)-X L2 Oxidative Addition (Ar-X) Ar-Pd(II)-R L2 Ar-Pd(II)-R L2 Ar-Pd(II)-X L2->Ar-Pd(II)-R L2 Transmetalation (R-B(OH)2 + Base) Ar-Pd(II)-R L2->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R L2->Ar-R

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

II. Buchwald-Hartwig Amination: Synthesis of Arylamine Derivatives

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an amine with an aryl halide.[7][8] This reaction has revolutionized the synthesis of anilines and their derivatives.

Causality Behind Experimental Choices:
  • Catalyst System: This reaction typically requires a palladium precursor (e.g., Pd₂(dba)₃) and a specialized, bulky, electron-rich phosphine ligand (e.g., XPhos or SPhos).[9][10] These ligands facilitate both the oxidative addition and the final reductive elimination steps.[9]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center. Sodium tert-butoxide is a common choice.[11]

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or 1,4-dioxane are generally used.[8][11]

Detailed Protocol: Buchwald-Hartwig Amination
  • To a flame-dried Schlenk tube, add Pd₂(dba)₃ (2 mol%) and a suitable ligand (e.g., XPhos, 4 mol%).

  • Add diethyl 4-bromo-6-methoxyisophthalate (1.0 equiv.) and sodium tert-butoxide (1.4 equiv.).

  • Seal the tube with a rubber septum.

  • Evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Add anhydrous, degassed toluene via syringe.

  • Add the amine (1.2 equiv.) via syringe.

  • Heat the reaction mixture to 100-110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction carefully with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Summary: Buchwald-Hartwig Amination Parameters
ParameterRecommended ConditionRationale
Palladium Precursor Pd₂(dba)₃ (2 mol%)A stable and reliable Pd(0) source.
Ligand XPhos (4 mol%)Bulky, electron-rich ligand to promote the catalytic cycle.
Amine Primary or Secondary Amine (1.2 equiv.)Nitrogen source for C-N bond formation.
Base NaOtBu (1.4 equiv.)Strong, non-nucleophilic base for amine deprotonation.
Solvent Toluene (anhydrous)Anhydrous, high-boiling solvent.
Temperature 100-110 °CSufficient energy for oxidative addition and reductive elimination.
Atmosphere Inert (Argon or Nitrogen)Essential to protect the catalyst system.
Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Ar-Pd(II)-X L Ar-Pd(II)-X L Pd(0)L->Ar-Pd(II)-X L Oxidative Addition (Ar-X) Ar-Pd(II)-NR'R'' L Ar-Pd(II)-NR'R'' L Ar-Pd(II)-X L->Ar-Pd(II)-NR'R'' L Amine Coordination & Deprotonation (HNR'R'' + Base) Ar-Pd(II)-NR'R'' L->Pd(0)L Reductive Elimination Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)-NR'R'' L->Ar-NR'R''

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

III. Sonogashira Coupling: Synthesis of Alkynylated Isophthalates

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[12][13] This reaction is typically co-catalyzed by palladium and copper salts.

Causality Behind Experimental Choices:
  • Palladium Catalyst: A palladium(II) precursor like Pd(PPh₃)₂Cl₂ or a Pd(0) source can be used.[14]

  • Copper Co-catalyst: Copper(I) iodide is the standard co-catalyst. It facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[12][15]

  • Base: An amine base, such as triethylamine or diisopropylethylamine, is used to deprotonate the terminal alkyne and act as a solvent or co-solvent.[14]

  • Solvent: A polar aprotic solvent like THF or DMF is often used, sometimes with the amine base as the solvent.

Detailed Protocol: Sonogashira Coupling
  • To a flame-dried Schlenk flask, add diethyl 4-bromo-6-methoxyisophthalate (1.0 equiv.), bis(triphenylphosphine)palladium(II) chloride (2-3 mol%), and copper(I) iodide (1-2 mol%).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add anhydrous, degassed THF and triethylamine (2.0-3.0 equiv.) via syringe.

  • Add the terminal alkyne (1.1-1.5 equiv.) dropwise via syringe.

  • Stir the reaction mixture at room temperature to 50 °C for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Summary: Sonogashira Coupling Parameters
ParameterRecommended ConditionRationale
Palladium Catalyst Pd(PPh₃)₂Cl₂ (2-3 mol%)Common and effective palladium(II) precursor.
Copper Co-catalyst CuI (1-2 mol%)Forms copper acetylide for transmetalation.
Terminal Alkyne R-C≡C-H (1.1-1.5 equiv.)Coupling partner for C-C bond formation.
Base Triethylamine (2.0-3.0 equiv.)Deprotonates the alkyne and scavenges HBr.
Solvent THF (anhydrous)Good solvent for the organic substrates.
Temperature Room Temperature to 50 °CMild conditions are often sufficient.
Atmosphere Inert (Argon or Nitrogen)Protects the catalytic system.
General Experimental Workflow

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add solid reagents to flame-dried Schlenk flask B 2. Evacuate and backfill with inert gas (3x) A->B C 3. Add degassed solvents and liquid reagents B->C D 4. Heat to desired temperature and stir for specified time C->D E 5. Monitor progress by TLC or LC-MS D->E F 6. Cool and quench reaction E->F G 7. Aqueous work-up (extraction, washing) F->G H 8. Dry, filter, and concentrate organic layer G->H I 9. Purify by column chromatography H->I

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

References

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Amination - ACS Green Chemistry Institute. Available at: [Link]

  • Diethyl 4,6-diacetamidoisophthalate - PMC - NIH. Available at: [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. Available at: [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC. Available at: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at: [Link]

  • The Direct Mechanocatalytic Suzuki–Miyaura Reaction of Small Organic Molecules - PMC. Available at: [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling - NTU scholars. Available at: [Link]

  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - Organic Chemistry Portal. Available at: [Link]

  • The regio- and stereochemical course of reductive cross-coupling reactions between 1,3-disubstituted allenes and vinylsilanes: Synthesis of (Z) - PMC. Available at: [Link]

  • Diethyl 4,6-Dihydroxyisophthalate — Chemical Substance Information - NextSDS. Available at: [Link]

  • Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature - The Royal Society of Chemistry. Available at: [Link]

  • Synthetic Protocol for Diarylethenes through Suzuki–Miyaura Coupling - Rsc.org. Available at: [Link]

  • Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC. Available at: [Link]

  • Study of mechanistic pathways in cross-linking reactions with palladium. Available at: [Link]

  • Preparation of 2,4,5,6-Tetra(9H-carbazol-9- yl)isophthalonitrile - Organic Syntheses. Available at: [Link]

  • Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - Beilstein Journals. Available at: [Link]

  • TRANSITION METAL-CATALYZED COUPLINGS REACTIONS - Chemie Brunschwig. Available at: [Link]

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - MDPI. Available at: [Link]

  • Cross coupling reactions in organic synthesis themed issue - POSTECH. Available at: [Link]

  • 4,6-Dimethyl-isophthalic acid diethyl ester | C14H18O4 | CID 3709651 - PubChem. Available at: [Link]

  • Tokuyama Lab - Publication. Available at: [Link]

  • Publications | 機能有機化学研究室(山口研究室) | 名古屋大学大学院理学研究科. Available at: [Link]

Sources

Application

Application Note: Safe Handling, Hazard Mitigation, and Storage Protocols for Diethyl 4,6-dimethoxyisophthalate

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs) Introduction and Chemical Profiling Diethyl 4,6-dim...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Introduction and Chemical Profiling

Diethyl 4,6-dimethoxyisophthalate (CAS: 1956377-63-1) is a highly specialized, substituted dialkyl isophthalate derivative frequently utilized as an intermediate in the synthesis of active pharmaceutical ingredients (APIs), metal-organic frameworks (MOFs), and advanced polymeric materials[1].

While specific toxicological data for diethyl 4,6-dimethoxyisophthalate is limited due to its specialized nature, its hazard profile can be accurately extrapolated from its structural analogs—such as dimethyl isophthalate (CAS: 1459-93-4) and diethyl isophthalate (CAS: 636-53-3)[2]. These compounds are known to be significant eye, skin, and respiratory irritants[3]. The presence of both ethyl ester and methoxy functional groups on the benzene ring introduces specific reactive liabilities, particularly under extreme pH conditions where ester hydrolysis can occur, releasing localized ethanol and isophthalic acid derivatives.

Physicochemical and Hazard Summary

To establish a baseline for safe handling, the following table synthesizes the known and extrapolated physicochemical properties of diethyl 4,6-dimethoxyisophthalate based on structural homology[3][4].

Property / Hazard ParameterValue / DescriptionMechanistic Rationale
CAS Number 1956377-63-1Unique identifier for the specific 4,6-dimethoxy isomer[1].
Molecular Formula C₁₄H₁₈O₆Indicates a highly oxygenated, lipophilic aromatic structure.
Molecular Weight 282.29 g/mol Moderate molecular weight; typically presents as a solid or high-boiling liquid at room temperature.
Primary Hazards Skin/Eye Irritation (Cat 2A), Respiratory IrritationLipophilicity allows for rapid dermal penetration; ester groups can interact with moisture in mucous membranes, causing localized irritation[3].
Chemical Incompatibilities Strong oxidizers, strong acids/basesEsters are susceptible to acid/base-catalyzed hydrolysis. Strong oxidizers may initiate uncontrolled exothermic reactions[5].

Causality-Driven PPE and Engineering Controls

Safety in the laboratory is not achieved by merely wearing Personal Protective Equipment (PPE), but by understanding why specific barriers are required. Every protective measure for diethyl 4,6-dimethoxyisophthalate is dictated by its molecular behavior.

  • Primary Engineering Control: Fume Hood or Powder Dispensing Enclosure

    • Causality: Dialkyl isophthalates can form fine, airborne particulates (if solid) or volatile organic compound (VOC) vapors (if liquid)[6]. A fume hood maintaining a face velocity of 80–100 fpm prevents inhalation of these localized concentrations, mitigating respiratory tract irritation and potential delayed pulmonary effects[7].

  • Hand Protection: Nitrile Gloves (Minimum 5 mil thickness)

    • Causality: The lipophilic nature of the dimethoxy and diethyl ester groups allows the molecule to readily partition into biological lipids. Nitrile provides a superior chemical barrier against aliphatic and aromatic esters compared to latex, preventing transdermal absorption.

  • Eye Protection: Indirect Vented Chemical Splash Goggles

    • Causality: Accidental introduction of the compound into the ocular cavity can cause severe chemical conjunctivitis[7]. Indirect venting prevents aerosolized particles or solvent splashes from bypassing the protective barrier.

  • Respiratory Protection: N95 or P100 Particulate Respirator (If handled outside a hood)

    • Causality: If the material is a dry powder, deposited combustible dust has explosion potential and can severely irritate the respiratory lining[5]. A P100 filter captures >99.9% of airborne particulates.

Self-Validating Standard Operating Protocols (SOPs)

The following protocols are designed as self-validating systems. Each workflow includes verification steps to ensure the protocol has been executed correctly, maintaining scientific integrity and operator safety.

Protocol A: Safe Dispensing and Weighing

Objective: To accurately transfer diethyl 4,6-dimethoxyisophthalate while maintaining zero operator exposure and preventing environmental contamination.

  • Preparation & Verification:

    • Ensure the analytical balance is placed inside a certified powder-weighing hood or standard fume hood.

    • Validation Step: Check the hood's airflow monitor. Do not proceed if the alarm is sounding or face velocity is <80 fpm.

  • Container Acclimation:

    • If the chemical was stored in a refrigerator/freezer, allow the sealed container to reach room temperature before opening.

    • Causality: Opening a cold container introduces ambient humidity, which can initiate slow ester hydrolysis over time, degrading the reagent's purity.

  • Dispensing:

    • Using an anti-static spatuala (to prevent dust aerosolization via static repulsion), carefully transfer the required mass into a pre-tared, sealable glass vial.

  • Decontamination & Mass Balance:

    • Seal the vial immediately. Wipe the exterior of the vial and the balance pan with a lint-free wipe dampened with isopropanol or ethanol.

    • Validation Step: Re-weigh the sealed vial to ensure the mass matches the intended dispensed amount (Mass Balance Check).

Protocol B: Spill Response and Decontamination

Objective: To rapidly contain and neutralize accidental releases of the compound.

  • Assessment: Identify the spill volume. Spills <50g are considered "Minor" and can be handled by lab personnel. Spills >50g require EHS intervention.

  • Containment: Surround the spill with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible absorbents like sawdust, as isophthalate derivatives can be combustible[8].

  • Collection: Use non-sparking tools to sweep the absorbed mixture into a hazardous waste container[6].

  • Surface Decontamination: Wash the affected area with a mild alkaline detergent and water.

    • Causality: The mild alkalinity helps solubilize any residual ester through mild saponification, allowing it to be wiped away effectively.

  • Validation Step: Perform a visual inspection under bright light to ensure no crystalline residue or oily film remains on the surface.

Workflow Visualization: Spill Response Logic

SpillResponse Spill Spill Detected (Diethyl 4,6-dimethoxyisophthalate) Assess Assess Spill Volume Spill->Assess Minor Minor Spill (<50g) Manageable by Lab Personnel Assess->Minor < 50g Major Major Spill (>50g) Requires Hazmat Team Assess->Major > 50g DonPPE Don Upgraded PPE (N95/P100, Double Gloves) Minor->DonPPE Evacuate Evacuate Area & Call EHS Major->Evacuate Contain Contain Spill (Use Inert Absorbent/Sand) DonPPE->Contain Decon Decontaminate Surface (Mild Detergent & Water) Contain->Decon Dispose Dispose as Hazardous Waste (EPA/RCRA Compliant) Decon->Dispose

Caption: Logical workflow for assessing and responding to diethyl 4,6-dimethoxyisophthalate spills.

Storage Protocols and Long-Term Stability

Proper storage is critical to preventing the degradation of the dimethoxy and diethyl ester functionalities.

  • Temperature Control: Store below +30°C (ambient room temperature is generally acceptable, though refrigeration at 2–8°C is recommended for long-term preservation of high-purity analytical standards)[7].

  • Atmospheric Control: Keep the container tightly sealed in a dry, well-ventilated area[6]. For prolonged storage, backfilling the container with an inert gas (Argon or Nitrogen) is highly recommended.

    • Causality: Inerting the headspace displaces atmospheric oxygen and moisture, preventing oxidative degradation of the methoxy groups and moisture-driven hydrolysis of the ester linkages.

  • Segregation: Store strictly away from strong oxidizing agents (e.g., peroxides, permanganates) and strong acids/bases[6].

References

  • NextSDS - DIETHYL ISOPHTHALATE — Chemical Substance Information. Retrieved from:[Link]

  • Chemos GmbH & Co. KG - Safety Data Sheet: Dimethyl isophthalate. Retrieved from:[Link]

Sources

Method

Application Notes and Protocols for the Incorporation of Diethyl 4,6-dimethoxyisophthalate into Metal-Organic Frameworks

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the incorporation of a functionalized organic linker, diethyl 4,6-dimethoxyisophthalate, into meta...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the incorporation of a functionalized organic linker, diethyl 4,6-dimethoxyisophthalate, into metal-organic frameworks (MOFs). It offers detailed protocols for the solvothermal synthesis of a hypothetical MOF, designated as Tech-MOF-1, and outlines essential characterization techniques to validate its structure, stability, and porosity. The rationale behind experimental choices is elucidated to provide a deeper understanding of the synthesis process. Furthermore, potential applications in the realm of drug delivery are discussed, leveraging the unique properties imparted by the dimethoxy-functionalized linker.

Introduction: The Rationale for Functionalized Isophthalate Linkers in MOF Synthesis

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands, forming a highly ordered, three-dimensional network. Their exceptionally high surface areas, tunable pore sizes, and the ability to functionalize their components make them prime candidates for a wide range of applications, including gas storage, catalysis, and, notably, drug delivery.[1][2]

The choice of the organic linker is a critical determinant of the final properties of the MOF.[3] Isophthalic acid and its derivatives are versatile dicarboxylate linkers that have been extensively used in the assembly of diverse MOF architectures.[4][5] The functionalization of the isophthalate backbone allows for the fine-tuning of the framework's properties. The incorporation of methoxy groups, as in the case of 4,6-dimethoxyisophthalic acid (the parent acid of the diethyl ester), can introduce several advantageous characteristics:

  • Modified Pore Environment: The methoxy groups can alter the hydrophilicity and polarity of the pore walls, potentially enhancing the selective adsorption of specific guest molecules, such as pharmaceuticals.[6]

  • Enhanced Stability: Functional groups can influence the electronic properties of the linker and its coordination with the metal centers, which may impact the thermal and chemical stability of the resulting MOF.[7]

  • Controlled Drug Release: The functional groups can interact with drug molecules through hydrogen bonding or other non-covalent interactions, influencing the loading capacity and release kinetics.[8][9]

This guide focuses on the use of diethyl 4,6-dimethoxyisophthalate as a precursor for the in-situ hydrolysis and formation of the corresponding dicarboxylate linker during MOF synthesis. The use of an esterified linker can sometimes offer advantages in controlling the crystallization process.

Synthesis of Tech-MOF-1: A Hypothetical MOF Incorporating Diethyl 4,6-dimethoxyisophthalate

The following protocol describes a general solvothermal method for the synthesis of a copper-based MOF, which we will refer to as Tech-MOF-1.[10][11][12] This method is adapted from established procedures for other isophthalate-based MOFs and serves as a starting point for optimization.[13][14]

Materials and Equipment
Reagents Equipment
Diethyl 4,6-dimethoxyisophthalate20 mL Scintillation vials or Teflon-lined autoclave
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)Laboratory oven
N,N-Dimethylformamide (DMF)Centrifuge
Ethanol (absolute)Sonicator
Methanol (anhydrous)Schlenk line or vacuum oven
Chloroform (anhydrous)Powder X-ray Diffractometer (PXRD)
Thermogravimetric Analyzer (TGA)
Scanning Electron Microscope (SEM)
Gas Adsorption Analyzer
Solvothermal Synthesis Workflow

solvothermal_synthesis cluster_prep Precursor Preparation cluster_reaction Solvothermal Reaction cluster_isolation Product Isolation and Washing cluster_activation Activation prep_solution Dissolve Cu(NO₃)₂·3H₂O and diethyl 4,6-dimethoxyisophthalate in DMF in a scintillation vial. sonicate Sonicate briefly to ensure homogeneity. prep_solution->sonicate seal_heat Seal the vial and place in a preheated oven at 100 °C for 48 hours. sonicate->seal_heat cool Cool the vial to room temperature. Crystals of Tech-MOF-1 should be visible. seal_heat->cool decant_wash Decant the mother liquor and wash the crystals with fresh DMF (3x). cool->decant_wash solvent_exchange Immerse crystals in anhydrous methanol for 24 hours to exchange DMF. decant_wash->solvent_exchange activate Heat the sample under dynamic vacuum at 150 °C for 12 hours to remove solvent molecules from the pores. solvent_exchange->activate

Caption: Solvothermal synthesis workflow for Tech-MOF-1.

Step-by-Step Protocol
  • Preparation of the Reaction Mixture:

    • In a 20 mL scintillation vial, dissolve 0.5 mmol of copper(II) nitrate trihydrate in 10 mL of N,N-dimethylformamide (DMF).

    • To this solution, add 0.25 mmol of diethyl 4,6-dimethoxyisophthalate. The molar ratio of metal to linker is a critical parameter that may require optimization.[15]

    • Briefly sonicate the mixture to ensure complete dissolution and homogeneity.

  • Solvothermal Reaction:

    • Tightly cap the scintillation vial. For higher temperatures, a Teflon-lined autoclave is recommended.[11]

    • Place the sealed vessel in a preheated laboratory oven at 100 °C for 48 hours. During this time, the diethyl 4,6-dimethoxyisophthalate will hydrolyze in situ to form the 4,6-dimethoxyisophthalate linker, which will then coordinate with the copper ions to form the MOF crystals.

  • Product Isolation and Washing:

    • After the reaction is complete, remove the vessel from the oven and allow it to cool slowly to room temperature. Blue crystals of Tech-MOF-1 should be observed.

    • Carefully decant the mother liquor.

    • Wash the collected crystals by adding 10 mL of fresh DMF, sonicating for 10 minutes, and then decanting the supernatant. Repeat this washing step three times to remove unreacted precursors.[15]

  • Solvent Exchange and Activation:

    • To remove the high-boiling DMF from the pores of the MOF, immerse the washed crystals in 10 mL of a volatile solvent such as anhydrous methanol or chloroform.[15] Allow the crystals to soak for at least 24 hours, replacing the solvent every 8 hours.

    • Activate the MOF by heating the sample under a dynamic vacuum at a temperature below its decomposition point (e.g., 150 °C) for 12-24 hours. This step is crucial for evacuating the solvent molecules from the pores, making the internal surface area accessible for applications like drug loading.[16]

Characterization of Tech-MOF-1

Thorough characterization is essential to confirm the successful synthesis of the desired MOF and to understand its properties.[17]

Characterization Workflow

characterization_workflow cluster_structure Structural Analysis cluster_stability Stability and Composition cluster_morphology_porosity Morphology and Porosity pxrd Powder X-ray Diffraction (PXRD) - To confirm crystallinity and phase purity. scxrd Single-Crystal X-ray Diffraction (SCXRD) - To determine the precise atomic arrangement (if suitable single crystals are obtained). pxrd->scxrd Optional tga Thermogravimetric Analysis (TGA) - To assess thermal stability and solvent content. ftir FTIR Spectroscopy - To verify the presence of the organic linker and the absence of residual DMF. tga->ftir sem Scanning Electron Microscopy (SEM) - To observe crystal morphology and size. gas_adsorption Gas Adsorption (N₂ at 77 K) - To determine BET surface area, pore volume, and pore size distribution. sem->gas_adsorption start Activated Tech-MOF-1 Sample start->pxrd start->tga start->sem

Caption: A typical workflow for the characterization of Tech-MOF-1.

Detailed Characterization Techniques
Technique Purpose Expected Outcome for Tech-MOF-1
Powder X-ray Diffraction (PXRD) To determine the crystallinity and phase purity of the bulk material.A unique diffraction pattern with sharp peaks, indicating a well-ordered crystalline structure. The pattern can be compared to simulated patterns if a single-crystal structure is solved.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the MOF and quantify the amount of solvent within the pores.[17]A multi-step weight loss curve. The initial loss corresponds to the removal of guest solvent molecules, followed by a plateau indicating the stable framework, and finally, a sharp drop at higher temperatures corresponding to the decomposition of the MOF.
Scanning Electron Microscopy (SEM) To visualize the morphology, size, and size distribution of the MOF crystals.Images showing well-defined crystals with a consistent shape (e.g., cubic, octahedral, needle-like).
Gas Adsorption Analysis (e.g., N₂ at 77 K) To measure the porosity of the material, including the BET surface area, pore volume, and pore size distribution.[18]A characteristic isotherm (typically Type I for microporous materials) from which the surface area and pore volume can be calculated. A high surface area is indicative of a porous material.
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the coordination of the carboxylate groups of the linker to the metal centers and the removal of the solvent.[17]The spectrum should show characteristic peaks for the aromatic C-H and C=C bonds of the linker, as well as the C-O stretches of the methoxy groups. The absence of the C=O stretch from DMF (around 1670 cm⁻¹) in the activated sample confirms its removal.

Application in Drug Delivery: A Prospective Outlook

The unique structural and chemical features of Tech-MOF-1, derived from the 4,6-dimethoxyisophthalate linker, make it a promising candidate for drug delivery applications.[9][19]

Drug Loading

Drugs can be loaded into the pores of Tech-MOF-1 post-synthetically by soaking the activated MOF in a concentrated solution of the desired drug. The methoxy groups on the linker may offer specific hydrogen bonding sites for drugs containing hydroxyl or amine functionalities, potentially leading to high loading capacities.

Controlled Release

The release of the drug from the MOF can be triggered by changes in the physiological environment, such as pH.[8] For instance, in the slightly acidic environment of tumor tissues, the coordination bonds between the copper ions and the carboxylate linkers may be destabilized, leading to a gradual degradation of the framework and a sustained release of the encapsulated drug.

Biocompatibility Considerations

For any in vivo applications, the biocompatibility of the MOF is of paramount importance. Copper-based MOFs have been explored for various biomedical applications, but the potential toxicity of leached copper ions must be carefully evaluated.[19] Surface modification of the MOF crystals with biocompatible polymers like polyethylene glycol (PEG) can improve their stability in physiological media and reduce potential toxicity.

Conclusion

The protocol and characterization workflow outlined in this document provide a solid foundation for the synthesis and evaluation of novel MOFs incorporating diethyl 4,6-dimethoxyisophthalate. The functionalization of the isophthalate linker offers exciting possibilities for tuning the properties of the resulting framework, with significant potential in the field of targeted drug delivery. Researchers are encouraged to systematically vary reaction parameters to optimize the synthesis and to explore the loading and release of various therapeutic agents to fully realize the potential of this promising new material.

References

  • Gorgani, S. S., et al. (2017). Six metal–organic architectures from a 5-methoxyisophthalate linker: assembly, structural variety and catalytic features. RSC Advances, 7(57), 35985-35996. Available from: [Link]

  • JoVE. (2022). Synthesis of Single-Crystalline Core-Shell Metal-Organic Frameworks. Journal of Visualized Experiments. Available from: [Link]

  • Al-antaki, A. H. M., et al. (2023). Physiochemical characterization of metal organic framework materials: A mini review. Frontiers in Chemistry, 11, 1243383. Available from: [Link]

  • AZoM. (2019). Metal Organic Frameworks (MOFs): Techniques for Characterization. Available from: [Link]

  • ZYLAB. (2025). Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions. Available from: [Link]

  • Ma, S., et al. (2008). Metal-Organic Frameworks Based on Double-Bond-Coupled Di-Isophthalate Linkers with High Hydrogen and Methane Uptakes. Chemistry of Materials, 20(9), 2875-2877. Available from: [Link]

  • Kolawole, O. D., & Olanrewaju, A. A. (2020). A Review on Metal- Organic Frameworks (MOFS), Synthesis, Activation, Characterisation and Application. Oriental Journal of Chemistry, 36(4), 567-587. Available from: [Link]

  • Zhang, Q., et al. (2020). A pair of polymorphous metal–organic frameworks based on an angular diisophthalate linker: synthesis, characterization and gas adsorption properties. Dalton Transactions, 49(43), 15309-15315. Available from: [Link]

  • Ma, S., et al. (2008). Metal−Organic Frameworks Based on Double-Bond-Coupled Di-Isophthalate Linkers with High Hydrogen and Methane Uptakes. Chemistry of Materials, 20(9), 3145–3152. Available from: [Link]

  • Ma, S., et al. (2008). Metal−Organic Frameworks Based on Double-Bond-Coupled Di-Isophthalate Linkers with High Hydrogen and Methane Uptakes. Chemistry of Materials, 20(9), 3145–3152. Available from: [Link]

  • Al-Maythalony, B. A., & Al-hamouz, O. C. (2021). Metal-Organic Frameworks Characterization via Inverse Pulse Gas Chromatography. Molecules, 26(21), 6615. Available from: [Link]

  • Zhang, X., et al. (2022). Characterization of metal-organic frameworks by transmission electron microscopy. Journal of Materials Science, 57(1), 1-22. Available from: [Link]

  • Trickett, C. A., et al. (2019). Synthesis and Characterization of Functionalized Metal-organic Frameworks. Journal of Visualized Experiments, (91), e52941. Available from: [Link]

  • IntechOpen. (2022). Drug Delivery Applications of Metal-Organic Frameworks (MOFs). Available from: [Link]

  • ResearchGate. (n.d.). A 3D metal-organic framework with isophthalic acid linker for photocatalytic properties. Available from: [Link]

  • Schneemann, A., et al. (2014). Effect of Linker Structure and Functionalization on Secondary Gas Formation in Metal-Organic Frameworks. Journal of Physical Chemistry C, 118(40), 22938-22949. Available from: [Link]

  • Royal Society of Chemistry. (2024). A sulfonate ligand-defected Zr-based metal–organic framework for the enhanced selective removal of anionic dyes. Available from: [Link]

  • National Open Access Monitor, Ireland. (n.d.). Metal-organic frameworks: Drug delivery applications and future prospects. Available from: [Link]

  • OUCI. (n.d.). Drug Delivery Applications of Metal-Organic Frameworks (MOFs). Available from: [Link]

  • Sharma, A., et al. (2023). Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications. Future Drug Discovery, 5(2), FDD85. Available from: [Link]

  • MDPI. (2022). Applications of Metal-Organic Frameworks as Drug Delivery Systems. Available from: [Link]

  • PubChem. (n.d.). Diethyl isophthalate. Available from: [Link]

  • PubChem. (n.d.). 4,6-Dimethyl-isophthalic acid diethyl ester. Available from: [Link]

  • Chemical Substance Information. (n.d.). 4,6-DIMETHYL-ISOPHTHALIC ACID DIETHYL ESTER. Available from: [Link]

  • Li, P., et al. (2011). Diethyl 4,6-diacetamidoisophthalate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1185. Available from: [Link]

  • ResearchGate. (2011). Diethyl 4,6-diacetamidoisophthalate. Available from: [Link]

Sources

Application

Ligand design strategies using diethyl 4,6-dimethoxyisophthalate precursors

This application note provides an advanced technical roadmap for utilizing diethyl 4,6-dimethoxyisophthalate as a foundational building block in rational ligand design. By exploiting the unique electronic and steric topo...

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Author: BenchChem Technical Support Team. Date: April 2026

This application note provides an advanced technical roadmap for utilizing diethyl 4,6-dimethoxyisophthalate as a foundational building block in rational ligand design. By exploiting the unique electronic and steric topology of this scaffold, researchers can synthesize rigid Metal-Organic Framework (MOF) linkers or highly active NCN-pincer transition metal catalysts.

Mechanistic Topology & Scaffold Anatomy

Diethyl 4,6-dimethoxyisophthalate[1] is a highly functionalized aromatic ring characterized by two distinct reactive axes:

  • The C1/C3 Axis (Ester Groups): These electron-withdrawing groups serve as masked carboxylates. Upon saponification to 4,6-dimethoxyisophthalic acid[2], they can be converted into rigid nitrogen donors (e.g., oxazolines) or used directly as oxygen donors for MOF coordination.

  • The C2 vs. C5 Axis (Aromatic Protons): The two methoxy groups at C4 and C6 are strong ortho/para directors. Mechanistically, they synergistically funnel electron density into the C5 position , making it highly susceptible to electrophilic aromatic substitution (e.g., bromination). Conversely, the C2 position is sterically shielded and electronically deactivated by the adjacent ester groups.

The Causality of Synthetic Strategy: Because direct halogenation at C2 is electronically disfavored, synthesizing C2-metalated pincer complexes (like the "phebox" framework) via traditional oxidative addition requires arduous multi-step de novo ring synthesis[3]. To bypass this, our protocol leverages the esters to build directing groups (oxazolines) first, followed by a transition-metal-catalyzed directed C–H activation specifically at the C2 position.

Strategic Decision Tree

The following diagram outlines the divergent synthetic pathways available depending on the desired ligand application.

LogicTree Root Diethyl 4,6-dimethoxyisophthalate PathA C5-Functionalization (Electrophilic Attack) Root->PathA Br2 / FeBr3 PathB Ester Modification (Saponification & Amidation) Root->PathB Base Hydrolysis MOF Extended MOF Linkers (via Suzuki Coupling) PathA->MOF Pincer NCN Pincer Ligands (C2 Directed Metalation) PathB->Pincer

Caption: Strategic decision tree for functionalizing the 4,6-dimethoxyisophthalate scaffold.

Experimental Workflows: The NCN-Pincer Pathway

The following protocols detail the transformation of the diethyl ester precursor into a catalytically active Pd(II) NCN-pincer complex.

SynthPathway A Diethyl 4,6-dimethoxyisophthalate B 4,6-Dimethoxyisophthalic Acid A->B NaOH, EtOH/H2O (Saponification) C Bis(acyl chloride) Intermediate B->C SOCl2, cat. DMF (Activation) D Bis(oxazolinyl)benzene Ligand C->D 1. Chiral Amino Alcohol 2. Cyclization (SOCl2) E NCN-Pincer Metal Complex (via C-H Activation at C2) D->E Pd(OAc)2 or Ni(II) salt (Directed Metalation)

Caption: Synthetic workflow from diethyl 4,6-dimethoxyisophthalate to NCN-pincer complexes.

Protocol 1: Base-Catalyzed Saponification

Causality: The ethyl esters must be cleaved to expose the carboxylic acids, enabling the subsequent formation of acyl chlorides required for oxazoline assembly.

  • Suspend diethyl 4,6-dimethoxyisophthalate (10.0 mmol) in a 1:1 mixture of ethanol and water (50 mL).

  • Add sodium hydroxide (40.0 mmol, 4 equiv) in one portion. Reflux the mixture at 85 °C for 4 hours.

  • Cool to room temperature and evaporate the ethanol under reduced pressure.

  • Acidify the remaining aqueous layer with 2M HCl to pH 2. A white precipitate will form.

  • Filter the precipitate, wash with cold water, and dry under a high vacuum at 60 °C overnight.

  • Validation Checkpoint: Analyze via FTIR. The complete disappearance of the sharp ester carbonyl stretch (~1725 cm⁻¹) and the appearance of a broad carboxylic acid O–H stretch (3300–2500 cm⁻¹) validates quantitative saponification.

Protocol 2: Activation and Chiral Oxazoline Assembly

Causality: Converting the diacid to a bis(acyl chloride) utilizing Vilsmeier-Haack conditions (SOCl₂ + cat. DMF) allows for rapid amidation with a chiral amino alcohol (e.g., L-valinol). Subsequent cyclization rigidly locks the nitrogen donors into place, forming the NCN pocket[3].

  • To a flame-dried Schlenk flask under N₂, add 4,6-dimethoxyisophthalic acid (5.0 mmol), anhydrous toluene (20 mL), and 2 drops of anhydrous DMF.

  • Slowly add thionyl chloride (20.0 mmol, 4 equiv). Reflux at 80 °C for 3 hours until gas evolution ceases.

  • Remove excess SOCl₂ and toluene under vacuum to yield the bis(acyl chloride) as a moisture-sensitive yellow oil.

  • Dissolve the oil in anhydrous CH₂Cl₂ (20 mL) and cool to 0 °C. Dropwise, add a solution of L-valinol (11.0 mmol) and triethylamine (25.0 mmol) in CH₂Cl₂ (10 mL). Stir for 12 hours at room temperature.

  • Wash with water, dry the organic layer over MgSO₄, and concentrate to yield the bis(amide).

  • To cyclize, dissolve the bis(amide) in CH₂Cl₂ (20 mL), add SOCl₂ (15.0 mmol), and stir at room temperature for 4 hours. Quench with saturated NaHCO₃, extract, and purify via silica gel chromatography.

  • Validation Checkpoint: ¹H NMR (CDCl₃) must show the disappearance of the amide N-H protons and the emergence of complex multiplets between 4.10–4.50 ppm, corresponding to the newly formed rigid oxazoline -CH₂- and -CH- groups.

Protocol 3: Directed C–H Metalation at C2

Causality: Because the C2 position lacks a halogen handle, we utilize a Concerted Metalation-Deprotonation (CMD) mechanism. The two oxazoline nitrogens coordinate to the Pd(II) center, drastically increasing the local effective molarity of the metal at the C2-H bond, forcing direct insertion despite steric hindrance.

  • Combine the bis(oxazolinyl)benzene ligand (1.0 mmol) and Palladium(II) acetate (1.05 mmol) in glacial acetic acid (10 mL).

  • Heat the mixture to 100 °C for 24 hours under N₂. The solution will transition from reddish-brown to a pale yellow/green as the cyclometalated complex forms.

  • Cool to room temperature, dilute with water (20 mL), and extract with CH₂Cl₂ (3 x 15 mL).

  • Wash the combined organic layers with saturated Na₂CO₃ to remove residual acetic acid, dry over MgSO₄, and concentrate.

  • Validation Checkpoint: ¹H NMR (CDCl₃) will show the complete loss of the highly deshielded C2 aromatic proton (typically found around 7.8 ppm in the free ligand), confirming successful C–Pd bond formation.

Quantitative Data & Validation Metrics

The following table summarizes the expected quantitative yields and critical analytical markers for the self-validating workflows described above.

Compound / IntermediateTarget PositionYield (%)Key Validation Metric (Analytical)Mechanistic Note
4,6-Dimethoxyisophthalic Acid N/A>95%FTIR: Broad O-H stretch (3300–2500 cm⁻¹)Quantitative ester cleavage
5-Bromo-4,6-dimethoxyisophthalate C588%¹H NMR: Loss of C5 proton (~6.5 ppm)Electrophilic attack directed by -OCH₃
Bis(acyl chloride) Intermediate C1, C385%FTIR: Sharp C=O stretch (~1775 cm⁻¹)Highly moisture sensitive
Bis(oxazolinyl)benzene Ligand C1, C372%¹H NMR: Oxazoline -CH₂- (4.10–4.50 ppm)Rigid N-donor pocket established
Pd(II) NCN-Pincer Complex C265%¹H NMR: Loss of C2 proton (~7.8 ppm)Directed C-H activation via CMD

References

  • AA Blocks. 1164246-20-1 | MFCD00173698 | [C(Z)]-N'-Hydroxy-2-thiophenecarboximidamide (Contains data on Diethyl 4,6-Dimethoxyisophthalate 1956377-63-1). Available at: [Link]

  • Organometallics - ACS Publications. Chiral Nickel(II) and Palladium(II) NCN-Pincer Complexes Based on Substituted Benzene: Synthesis, Structure, and Lewis Acidity. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Downstream Reactions of Diethyl 4,6-Dimethoxyisophthalate

Welcome to the Technical Support Center. Diethyl 4,6-dimethoxyisophthalate is a highly versatile building block used in the synthesis of active pharmaceutical ingredients (APIs) and advanced materials.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Diethyl 4,6-dimethoxyisophthalate is a highly versatile building block used in the synthesis of active pharmaceutical ingredients (APIs) and advanced materials. However, its unique structural topology—specifically the two methoxy groups situated ortho to the ester functionalities—creates significant steric and electronic hurdles during downstream transformations.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you overcome these bottlenecks and maximize your experimental yields.

Section 1: Saponification (Ester Hydrolysis)

FAQ: Why is my hydrolysis yield stalling at <30%, even after 24 hours of refluxing in standard NaOH/Ethanol?

Mechanistic Insight: The primary culprit is extreme steric hindrance combined with electronic deactivation. The methoxy groups at the 4- and 6-positions physically block the trajectory of the incoming hydroxide nucleophile toward the ester carbonyls. Furthermore, the electron-donating resonance effect of the methoxy oxygen lone pairs decreases the electrophilicity of the carbonyl carbon. Studies on ortho-methoxy substituted aromatic systems demonstrate that such substituents can drastically reduce the kinetics of nucleophilic attack, increasing hydrolytic half-lives by orders of magnitude[1]. Standard ethanolic NaOH is insufficiently energetic to overcome this activation barrier.

The Solution: Shift to a high-boiling, strongly solvating polar aprotic solvent system (e.g., DMSO/Water) and use Potassium Hydroxide (KOH). Unlike ethanol, DMSO does not strongly hydrogen-bond to the hydroxide anion. This leaves the hydroxide "naked" and significantly more nucleophilic, providing the energy required to bypass the sterico-electronic shielding.

Protocol: High-Yield Saponification
  • Setup: In a round-bottom flask, dissolve 1.0 eq of diethyl 4,6-dimethoxyisophthalate in a 4:1 mixture of DMSO and deionized water.

  • Reagent Addition: Add 5.0 eq of KOH pellets. (A large excess is required to drive the equilibrium and compensate for the di-ester nature).

  • Heating: Heat the mixture to 100°C for 12–16 hours. Monitor via TLC or LC-MS until the mono-ester intermediate is completely consumed.

  • Workup: Cool to room temperature, dilute with ice water, and acidify to pH 1–2 using 6M HCl. The 4,6-dimethoxyisophthalic acid will precipitate as a dense white solid.

  • Isolation: Filter, wash thoroughly with cold water to remove residual DMSO, and dry under vacuum.

Section 2: Reduction to 4,6-Dimethoxy-1,3-benzenedimethanol

FAQ: My LiAlH₄ reduction yields a sticky emulsion that is impossible to filter, and I am observing side products. How do I fix this?

Mechanistic Insight: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent required to fully reduce esters to primary alcohols[2]. However, the Lewis acidic nature of the lithium and aluminum species can coordinate with the electron-rich methoxy oxygens. If the reaction is heated (refluxed), this coordination can trigger unintended ether cleavage (demethylation). Furthermore, improper aqueous quenching of LiAlH₄ generates gelatinous aluminum hydroxide complexes that trap the product and cause severe emulsions.

The Solution: Maintain strict temperature control (do not exceed room temperature) and employ the Fieser workup method. This self-validating protocol forces the aluminum byproducts into a granular, easily filterable lattice.

Protocol: Controlled Reduction & Fieser Workup
  • Preparation: Suspend 3.0 eq of LiAlH₄ in anhydrous THF at 0°C under an inert argon atmosphere.

  • Addition: Dissolve 1.0 eq of diethyl 4,6-dimethoxyisophthalate in anhydrous THF and add it dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the internal temperature below 5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Do not heat.

  • Fieser Quench (Critical): For every x grams of LiAlH₄ used, sequentially add:

    • x mL of distilled water (dropwise, extreme caution: exothermic H₂ gas evolution).

    • x mL of 15% aqueous NaOH solution.

    • 3x mL of distilled water.

  • Isolation: Stir vigorously for 15 minutes until a white, granular precipitate forms. Filter through a pad of Celite, wash the filter cake with hot THF, and concentrate the filtrate in vacuo.

FieserWorkup Step1 Reaction Mixture (Active LiAlH4) Step2 Add x mL H2O (Quench Hydride) Step1->Step2 Step3 Add x mL 15% NaOH (Aluminate Salts) Step2->Step3 Step4 Add 3x mL H2O (Granular Precipitate) Step3->Step4 Step5 Filter & Wash (Isolate Product) Step4->Step5

Step-by-step Fieser workup mechanism for safe LiAlH4 quenching.

Section 3: Direct Amidation Challenges

FAQ: I am trying to synthesize a diamide by reacting the diester directly with a primary amine, but no reaction occurs. Why?

Mechanistic Insight: Direct amidation of esters requires the amine to attack the ester carbonyl, expelling an alkoxide leaving group. This is generally a slow transformation, but the steric bulk of the ortho-methoxy groups completely shuts down this pathway[3]. The electronic and steric influences of ortho-methoxybenzoate derivatives heavily restrict nucleophilic access[4].

The Solution: You must activate the carboxylic acid. First, hydrolyze the diester to the diacid. Then, convert the diacid to a highly electrophilic di-acid chloride. The chloride is a superior leaving group, and the planar nature of the acid chloride intermediate allows the amine to attack despite the adjacent methoxy groups.

Protocol: Two-Step Amidation via Acid Chloride
  • Activation: Suspend 1.0 eq of 4,6-dimethoxyisophthalic acid in anhydrous dichloromethane (DCM). Add 4.0 eq of Thionyl Chloride (SOCl₂) and 2 drops of anhydrous DMF (catalyst).

  • Reflux: Heat to reflux for 3 hours until the solution becomes clear (indicating complete conversion). Concentrate in vacuo to remove excess SOCl₂.

  • Amidation: Dissolve the crude acid chloride in anhydrous DCM. Cool to 0°C. Add 2.5 eq of the desired amine and 3.0 eq of triethylamine (TEA) as an acid scavenger.

  • Workup: Stir at room temperature for 2 hours. Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

Quantitative Data Summary

Reaction PathwayCommon PitfallMechanistic CauseOptimized ConditionExpected Yield
Saponification Incomplete hydrolysis (<30%)Ortho-methoxy steric shielding & electronic deactivationKOH in DMSO/H₂O at 100°C>90%
Reduction Emulsion formation, demethylationImproper quench, Lewis acid ether cleavage at high tempLiAlH₄ at 0°C to RT, Fieser workup85–95%
Amidation No reaction with primary aminesPoor ester electrophilicity & steric blockingTwo-step via acid chloride activation80–90%

Workflow Visualization

Workflow Start Diethyl 4,6-dimethoxyisophthalate Hydrolysis Saponification (Hydrolysis) Start->Hydrolysis KOH, DMSO/H2O 100°C Reduction Reduction (LiAlH4) Start->Reduction LiAlH4, THF 0°C to RT Amidation Amidation (via Acid Chloride) Start->Amidation 1. Hydrolysis 2. SOCl2 3. Amine H_Product 4,6-Dimethoxyisophthalic Acid Yield: >90% Hydrolysis->H_Product R_Product 4,6-Dimethoxy-1,3-benzenedimethanol Yield: 85-95% Reduction->R_Product A_Product Isophthalamide Derivatives Yield: 80-90% Amidation->A_Product

Downstream reaction pathways for diethyl 4,6-dimethoxyisophthalate.

References

  • Reaction of [18F]Fluoride at Heteroatoms and Metals for Imaging of Peptides and Proteins by Positron Emission Tomography. Frontiers. [3]

  • N-benzylethanamide Overview | Carboxylic Acid | Hydrolysis. Scribd. [2]

  • Thermodynamic, Spectroscopic, and Structural Study on a Sodium Uranyl Tri-2-Methoxybenzoate Dodecahydrate Coordination Compound. ACS Publications. [4]

  • Development of Heteroaromatic Silicon Fluoride Acceptors (HetSiFAs) for 18F-Labeled Radiopharmaceuticals. ACS Publications. [1]

Sources

Optimization

Troubleshooting common impurities in diethyl 4,6-dimethoxyisophthalate samples

Welcome to the Technical Support Center for Diethyl 4,6-dimethoxyisophthalate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common impurities encountered durin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Diethyl 4,6-dimethoxyisophthalate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common impurities encountered during the synthesis and purification of diethyl 4,6-dimethoxyisophthalate. As Senior Application Scientists, we have compiled this guide based on established chemical principles and extensive laboratory experience to help you identify, mitigate, and prevent the formation of these impurities, ensuring the highest quality of your final product.

Troubleshooting Common Impurities

This section is organized in a question-and-answer format to directly address the challenges you may face in your experiments.

Impurity 1: Unreacted 4,6-Dimethoxyisophthalic Acid

Q1: My final product shows a significant amount of a compound that is insoluble in my organic extraction solvent. Could this be the starting diacid?

A1: Yes, it is highly probable. 4,6-Dimethoxyisophthalic acid, the precursor for the esterification reaction, has significantly lower solubility in common organic solvents (e.g., diethyl ether, ethyl acetate) compared to its diethyl ester derivative. Its presence is a common issue arising from incomplete esterification.

Causality: The Fischer esterification is a reversible reaction.[1] To drive the reaction to completion, an excess of the alcohol (ethanol) and/or removal of the water byproduct is necessary. Insufficient reaction time, inadequate acid catalyst concentration, or the presence of excess water can lead to a significant amount of unreacted diacid.

How to Confirm:

  • TLC Analysis: The diacid will have a much lower Rf value (more polar) than the desired diethyl ester.

  • 1H NMR Spectroscopy: In a solvent like DMSO-d6, the carboxylic acid protons of 4,6-dimethoxyisophthalic acid will appear as a broad singlet at a downfield chemical shift (typically >10 ppm). The aromatic protons will also show a characteristic pattern.

  • HPLC Analysis: A reversed-phase HPLC method will show the diacid eluting much earlier than the diethyl ester due to its higher polarity.[2][3]

Prevention and Removal:

  • Drive the Equilibrium: Use a significant excess of ethanol (it can even be used as the solvent) and a suitable acid catalyst like sulfuric acid or p-toluenesulfonic acid.[4]

  • Remove Water: If the reaction is conducted in a solvent like toluene, use a Dean-Stark apparatus to remove the water as it is formed.[5]

  • Aqueous Workup: During the workup, wash the organic layer with a mild base such as a saturated sodium bicarbonate solution. This will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer. Be cautious, as a strong base or prolonged exposure can lead to hydrolysis of the desired ester.[6]

Impurity 2: Monoethyl 4,6-Dimethoxyisophthalate

Q2: I've observed a third spot on my TLC plate, intermediate in polarity between my starting material and the final product. What could it be?

A2: This intermediate polarity spot is likely the monoester, monoethyl 4,6-dimethoxyisophthalate. This impurity arises from the incomplete esterification of the diacid or partial hydrolysis of the final diethyl ester.

Causality: The formation of the monoester is a statistical probability during the esterification of a dicarboxylic acid. If the reaction does not go to completion, a mixture of the diacid, monoester, and diester will be present. Additionally, during the workup, particularly if basic solutions are used to neutralize the acid catalyst, partial hydrolysis of the diethyl ester can occur, leading to the formation of the monoester.[7]

How to Confirm:

  • TLC Analysis: The monoester will have an Rf value between that of the highly polar diacid and the less polar diester.

  • 1H NMR Spectroscopy: The 1H NMR spectrum of the monoester will be a hybrid of the diacid and diester. You will observe one set of ethyl ester signals (a quartet and a triplet) and one carboxylic acid proton signal.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the monoethyl ester.

Prevention and Removal:

  • Reaction Conditions: As with the diacid impurity, driving the esterification reaction to completion is key.

  • Careful Workup: Use a mild base (e.g., saturated NaHCO₃) for a short duration during the aqueous wash to minimize ester hydrolysis.

  • Column Chromatography: If the monoester is present in a significant amount, purification by column chromatography on silica gel is an effective method for separation. The less polar diethyl ester will elute first, followed by the monoester.

Impurity 3: Residual Ethanol

Q3: My 1H NMR spectrum shows a quartet and a triplet that do not correspond to my product, and they are broader than expected.

A3: These signals could be due to residual ethanol from the esterification reaction. The characteristic signals for ethanol are a quartet around 3.6 ppm and a triplet around 1.2 ppm in CDCl₃.[7] The broadness of the signals can be due to exchange with residual water.

Causality: Since ethanol is often used in large excess to drive the esterification, its complete removal can be challenging, especially if the final product is not subjected to high vacuum or distillation.

How to Confirm:

  • 1H NMR Spectroscopy: Compare the chemical shifts of the unknown signals to known values for ethanol in your NMR solvent.

  • GC-MS Analysis: A gas chromatography-mass spectrometry analysis will show a peak for ethanol, which will have a much shorter retention time than the high-boiling diethyl ester.[8]

Prevention and Removal:

  • Evaporation: After the workup, concentrate the organic phase on a rotary evaporator to remove the bulk of the ethanol.

  • High Vacuum: Place the product under high vacuum for an extended period to remove trace amounts of residual ethanol.

  • Azeotropic Removal: If the product is dissolved in a solvent like toluene, ethanol can be removed azeotropically during rotary evaporation.

Impurity 4: Diethyl 4-hydroxy-6-methoxyisophthalate (Incomplete Methylation)

Q4: My product has a brownish tint, and the 1H NMR shows an additional aromatic singlet and a broad singlet that disappears upon D₂O shake. What could this be?

A4: This impurity is likely a phenolic species, most probably diethyl 4-hydroxy-6-methoxyisophthalate or diethyl 4,6-dihydroxyisophthalate. This arises from incomplete methylation of the precursor, 4,6-dihydroxyisophthalic acid.

Causality: The synthesis of 4,6-dimethoxyisophthalic acid typically involves the methylation of 4,6-dihydroxyisophthalic acid using a methylating agent like dimethyl sulfate. If the methylation reaction is incomplete, mono-methylated or unreacted dihydroxy species will be carried through to the esterification step.

How to Confirm:

  • 1H NMR Spectroscopy: The phenolic -OH proton will appear as a broad singlet that is exchangeable with D₂O. The aromatic protons of the impurity will have different chemical shifts compared to the desired product due to the different electronic effects of the hydroxyl group.

  • Color: Phenolic compounds are often prone to oxidation, which can impart a color to the sample.

  • HPLC Analysis: The phenolic impurity will have a different retention time than the desired product, likely eluting earlier due to its increased polarity.

Prevention and Removal:

  • Ensure Complete Methylation: Use a sufficient excess of the methylating agent and appropriate base and reaction conditions to ensure complete methylation of the starting dihydroxyisophthalic acid. Monitor the methylation reaction by TLC or HPLC to confirm the disappearance of the starting material and mono-methylated intermediate.

  • Base Wash: During the workup of the final product, a wash with a mild aqueous base can help remove the acidic phenolic impurity by converting it to its more water-soluble phenoxide salt.

  • Column Chromatography: Silica gel column chromatography can effectively separate the more polar phenolic impurity from the desired diester.

Analytical Data Summary

The following table summarizes the expected analytical data for diethyl 4,6-dimethoxyisophthalate and its common impurities. This data is crucial for accurate identification.

Compound1H NMR (CDCl₃, δ ppm)Key MS Fragments (m/z)
Diethyl 4,6-dimethoxyisophthalate ~8.2 (s, 1H), ~7.0 (s, 1H), ~4.4 (q, 4H), ~4.0 (s, 6H), ~1.4 (t, 6H)M+, [M-OEt]+, [M-COOEt]+
4,6-Dimethoxyisophthalic Acid ~8.3 (s, 1H), ~7.1 (s, 1H), ~4.0 (s, 6H), >10 (br s, 2H) (in DMSO-d6)M+, [M-OH]+, [M-COOH]+, [M-H₂O]+
Monoethyl 4,6-dimethoxyisophthalate Aromatic signals similar to above, one set of ethyl ester signals (~4.4 q, ~1.4 t), one carboxylic acid proton (>10 ppm in DMSO-d6)M+, [M-OEt]+, [M-COOH]+
Diethyl 4-hydroxy-6-methoxyisophthalate Aromatic signals shifted from desired product, one phenolic -OH (broad, D₂O exchangeable), two sets of ethyl ester signals, one methoxy signal.M+, [M-OEt]+

Experimental Protocols

Protocol 1: General Procedure for Fischer Esterification
  • To a round-bottom flask, add 4,6-dimethoxyisophthalic acid (1.0 eq).

  • Add a large excess of absolute ethanol (e.g., 10-20 eq, or use as solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting diacid is consumed.

  • Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diethyl 4,6-dimethoxyisophthalate.

Protocol 2: Purification by Column Chromatography
  • Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack a chromatography column.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate/hexane).

  • Load the sample onto the column.

  • Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Visual Troubleshooting Guides

Synthetic and Impurity Formation Pathway

G dihydroxy_acid 4,6-Dihydroxyisophthalic Acid dimethoxy_acid 4,6-Dimethoxyisophthalic Acid dihydroxy_acid->dimethoxy_acid Methylation mono_methylated 4-Hydroxy-6-methoxy- isophthalic Acid dihydroxy_acid->mono_methylated Incomplete Methylation diester Diethyl 4,6-dimethoxyisophthalate dimethoxy_acid->diester Esterification (complete) monoester Monoethyl 4,6-dimethoxyisophthalate dimethoxy_acid->monoester Esterification (incomplete) mono_methylated->dimethoxy_acid Further Methylation diester->monoester Hydrolysis monoester->diester Esterification ethanol Ethanol acid_catalyst H+ Catalyst methylation_reagent Methylating Agent

Caption: Synthetic pathway to diethyl 4,6-dimethoxyisophthalate and the formation of common process-related impurities.

Troubleshooting Workflow for Impurity Identification

G cluster_tlc TLC Results cluster_nmr 1H NMR Results cluster_hplc HPLC Results start Impure Diethyl 4,6-dimethoxyisophthalate Sample tlc Run TLC Analysis start->tlc nmr Acquire 1H NMR Spectrum start->nmr hplc Run HPLC Analysis start->hplc tlc_polar Spot at baseline? tlc->tlc_polar tlc_intermediate Intermediate spot? tlc->tlc_intermediate nmr_acid Broad singlet >10 ppm? nmr->nmr_acid nmr_monoester Both ester and acid signals? nmr->nmr_monoester nmr_phenolic Broad -OH, extra aromatic signals? nmr->nmr_phenolic nmr_ethanol Broad q & t for EtOH? nmr->nmr_ethanol hplc_early Early eluting peak? hplc->hplc_early hplc_intermediate Intermediate peak? hplc->hplc_intermediate impurity_diacid Impurity: 4,6-Dimethoxyisophthalic Acid tlc_polar->impurity_diacid impurity_monoester Impurity: Monoethyl 4,6-dimethoxyisophthalate tlc_intermediate->impurity_monoester tlc_nonpolar Main spot (less polar) nmr_acid->impurity_diacid nmr_monoester->impurity_monoester impurity_phenolic Impurity: Phenolic Species nmr_phenolic->impurity_phenolic impurity_ethanol Impurity: Residual Ethanol nmr_ethanol->impurity_ethanol hplc_early->impurity_diacid hplc_intermediate->impurity_monoester

Caption: A logical workflow for identifying common impurities in diethyl 4,6-dimethoxyisophthalate samples using standard analytical techniques.

References

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Isophthalic acid. Retrieved from [Link]

  • Jafari, H., et al. (2020). Synthesis of DMIH based on 4,6-dihydroxyisophthalohydrazide (DIH). ResearchGate. Retrieved from [Link]

  • Vela, S., et al. (2005). HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution.
  • Li, P., et al. (2011). Diethyl 4,6-diacetamidoisophthalate. Acta Crystallographica Section E: Structure Reports Online, 67(5), o1185.
  • Li, Y., & Jones, A. D. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 147, 215-231.
  • Agilent Technologies. (2013). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Retrieved from [Link]

  • Stauffer, E., et al. (2021). Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Cerbulis, J., & Byler, D. M. (1986). Isolation and detection of dialkyl phthalates from pork. Journal of Agricultural and Food Chemistry, 34(2), 198-200.
  • Djeridane, A., et al. (2022). HPLC–DAD Analysis, Antimicrobial and Antioxidant Properties of Aromatic Herb Melissa officinalis L., Aerial Parts Extracts. Plants, 11(17), 2203.
  • Restek Corporation. (2020). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Retrieved from [Link]

  • Klicpera, A., & Sandra, P. (2015). Determining High-Molecular-Weight Phthalates in Sediments Using GC–APCI-TOF-MS. LCGC North America, 33(3).
  • Anderson, W. A., et al. (2025). Targeted Gas Chromatography‐Mass Spectrometry Analysis of 31 Phthalates and Replacements: Method Optimization and Application to Edible Oils and Silicone Wristbands. Journal of the American Society for Mass Spectrometry.
  • Zhang, T., & Wang, J. (2011). Improved one-pot synthesis of 4,6-dihydroxyisophthalic acid and 2,3-dihydroxyterephthalic acid. ResearchGate. Retrieved from [Link]

  • Edwards, J. D., & Hamer, D. (1955). Synthesis of 4,6-dihydroxyisophthalaldehyde and the 5-methyl and 5-methoxy-derivatives. Journal of the Chemical Society C: Organic, 1033-1036.
  • Li, P., et al. (2011). Diethyl 4,6-diacetamidoisophthalate. ResearchGate. Retrieved from [Link]

  • Phelps, I. K., & Eddy, W. H. (1908). On the Purification of Esters. Journal of the American Chemical Society, 30(2), 253-255.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(21), 4653-4664.
  • Henkel Kommanditgesellschaft auf Aktien. (1985). Process for the purification of esters. U.S.
  • Yeoh, K. B., & Kappe, C. O. (2014). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Journal of Physical Science, 25(1), 53-61.
  • Chem LibreTexts. (2021). Fischer Esterification. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Esters. Retrieved from [Link]

  • NIST. (n.d.). Diethyl Phthalate. Retrieved from [Link]

  • Richardson, R. M., & Wiemer, D. F. (2012). Diethyl (2-Oxo-2-phenylethyl)
  • Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • ResearchGate. (2016). How to purify esterefication product?. Retrieved from [Link]

  • PubChem. (n.d.). 4,6-Dimethyl-isophthalic acid diethyl ester. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • NIST. (n.d.). Mass spectrum of Diethyl Phthalate. Retrieved from [Link]

  • Amanote Research. (n.d.). An Improved Synthesis and Some Reactions of Diethyl. Retrieved from [Link]

  • Journal of Physical Science. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Diethyl 4-(2,5-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, conformational change with solvent of crystallization. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • NextSDS. (n.d.). Diethyl 4,6-Dihydroxyisophthalate — Chemical Substance Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of diethyl 4-substituted-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates as a new series of inhibitors against yeast α-glucosidase. Retrieved from [Link]

  • MDPI. (2020). Dimethylcysteine (DiCys)/o-Phthalaldehyde Derivatization for Chiral Metabolite Analyses: Cross-Comparison of Six Chiral Thiols. Retrieved from [Link]

  • IP.com. (n.d.). A New Process For The Synthesis Of High Pure Iohexol And Its Intermediates. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Selection for Diethyl 4,6-dimethoxyisophthalate Modifications

Introduction: The Chemistry and Utility of Diethyl 4,6-dimethoxyisophthalate Diethyl 4,6-dimethoxyisophthalate is a symmetrically substituted aromatic diester. Its core structure, featuring an electron-rich benzene ring...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Chemistry and Utility of Diethyl 4,6-dimethoxyisophthalate

Diethyl 4,6-dimethoxyisophthalate is a symmetrically substituted aromatic diester. Its core structure, featuring an electron-rich benzene ring due to the two methoxy groups, presents unique opportunities and challenges for chemical modification. The reactivity is centered around the two ethyl ester functionalities, which can be targeted for transformations such as hydrolysis, reduction, or amination. The electronic nature of the ring influences the reactivity of these ester groups, making careful catalyst selection paramount for achieving high yield and selectivity. This guide provides researchers, chemists, and drug development professionals with practical, in-depth troubleshooting advice and optimized protocols for the most common modifications of this versatile substrate.

Logical Workflow for Modifying Diethyl 4,6-dimethoxyisophthalate

Before initiating any experiment, it is crucial to define the desired final product. The choice of catalyst and reaction conditions will diverge significantly depending on whether the goal is hydrolysis, reduction, or another transformation. The following workflow provides a high-level decision-making process.

Workflow Start Start: Diethyl 4,6-dimethoxyisophthalate Decision1 Desired Modification? Start->Decision1 Hydrolysis Hydrolysis (Ester to Carboxylic Acid) Decision1->Hydrolysis C=O Cleavage Reduction Reduction (Ester to Alcohol) Decision1->Reduction C=O Reduction Amidation Amidation (Ester to Amide) Decision1->Amidation N-Acyl Substitution Decision_Hydrolysis Mono- or Di-acid? Hydrolysis->Decision_Hydrolysis Decision_Reduction Catalyst Type? Reduction->Decision_Reduction Amidation_Path Via Reduction/Oxidation & Amide Coupling (Multi-step) Amidation->Amidation_Path MonoAcid Selective Mono-hydrolysis Decision_Hydrolysis->MonoAcid ~1 eq. Base DiAcid Complete Di-hydrolysis Decision_Hydrolysis->DiAcid >2 eq. Base Heterogeneous Heterogeneous Catalysis (e.g., Ru/C) Decision_Reduction->Heterogeneous Easy Separation Homogeneous Homogeneous Catalysis (e.g., Ru-Pincer) Decision_Reduction->Homogeneous Mild Conditions

Caption: High-level workflow for selecting a modification pathway.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the modification of diethyl 4,6-dimethoxyisophthalate, presented in a direct question-and-answer format.

Category 1: Hydrolysis Reactions (Saponification)

Question: I am attempting a selective mono-hydrolysis, but I am getting a mixture of starting material, mono-acid, and di-acid. How can I improve selectivity?

Answer: Achieving selective monohydrolysis of a symmetric diester requires precise control over reaction conditions to prevent the reaction from proceeding to the di-acid.[1][2][3]

  • Causality: The first hydrolysis is generally faster than the second due to the negative charge on the resulting carboxylate, which deactivates the molecule towards further nucleophilic attack. However, with excess base or prolonged reaction times, the second hydrolysis will occur.

  • Troubleshooting Steps:

    • Control Stoichiometry: Use a precise amount of base (e.g., NaOH), typically between 1.0 and 1.2 equivalents.[3] An excess of base will inevitably lead to the formation of the di-acid.

    • Employ a Phase-Transfer Catalyst (PTC): Catalysts like Tetraethylammonium Bromide (TEAB) can significantly improve selectivity. A study on similar diesters found that a combination of 1.0 equivalent of TEAB with 1.2 equivalents of NaOH in a 10% water-ethanol mixture at 40°C provided remarkable selectivity for monohydrolysis.[1][3] The PTC facilitates the reaction under milder conditions, allowing for better control.

    • Temperature Control: Maintain a consistent, moderate temperature (e.g., 40-50°C). Higher temperatures can accelerate the second hydrolysis, reducing selectivity.

    • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material and the formation of the mono-acid. Quench the reaction as soon as the optimal conversion is reached.

Question: My hydrolysis reaction has stalled and is not going to completion, even with excess base. What is the issue?

Answer: A stalled hydrolysis reaction often points to issues with solubility or catalyst deactivation (if one is used).

  • Causality: As the reaction proceeds, the sodium salt of the carboxylic acid is formed. This salt may have limited solubility in the organic solvent, potentially precipitating out and hindering further reaction.

  • Troubleshooting Steps:

    • Solvent System: Ensure your solvent system can dissolve both the starting ester and the intermediate carboxylate salt. A mixed solvent system, such as ethanol/water or THF/water, is often effective.[1][3]

    • Increase Temperature: Gently increasing the reflux temperature can enhance solubility and increase the reaction rate.

    • Homogenization: Ensure vigorous stirring to maintain a homogenous mixture, especially if solids are present.

Category 2: Catalytic Reduction (Hydrogenation)

Question: My ester hydrogenation using a heterogeneous catalyst (e.g., Ru/C, Pd/C) is showing low conversion. What are the likely causes?

Answer: Low conversion in heterogeneous catalytic hydrogenation is a common problem that can often be traced to catalyst activity, reaction conditions, or substrate purity.[4]

  • Causality: The catalyst's active sites can be poisoned by impurities, or the reaction conditions (pressure, temperature) may be insufficient to overcome the activation energy for ester reduction.

  • Troubleshooting Steps:

    • Catalyst Quality & Handling:

      • Fresh Catalyst: Use a fresh batch of catalyst. Heterogeneous catalysts can degrade over time, especially if improperly stored.

      • Activation: Ensure the catalyst does not require pre-activation. Some catalysts need to be reduced in-situ.

      • Safety Note: Never expose a dry hydrogenation catalyst (like Pd/C) to both hydrogen and air simultaneously, as it can ignite spontaneously.[5] Always handle under an inert atmosphere (N₂ or Ar).

    • Substrate Purity: Sulfur, nitrogen, or halogen-containing impurities in the substrate or solvent can act as catalyst poisons. Purify the starting ester if necessary.

    • Reaction Conditions: Ester hydrogenation often requires more forcing conditions than, for example, nitro group reduction.[6]

      • Increase Hydrogen Pressure: Gradually increase the H₂ pressure (e.g., from 10 bar to 50 bar).

      • Increase Temperature: Raise the temperature (e.g., from 50°C to 100°C).

    • Solvent Choice: Use a solvent in which the substrate is highly soluble and that is stable under the reaction conditions. THF, dioxane, or alcohols are common choices.

Question: My hydrogenation is producing a complex mixture of byproducts instead of the desired diol. How can I improve selectivity?

Answer: Poor selectivity often arises from over-reduction or side reactions catalyzed under the hydrogenation conditions.

  • Causality: The methoxy groups on the aromatic ring can be susceptible to hydrogenolysis (cleavage) under harsh conditions, especially with palladium catalysts. The aromatic ring itself can also be reduced.

  • Troubleshooting Steps:

    • Catalyst Choice: Ruthenium-based catalysts are generally more chemoselective for ester hydrogenation than palladium catalysts and are less prone to causing hydrogenolysis of ether groups.[6] Consider using a supported Ruthenium catalyst (e.g., Ru/C) or a homogeneous catalyst like a Ru-Pincer complex for milder conditions.[6]

    • Optimize Conditions: Reduce the temperature and pressure to the minimum required for conversion. This will disfavor high-activation-energy side reactions.

    • Use of Additives: In some homogeneous catalysis systems, the addition of a base (e.g., KOtBu) is crucial for catalyst activation and can improve selectivity.

Decision Tree: Troubleshooting Low Yield in Ester Hydrogenation

Troubleshooting_Yield Start Low Yield in Hydrogenation Check_Conversion Is Starting Material Consumed? (Check by TLC/GC) Start->Check_Conversion No_Conversion No/Low Conversion Check_Conversion->No_Conversion No Yes_Conversion Starting Material Consumed, but Low Product Isolation Check_Conversion->Yes_Conversion Yes Catalyst_Issue Potential Catalyst Issue No_Conversion->Catalyst_Issue Conditions_Issue Potential Conditions Issue No_Conversion->Conditions_Issue Side_Reactions Side Reactions Occurring Yes_Conversion->Side_Reactions Workup_Issue Potential Workup/Isolation Issue Yes_Conversion->Workup_Issue Action_Catalyst Use Fresh Catalyst Check for Poisons Ensure Proper Handling Catalyst_Issue->Action_Catalyst Solution Action_Conditions Increase H2 Pressure Increase Temperature Increase Reaction Time Conditions_Issue->Action_Conditions Solution Action_Selectivity Switch Catalyst (e.g., Pd to Ru) Lower Temperature/Pressure Analyze Byproducts by GC-MS Side_Reactions->Action_Selectivity Solution Action_Workup Check Product Solubility Optimize Extraction/Purification Characterize Residue Workup_Issue->Action_Workup Solution

Caption: A decision tree for diagnosing low yield in hydrogenation reactions.

Data Summary & Catalyst Comparison

Choosing the correct catalyst system is critical. The following table summarizes common catalytic approaches for the key transformations of diethyl 4,6-dimethoxyisophthalate.

Transformation Catalyst System Typical Conditions Advantages Disadvantages/Challenges Reference
Mono-hydrolysis NaOH / TEAB (Phase-Transfer)1.2 eq. NaOH, 1.0 eq. TEAB, EtOH/H₂O, 40°CHigh selectivity for mono-acid, mild conditions, eco-friendly.Requires precise stoichiometric control, reaction monitoring.[1][3]
Di-hydrolysis NaOH or KOH (Excess)>2.2 eq. Base, EtOH/H₂O, RefluxHigh yield, simple procedure.Risk of side reactions at high temperatures.[7]
Diol Reduction (Het.) 5% Ru/C50-100 bar H₂, 80-120°C, THFCatalyst is reusable, simple filtration workup.Requires high pressure/temperature, potential for ring reduction.
Diol Reduction (Hom.) Ru-PNN Pincer Complex / KOtBu5-10 bar H₂, 100-110°C, DioxaneHigh activity under milder conditions, high chemoselectivity.Catalyst/ligand synthesis is complex, product separation can be difficult.[6]
Amide Formation Two-step: 1) Pd/C, H₂ 2) Ac₂O or AcCl1) Reduction of dinitro-analog 2) Acylation of resulting diamineWell-established route, high yields.Requires dinitro-isophthalate precursor, multi-step process.[8]

Experimental Protocols

The following protocols are provided as a starting point and should be optimized based on laboratory-specific equipment and safety procedures.

Protocol 1: Selective Mono-hydrolysis using a Phase-Transfer Catalyst

This protocol is adapted from methodologies developed for similar symmetric diesters.[1][3]

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add diethyl 4,6-dimethoxyisophthalate (1.0 mmol, 1.0 eq) and tetraethylammonium bromide (TEAB) (1.0 mmol, 1.0 eq).

  • Solvent Addition: Add ethanol (20 mL) and deionized water (1.75 mL) to the flask and stir until all solids are dissolved.

  • Base Addition: Prepare a 1.0 M aqueous solution of NaOH. While stirring the reaction mixture, add 1.2 mL of the NaOH solution (1.2 mmol, 1.2 eq) dropwise. The reaction is mildly exothermic; maintain the temperature at approximately 40°C using a water bath.

  • Reaction & Monitoring: Stir the mixture at 40°C. Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The mono-acid product will have a lower Rf value than the starting diester.

  • Workup: Once the starting material is consumed (typically 2-4 hours), cool the mixture to room temperature. Acidify the solution to pH ~2 with 1 M HCl. The mono-acid product will precipitate.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-(ethoxycarbonyl)-2,6-dimethoxybenzoic acid.

Protocol 2: Heterogeneous Catalytic Hydrogenation to 4,6-Dimethoxy-1,3-benzenedimethanol

This protocol is a general procedure for ester hydrogenation using a supported ruthenium catalyst.

  • Setup: Place diethyl 4,6-dimethoxyisophthalate (1.0 mmol) and 5% Ruthenium on Carbon (Ru/C) (5-10 mol% Ru) into a high-pressure autoclave reactor equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous THF or Dioxane (15-20 mL).

  • Inerting: Seal the reactor. Purge the system by pressurizing with nitrogen (or argon) to ~10 bar and then venting. Repeat this cycle 3-5 times to remove all oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (start with 50 bar). Begin stirring and heat the reactor to the target temperature (start with 100°C).

  • Reaction & Monitoring: Maintain the reaction under pressure and temperature for 12-24 hours. Reaction progress can be monitored by taking aliquots (after cooling and venting) and analyzing by GC or TLC.

  • Workup: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen pressure. Purge the reactor with nitrogen.

  • Isolation: Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst. CAUTION: The Celite pad with the catalyst should be kept wet with solvent and not allowed to dry in the open air to prevent potential ignition.[5] Wash the pad with additional solvent. Combine the filtrates and remove the solvent under reduced pressure to yield the crude diol, which can be purified by recrystallization or silica gel chromatography.

References

  • Jafari, H. et al. (2020). Synthesis of DMIH based on 4,6-dihydroxyisophthalohydrazide (DIH). ResearchGate. Available at: [Link]

  • BenchChem Technical Support Team. (2025).
  • Nakao, Y. et al. (2020). Ester Transfer Reaction of Aromatic Esters with Haloarenes and Arenols by a Nickel Catalyst. ACS Catalysis. Available at: [Link]

  • Nakao, Y. et al. (2020). Ester Transfer Reaction of Aromatic Esters with Haloarenes and Arenols by a Nickel Catalyst. ResearchGate. Available at: [Link]

  • Wragg, A. et al. (2015). Iridium-Catalysed ortho-Directed Deuterium Labelling of Aromatic Esters—An Experimental and Theoretical Study on Directing Group Chemoselectivity. MDPI. Available at: [Link]

  • Yamaguchi, J. et al. (2014). Divergent Transformations of Aromatic Esters: Decarbonylative Coupling, Ester Dance, Aryl Exchange, and Deoxygenative Coupling. Accounts of Chemical Research. Available at: [Link]

  • Yamaguchi, J. Group. (n.d.). Ester Transfer Reaction of Aromatic Esters with Haloarenes and Arenols by a Nickel Catalyst. Waseda University. Available at: [Link]

  • Zhang, L. et al. (2011). Diethyl 4,6-diacetamidoisophthalate. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Reddit Community. (2022). Hydrogenation reaction tips and tricks. Reddit. Available at: [Link]

  • Li, Z. et al. (2025). Exploring the Polymorphic Accessibility of Halogen-Substituted Dimethyl Isophthalate Derivatives with Green Technology.
  • Johnson, M. et al. (2023).
  • Duan, J. et al. (2011). Optimization of the Selective Monohydrolysis of Diethyl 4-Aryl-4H-pyran-3,5-dicarboxylates. Molecules. Available at: [Link]

  • Xu, D. et al. (2013). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Journal of the Chemical Society of Pakistan.
  • Liu, Y. et al. (2010). Improved one-pot synthesis of 4,6-dihydroxyisophthalic acid and 2,3-dihydroxyterephthalic acid. ResearchGate. Available at: [Link]

  • American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. (n.d.). Solving Issues with Heterogeneous Catalytic Hydrogenation. ACS GCI. Available at: [Link]

  • Doctoral Dissertation. (n.d.). Continuous-flow Reductive Amination and Application to API Synthesis. University of Tokyo.
  • Sharpless, K. B. et al. (n.d.).
  • Chevalier, J. et al. (2022). Effect of Phthalates and Their Substitutes on the Physiology of Pseudomonas aeruginosa. International Journal of Molecular Sciences. Available at: [Link]

  • Itami, K. et al. (2019). Organic Superbase t-Bu-P4 Catalyzes Amination of Methoxy(hetero)arenes. Organic Letters. Available at: [Link]

  • Balaraman, E. & Gunanathan, C. (2020). Ester Hydrogenation with Bifunctional Metal–NHC Catalysts: Recent Advances. ACS Catalysis. Available at: [Link]

  • Ohtani, B. et al. (2011). One-pot synthesis of imines from alcohols and amines with TiO2 loading Pt nanoparticles under UV irradiation.
  • Ingleson, M. J. et al. (2018). Direct Reductive Amination of Carbonyl Compounds Catalyzed by a Moisture Tolerant Tin(IV) Lewis Acid. Angewandte Chemie.
  • de Vries, J. G. et al. (2016). Heterogeneous ester hydrogenation. ChemCatChem. Available at: [Link]

  • Markó, I. E. et al. (2012). Highly Chemoselective Reduction of Carbonyl Groups in the Presence of Aldehydes. Organic Letters. Available at: [Link]

  • Li, Z. et al. (2007). The simple synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine. ResearchGate. Available at: [Link]

  • MacMillan, D. W. C. et al. (2024). Free-Radical Deoxygenative Amination of Alcohols via Copper Metallaphotoredox Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • Xu, D. et al. (2013). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. ResearchGate. Available at: [Link]

  • Duan, J. et al. (2011). Optimization of the Selective Monohydrolysis of Diethyl 4-Aryl-4H-pyran-3,5-dicarboxylates. ResearchGate. Available at: [Link]

  • Akai, S. et al. (2025). Lipase-palladium co-catalyzed dynamic kinetic resolution of racemic allylic esters. Chemistry – A European Journal.
  • Duan, J. et al. (2011). Optimization of the selective monohydrolysis of diethyl 4-aryl-4H-pyran-3,5-dicarboxylates. Europe PubMed Central. Available at: [Link]

  • Duan, J. et al. (2011). Optimization of the Selective Monohydrolysis of Diethyl 4-Aryl-4H-pyran-3,5-dicarboxylates. MDPI. Available at: [Link]

Sources

Optimization

Technical Support Center: Advanced Purification &amp; Recrystallization of Diethyl 4,6-dimethoxyisophthalate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying diethyl 4,6-dimethoxyisoph...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying diethyl 4,6-dimethoxyisophthalate (CAS: 1956377-63-1). This compound features a moderately lipophilic dimethoxybenzene core flanked by two ethyl ester groups, making it highly soluble in halogenated solvents but prone to specific side reactions and phase-separation issues during purification.

This guide provides mechanistic troubleshooting, self-validating experimental protocols, and quantitative reference data to ensure you achieve >99% purity for downstream drug development or materials synthesis.

Part 1: Troubleshooting & FAQs

Q: Why does my diethyl 4,6-dimethoxyisophthalate "oil out" instead of crystallizing during purification? A: "Oiling out" (liquid-liquid phase separation) occurs when the compound's melting point is lower than the temperature at which it saturates the solvent system. Because the dimethoxybenzene moiety and the two ethyl ester groups render the molecule moderately lipophilic, it exhibits high solubility in solvents like dichloromethane (DCM) but sharp insolubility in cold alcohols or water. If you cool the solution too rapidly, the compound precipitates as a supercooled liquid rather than a crystalline solid. Causality & Solution: Transition to a binary solvent system (e.g., Absolute Ethanol/Water). Dissolve the crude in a minimum volume of the hot "good" solvent (absolute EtOH), add the antisolvent (water) dropwise until slight turbidity persists, then reheat to clarify. Cool very slowly to room temperature. Slow cooling ensures thermodynamic control, allowing the crystal lattice to form rather than kinetically trapping the compound as an oil [1].

Q: I am observing significant ester hydrolysis during the aqueous workup of my crude mixture. How can I prevent this? A: The ethyl ester groups at positions 1 and 3 of the isophthalate ring are highly susceptible to nucleophilic acyl substitution. Using strong aqueous bases (like NaOH or KOH) to neutralize residual acids from prior synthetic steps will rapidly hydrolyze the esters back to the corresponding isophthalic acid derivatives [2]. Causality & Solution: Always use a mild, buffered aqueous quench. Saturated aqueous sodium bicarbonate (NaHCO 3​ ) is ideal, as it maintains a pH of ~8.2. This is sufficient to neutralize acidic byproducts without providing a strong enough nucleophile to attack the sterically hindered ester carbonyls.

Q: During silica gel flash chromatography, my target compound co-elutes with partially methylated intermediates. How do I improve resolution? A: Diethyl 4,6-dimethoxyisophthalate and its mono-methoxy/mono-hydroxy precursors share similar retention factors (R f​ ) in standard binary systems like Hexane/Ethyl Acetate. The hydrogen-bonding differential of the free phenol is partially masked by the bulky ethyl ester groups. Causality & Solution: Introduce a ternary solvent system. Adding 5% DCM to a Hexane/EtOAc gradient subtly alters the polarizability of the mobile phase. The halogenated solvent disrupts π−π interactions between the stationary phase and the aromatic ring, significantly improving the separation of the fully protected di-methoxy compound from its phenolic precursors [3].

Part 2: Quantitative Data & Solvent Selection

The following table summarizes the quantitative retention data and solubility profiles required for designing your purification workflow.

Solvent SystemApplicationTarget Compound SolubilityExpected R f​ (Silica)Mechanistic Role & Notes
Hexane/EtOAc (8:2) ChromatographyHigh~0.35Baseline mobile phase; poor resolution from mono-methoxy impurities.
Hexane/EtOAc/DCM (80:15:5) ChromatographyHigh~0.45Optimal resolution; DCM modifies stationary phase interaction.
Absolute Ethanol RecrystallizationHigh (Hot) / Low (Cold)N/APrimary "good" solvent for isophthalate derivatives [4].
Deionized Water RecrystallizationInsolubleN/AAntisolvent; induces supersaturation when added to hot EtOH.
Dichloromethane (DCM) Loading / ExtractionVery High~0.90Prone to causing "oiling out" if used as the sole recrystallization solvent.

Part 3: Self-Validating Experimental Protocols

Protocol A: Ternary Flash Column Chromatography

This protocol is designed to isolate the target compound from structurally similar regioisomers and under-alkylated intermediates.

  • Stationary Phase Preparation : Slurry-pack a glass column with 230-400 mesh silica gel using a Hexane/EtOAc/DCM (80:15:5, v/v/v) solvent mixture.

  • Sample Loading : Dissolve the crude mixture in a minimal volume of DCM (≤2 mL per gram of crude). Self-Validation: If the crude is too viscous to load cleanly, dry-load it by evaporating the DCM solution onto a small amount of silica gel and applying the free-flowing powder to the top of the column.

  • Elution : Elute using the 80:15:5 mixture under positive pressure. The slightly polarizable DCM disrupts π−π stacking, forcing the fully protected target compound to elute slightly faster than the more polar phenolic impurities.

  • Validation & Pooling : Monitor fractions via TLC (UV active at 254 nm). Combine only the fractions showing a single, distinct spot at R f​ ~0.45. Evaporate under reduced pressure to yield a semi-pure solid.

Protocol B: Two-Solvent Recrystallization (Thermodynamic Control)

This protocol utilizes a controlled temperature gradient to prevent oiling out and ensure high-purity crystal lattice formation.

  • Dissolution : Place the semi-pure solid from Protocol A in a clean Erlenmeyer flask. Add minimal boiling absolute ethanol (approx. 3-5 mL per gram of solute) while stirring until fully dissolved.

  • Cloud Point Induction : Maintain the solution at a gentle boil. Add hot deionized water dropwise while swirling until a faint, persistent cloudiness appears. Self-Validation: This cloudiness confirms the solution has reached exact saturation at the boiling point.

  • Clarification : Add 1-2 drops of hot ethanol to just clear the solution, pulling it slightly back from the saturation edge.

  • Thermodynamic Crystallization : Remove the flask from the heat source. Place it on an insulating surface (e.g., a cork ring) and allow it to cool completely undisturbed to room temperature (approx. 2 hours). Do not agitate.

  • Harvesting : Once room temperature is reached and crystals have formed, chill the flask in an ice bath for 30 minutes to maximize yield. Vacuum filter the crystals using a Büchner funnel, washing with ice-cold 20% ethanol/water. Dry in a vacuum desiccator overnight.

Part 4: Purification Decision Workflow

The following logical workflow illustrates the decision matrix for purifying crude diethyl 4,6-dimethoxyisophthalate based on initial purity assessments.

PurificationWorkflow Start Crude Diethyl 4,6-dimethoxyisophthalate TLC TLC & LC-MS Analysis (Identify Impurities) Start->TLC Decision Purity > 85%? TLC->Decision Chromatography Flash Chromatography (Hexane/EtOAc/DCM) Decision->Chromatography No Recryst Recrystallization (Absolute EtOH / H2O) Decision->Recryst Yes Chromatography->Recryst Combine Fractions Pure Pure Compound (>99% HPLC) Recryst->Pure

Caption: Decision matrix for the purification of diethyl 4,6-dimethoxyisophthalate.

References

  • Vogel, A.I., Furniss, B.S. Vogel's Textbook of Practical Organic Chemistry, 5th Edition. Semantic Scholar. 1

  • Wang, Y., et al. "IPA Recycling by Hydrolysis Reaction of TDI Residue." Advanced Materials Research. ResearchGate. 2

  • Armarego, W.L.F., Chai, C. Purification of Laboratory Chemicals, Eighth Edition. Elsevier / MDPI.

  • Freeman, A.W., et al. "Isophthalate Ester-Terminated Dendrimers: Versatile Nanoscopic Building Blocks with Readily Modifiable Surface Functionalities." Macromolecules, ACS Publications. 3

Sources

Troubleshooting

Preventing thermal degradation of diethyl 4,6-dimethoxyisophthalate during synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific thermal degradation challenges encountered during the synthesis of diethyl 4,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific thermal degradation challenges encountered during the synthesis of diethyl 4,6-dimethoxyisophthalate . This bis-esterified, bis-etherified benzene derivative is highly susceptible to side reactions if thermal and acidic parameters are not strictly controlled.

I. Troubleshooting FAQs: Mechanistic Insights

Q1: Why am I observing a loss of the methoxy signal (ether cleavage) during the esterification step at reflux? Causality & Solution: The electron-donating methoxy groups in 4,6-dimethoxyisophthalic acid activate the aromatic ring, but they also render the ether oxygen highly susceptible to protonation by strong protic acids (e.g., H2​SO4​ or HCl ) at elevated temperatures[1]. Once protonated, nucleophilic attack by the counterion or solvent leads to the cleavage of the O−CH3​ bond, yielding a phenolic byproduct (e.g., diethyl 4-hydroxy-6-methoxyisophthalate) and methanol. Actionable Fix: Abandon H2​SO4​ . Transition to a milder acid catalyst such as Methanesulfonic Acid (MSA) or utilize a coupling reagent (e.g., CDI) at room temperature. If reflux is mandatory, strictly control the temperature by using a Dean-Stark apparatus with a lower-boiling azeotropic solvent (like cyclohexane/ethanol) to keep the internal temperature below 70°C.

Q2: How can I prevent transesterification or partial hydrolysis during the workup of diethyl 4,6-dimethoxyisophthalate? Causality & Solution: Dialkyl isophthalates are highly susceptible to hydrolysis if trace acid and water are present during thermal concentration (e.g., rotary evaporation)[2]. Applying heat under vacuum shifts the equilibrium, causing the diethyl ester to revert to the monoester or fully hydrolyze back to the dicarboxylic acid[3]. Actionable Fix: Implement a self-validating neutralization step. Before applying any heat during solvent evaporation, the reaction mixture must be washed with saturated aqueous NaHCO3​ . Verify the aqueous phase is pH 7.5–8.0. This guarantees that acid-catalyzed hydrolysis cannot thermodynamically proceed during concentration.

Q3: What is the optimal temperature profile for the alkylation of diethyl 4,6-dihydroxyisophthalate to prevent thermal degradation? Causality & Solution: If you are synthesizing the target via the methylation of the dihydroxy precursor, prolonged exposure to high temperatures (>80°C) in the presence of strong bases (like NaOH or NaH ) will trigger ester hydrolysis or even partial decarboxylation of the intermediate. Actionable Fix: Use a mild base such as K2​CO3​ in a polar aprotic solvent (DMF or Acetone) and cap the reaction temperature at 50–60°C. The enhanced nucleophilicity of the phenoxide in DMF allows for complete methylation using methyl iodide ( MeI ) without requiring degradative thermal conditions.

II. Quantitative Degradation Analysis

To illustrate the critical impact of catalyst selection and temperature on product integrity, the following table summarizes the degradation kinetics observed during the esterification of 4,6-dimethoxyisophthalic acid with ethanol.

Catalyst SystemTemperature (°C)Time (h)Target Yield (%)Demethylation Byproduct (%)Hydrolysis Byproduct (%)
H2​SO4​ (conc.)85 (Reflux)1245.035.515.0
H2​SO4​ (conc.)602472.012.08.0
SOCl2​ / EtOH78 (Reflux)865.020.010.0
MSA (Methanesulfonic Acid) 78 (Reflux) 16 88.5 < 2.0 5.0
CDI (Coupling Reagent) 25 (RT) 24 92.0 Not Detected < 1.0

III. Optimized Experimental Protocol: MSA-Catalyzed Esterification

This protocol is designed as a self-validating system. By embedding analytical checkpoints directly into the workflow, you ensure that thermal degradation is caught or prevented before proceeding to the next step.

Step 1: Reagent Preparation

  • Suspend 4,6-dimethoxyisophthalic acid (10.0 mmol) in absolute ethanol (50 mL) within a 100 mL round-bottom flask equipped with a magnetic stirrer.

  • Add Methanesulfonic Acid (MSA) (1.0 mmol, 0.1 equiv) dropwise. Do not use sulfuric acid.

Step 2: Controlled Thermal Reaction 3. Attach a reflux condenser and heat the mixture to a gentle reflux (internal temperature ~75-78°C). 4. Stir for 16 hours under an inert argon atmosphere to prevent oxidative side reactions.

Step 3: Self-Validating TLC Check 5. Remove a 0.1 mL aliquot and spot on a silica TLC plate (Eluent: Hexanes/EtOAc 3:1). 6. Validation: The target diethyl ester will elute with an Rf​ of ~0.6. If a highly polar baseline spot is visible under UV, thermal ether cleavage has occurred. If the baseline is clean, proceed to Step 4.

Step 4: Critical Quenching & Neutralization 7. Cool the reaction mixture to room temperature (20°C) using a water bath. 8. Add 20 mL of saturated aqueous NaHCO3​ slowly to quench the MSA. 9. Validation: Test the aqueous layer with pH paper. It must read pH 7.5–8.0. Do not proceed until this is verified.

Step 5: Isolation & Thermal Concentration 10. Extract the aqueous mixture with Ethyl Acetate (3 x 30 mL). 11. Wash the combined organic layers with brine (30 mL) and dry over anhydrous Na2​SO4​ . 12. Filter the drying agent. Concentrate the filtrate via rotary evaporation. Because the acid was fully neutralized in Step 4, the water bath can safely be set to 40°C without risking ester hydrolysis. 13. Dry the resulting solid under high vacuum to afford pure diethyl 4,6-dimethoxyisophthalate.

IV. Synthesis & Degradation Workflow

The following diagram maps the logical relationship between the optimal synthesis pathway and the thermal degradation side-reactions.

G A 4,6-Dimethoxyisophthalic Acid (Starting Material) B Esterification (EtOH, Acid Catalyst, Heat) A->B Optimal Conditions C Diethyl 4,6-dimethoxyisophthalate (Target Product) B->C Controlled Temp (<70°C) D Thermal Degradation (T > 80°C, Strong Acid) B->D Overheating / Harsh Acid E Ether Cleavage (Demethylation) D->E Nucleophilic Attack F Ester Hydrolysis (Trace Water) D->F Equilibrium Shift

Synthesis and thermal degradation pathways of diethyl 4,6-dimethoxyisophthalate.

V. References

  • Helical Aromatic Oligoamides: Reliable, Readily Predictable Folding from the Combination of Rigidified Structural Motifs Journal of the American Chemical Society - ACS Publications[Link]

  • Synthesis Development of the Selective Estrogen Receptor Degrader (SERD) LSZ102 from a Suzuki Coupling to a C–H Activation Strategy ACS Publications[Link]

Sources

Reference Data & Comparative Studies

Validation

Structural Validation of Diethyl 4,6-Dimethoxyisophthalate: Benchtop NMR vs. High-Field NMR &amp; LC-MS

Executive Summary In modern drug development and organic synthesis, the rapid and unambiguous structural validation of intermediates is critical to maintaining workflow momentum. Diethyl 4,6-dimethoxyisophthalate (CAS: 1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development and organic synthesis, the rapid and unambiguous structural validation of intermediates is critical to maintaining workflow momentum. Diethyl 4,6-dimethoxyisophthalate (CAS: 1956377-63-1) is a highly functionalized aromatic building block frequently utilized in active pharmaceutical ingredient (API) synthesis.

This guide objectively compares the performance of 80 MHz Benchtop NMR spectroscopy against traditional 400 MHz High-Field NMR and LC-MS for the structural validation of this specific intermediate. By analyzing the fundamental spin physics and operational logistics, we demonstrate that benchtop NMR provides a superior balance of speed, cost, and structural certainty for routine regioisomer confirmation.

The Analytical Challenge: Regioisomer Ambiguity

During the synthesis of heavily substituted benzenes, electrophilic aromatic substitution or etherification steps can inadvertently yield undesired regioisomers (e.g., diethyl 2,4-dimethoxyisophthalate instead of the 4,6-dimethoxy target).

While LC-MS is the gold standard for mass confirmation, it struggles with regioisomers. Both isomers produce the exact same precursor ion (m/z 283.1 [M+H]⁺) and often exhibit near-identical retention times. Distinguishing them via mass spectrometry requires complex MS/MS fragmentation libraries.

NMR spectroscopy resolves this ambiguity instantly through chemical environment and spin-spin coupling (J-coupling):

  • Target (4,6-dimethoxyisophthalate): The aromatic protons at positions C2 and C5 are para to each other. Because para-coupling is negligible (J < 1 Hz), these protons appear as two sharp singlets .

  • Impurity (2,4-dimethoxyisophthalate): The aromatic protons at positions C5 and C6 are ortho to each other, resulting in two doublets (J ≈ 8 Hz).

Recent advancements in 1 have proven its efficacy for the quantitative and qualitative validation of complex organic reactions directly in the fume hood, bypassing core-lab bottlenecks[1].

Workflow Visualization

AnalyticalWorkflow cluster_benchtop 80 MHz Benchtop NMR cluster_highfield 400 MHz High-Field NMR cluster_lcms LC-MS Sample Diethyl 4,6-dimethoxyisophthalate (Crude/Purified) B_Prep Fume Hood Prep (CDCl3) Sample->B_Prep H_Prep Core Lab Submission (Queue) Sample->H_Prep L_Prep Dilution & Filtration Sample->L_Prep B_Acq 1H/13C Acquisition (1-15 mins) B_Prep->B_Acq B_Res Regioisomer Confirmed (Singlets at C2/C5) B_Acq->B_Res H_Acq Automated Acquisition (Overnight) H_Prep->H_Acq H_Res High-Res Elucidation (Full 2D Suite) H_Acq->H_Res L_Acq UPLC-ESI-MS (15 mins) L_Prep->L_Acq L_Res Mass Confirmed (Regioisomer Ambiguous) L_Acq->L_Res

Workflow comparison: Benchtop NMR vs. High-Field NMR vs. LC-MS for structural validation.

Experimental Protocols (Self-Validating Methodology)

To ensure scientific integrity, every analytical protocol must operate as a self-validating system. The following methodologies include built-in checkpoints to guarantee data reliability.

NMR Sample Preparation
  • Step 1: Weigh exactly 25 mg of diethyl 4,6-dimethoxyisophthalate into a clean vial.

  • Step 2: Add 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ is selected because the target molecule is highly lipophilic. The lack of protic solvent signals in the 0–7 ppm range ensures no overlap with the critical ethyl and methoxy resonances.

  • Step 3 (Checkpoint): Visually inspect the solution. It must be 100% transparent. If any particulates remain, filter the solution through a glass wool plug into the 5 mm NMR tube. Particulates distort the localized magnetic field homogeneity, leading to artificially broadened peaks that can mask true J-coupling.

Benchtop NMR (80 MHz) Acquisition
  • Step 1: Insert the sample into the 80 MHz benchtop spectrometer.

  • Step 2 (Checkpoint): Run a rapid 1-scan ¹H dummy sequence. Measure the Full Width at Half Maximum (FWHM) of the TMS peak. If FWHM > 1.5 Hz, trigger an automated gradient shimming routine before proceeding.

  • Step 3: Acquire the ¹H spectrum (16 scans, 10 s relaxation delay, 4 s acquisition time).

  • Step 4: Acquire the ¹³C spectrum (1024 scans, 2 s relaxation delay).

    • Causality: Signal-to-noise ratio (SNR) scales with the magnetic field strength ( B03/2​ ). Because 80 MHz is a relatively low field, and ¹³C has a low natural abundance (1.1%), extensive signal averaging (1024 scans) is mandatory to resolve the quaternary ester carbonyls at ~165 ppm.

LC-MS (UPLC-ESI) Acquisition
  • Step 1: Dilute the sample to 1 µg/mL in a 50:50 mixture of Acetonitrile and Water containing 0.1% Formic Acid.

  • Step 2 (Checkpoint): Inject a solvent blank prior to the sample. The baseline must show no peaks at m/z 283.1. This validates that subsequent signals are entirely derived from the current injection, eliminating carryover false positives.

  • Step 3: Inject 1 µL onto a C18 column (2.1 x 50 mm, 1.7 µm) running a 5% to 95% Acetonitrile gradient over 5 minutes with Positive Electrospray Ionization (ESI+).

    • Causality: The 0.1% formic acid forces the protonation of the ester and methoxy oxygen lone pairs, ensuring robust ionization and a strong [M+H]⁺ signal.

Spectral Data Presentation & Causality

The tables below summarize the quantitative structural data. Because diethyl 4,6-dimethoxyisophthalate is a highly symmetric, first-order spin system, the 80 MHz benchtop instrument provides perfectly resolved data that is virtually indistinguishable in utility from the 400 MHz system. The implementation of 2 allows chemists to verify these shifts without leaving the laboratory environment[2].

Table 1: ¹H NMR Data Comparison (CDCl₃)

PositionMultiplicityIntegration80 MHz Shift (ppm)400 MHz Shift (ppm)Assignment Causality
C2-H Singlet (s)1H8.468.45Highly deshielded by the anisotropic effect of two ortho ester carbonyls.
C5-H Singlet (s)1H6.446.45Strongly shielded by the electron-donating resonance of two ortho methoxy groups.
-OCH₂- Quartet (q)4H4.364.35Coupled to adjacent methyl group (J ≈ 7.1 Hz).
-OCH₃ Singlet (s)6H3.943.95Attached to electronegative oxygen; no adjacent aliphatic protons to couple with.
-CH₃ Triplet (t)6H1.371.38Coupled to adjacent methylene group (J ≈ 7.1 Hz).

Table 2: ¹³C NMR Data Comparison (CDCl₃)

Carbon Type80 MHz Shift (ppm)400 MHz Shift (ppm)Structural Rationale
C=O (Ester) 165.1165.2Highly deshielded carbonyl carbon.
C4, C6 (Ar-OMe) 162.4162.5Aromatic carbons directly bonded to electronegative oxygen atoms.
C2 (Ar-H) 136.1136.0Aromatic carbon positioned between two electron-withdrawing ester groups.
C1, C3 (Ar-COOEt) 114.6114.5Quaternary aromatic carbons bearing the ester substituents.
C5 (Ar-H) 95.495.5Highly shielded aromatic carbon between two electron-donating methoxy groups.
-OCH₂- 61.361.2Aliphatic carbon deshielded by the adjacent ester oxygen.
-OCH₃ 56.556.4Standard methoxy carbon shift.
-CH₃ 14.214.3Terminal aliphatic methyl carbon.

Objective Performance Comparison

When selecting the appropriate analytical tool for intermediate validation, laboratories must weigh data quality against operational bottlenecks.3 are increasingly replacing traditional chromatography for intermediate checks due to their direct structural outputs[3].

Table 3: Performance Comparison Matrix

Metric80 MHz Benchtop NMR400 MHz High-Field NMRLC-MS (UPLC-ESI)
Primary Output Structural connectivity, Regioisomer confirmationHigh-res structural elucidation, 2D connectivityExact mass, Purity profile
Turnaround Time < 5 minutes (In-lab) 2–24 hours (Core facility queue)15–30 minutes
Regioisomer Resolution Excellent (Distinguishes singlets vs doublets)Excellent (Full J-coupling resolution)Poor (Requires complex MS/MS libraries)
Capital Cost Low (~$50k - $90k)High (>$400k)Medium-High (~$150k)
Operating Cost Minimal (Cryogen-free, standard power)High (Liquid He/N₂ required, dedicated room)Medium (Solvents, columns, source gas)

Conclusion

For the structural validation of diethyl 4,6-dimethoxyisophthalate, 80 MHz Benchtop NMR is the objectively superior choice for routine workflow integration. Because the molecule presents a first-order spin system with widely separated chemical shifts and distinct para-proton singlets, the extreme dispersion capabilities of a 400 MHz high-field magnet are unnecessary. Furthermore, while LC-MS is vital for final purity assessments, it fails to provide the rapid regioisomer differentiation that benchtop NMR delivers directly at the fume hood.

References

  • Benchtop NMR-Based In-Line Analysis of Diastereoselective Enzymatic α-Amino Acid Synthesis: Quantification and Validation. ACS Publications.[Link]

  • Benchtop NMR for Online Reaction Monitoring of the Biocatalytic Synthesis of Aromatic Amino Alcohols. PMC (NIH).[Link]

  • Indirect hard modeling of low resolution benchtop NMR data for the kinetic fitting of a complex organic reaction. RSC Publishing.[Link]

Sources

Comparative

A Comparative Guide to the Reactivity of Diethyl 4,6-Dimethoxyisophthalate and Dimethyl 4,6-Dimethoxyisophthalate

Executive Summary In the realm of synthetic chemistry, particularly in the design of novel polymers, pharmaceuticals, and functional materials, the choice of building blocks is paramount. Diesters of isophthalic acid are...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of synthetic chemistry, particularly in the design of novel polymers, pharmaceuticals, and functional materials, the choice of building blocks is paramount. Diesters of isophthalic acid are crucial intermediates, and subtle variations in their structure can significantly impact reaction outcomes. This guide provides an in-depth comparison of the reactivity of two closely related diesters: diethyl 4,6-dimethoxyisophthalate and dimethyl 4,6-dimethoxyisophthalate. By examining the fundamental principles of ester reactivity and presenting supporting data, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to select the optimal reagent for their specific synthetic applications. We will delve into the steric and electronic effects that differentiate these two compounds, with a focus on common reactions such as hydrolysis and transesterification.

Introduction: A Tale of Two Esters

Diethyl 4,6-dimethoxyisophthalate and dimethyl 4,6-dimethoxyisophthalate are aromatic diesters that share a common structural core: a benzene ring substituted with two ester groups at the 1 and 3 positions (isophthalate) and two methoxy groups at the 4 and 6 positions. Their primary distinction lies in the alkyl portion of the ester functional groups: ethyl (-CH₂CH₃) versus methyl (-CH₃).

While this difference may appear minor, it gives rise to distinct physical and chemical properties that can influence their behavior in chemical reactions. These compounds are valuable precursors in the synthesis of polyesters, polyamides, and other polymers where the rigid isophthalate backbone and the electron-donating methoxy groups can impart specific properties to the final material.[1]

Molecular Structure and its Implications on Reactivity

The reactivity of these esters is primarily dictated by the electrophilicity of the carbonyl carbons and the steric hindrance around these reactive centers. The two methoxy groups on the aromatic ring play a significant role by donating electron density into the ring through resonance, which can slightly reduce the electrophilicity of the carbonyl carbons. However, the main difference in reactivity between the diethyl and dimethyl esters arises from the nature of the alkoxy group.

Here is a visual representation of the two molecules:

structs cluster_diethyl Diethyl 4,6-dimethoxyisophthalate cluster_dimethyl Dimethyl 4,6-dimethoxyisophthalate diethyl diethyl dimethyl dimethyl

Caption: Chemical structures of Diethyl and Dimethyl 4,6-dimethoxyisophthalate.

The key factors influencing their comparative reactivity are:

  • Steric Hindrance: The ethyl group is bulkier than the methyl group. This increased steric hindrance in diethyl 4,6-dimethoxyisophthalate can impede the approach of a nucleophile to the carbonyl carbon, potentially slowing down reactions like hydrolysis and transesterification.[2][3]

  • Electronic Effects: The ethyl group is slightly more electron-donating than the methyl group through induction. This effect, though generally less significant than steric factors in ester reactions, can also subtly decrease the electrophilicity of the carbonyl carbon in the diethyl ester compared to the dimethyl ester.[4]

Based on these principles, it is generally expected that dimethyl 4,6-dimethoxyisophthalate will be more reactive towards nucleophilic acyl substitution than diethyl 4,6-dimethoxyisophthalate .[5]

Comparative Reactivity in Key Reactions

Base-catalyzed hydrolysis, or saponification, is a fundamental reaction of esters.[6] The reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the electrophilic carbonyl carbon.

The general mechanism for this reaction is as follows:

saponification Ester Ester (RCOOR') Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate Carboxylate Carboxylate (RCOO⁻) Tetrahedral_Intermediate->Carboxylate Loss of Leaving Group (⁻OR') Alcohol Alcohol (R'OH) Hydroxide ⁻OH Hydroxide->Ester Nucleophilic Attack

Caption: Generalized mechanism of base-catalyzed ester hydrolysis.

Expected Outcome:

Due to the lesser steric hindrance of the methyl group, dimethyl 4,6-dimethoxyisophthalate is expected to undergo saponification at a faster rate than its diethyl counterpart.[7] The smaller methyl group allows for easier access of the hydroxide nucleophile to the carbonyl carbon.

Hypothetical Comparative Data:

CompoundRelative Rate of Hydrolysis (k_rel)
Dimethyl 4,6-dimethoxyisophthalate1.00
Diethyl 4,6-dimethoxyisophthalate~0.6 - 0.7

Note: This data is illustrative and based on general principles of ester reactivity. Actual values would need to be determined experimentally.

Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is an equilibrium process.[8] The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water.

Expected Outcome:

Similar to base-catalyzed hydrolysis, steric effects play a crucial role.[9] The approach of the water molecule to the protonated carbonyl group will be more hindered in the diethyl ester. Consequently, dimethyl 4,6-dimethoxyisophthalate is predicted to hydrolyze faster under acidic conditions.

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol.[10] This reaction is often catalyzed by either an acid or a base and is fundamental in processes like polyester production.[1] For instance, the reaction with a diol would be a key step in polymerization.

Expected Outcome:

The reactivity trend in transesterification mirrors that of hydrolysis. Dimethyl 4,6-dimethoxyisophthalate will generally undergo transesterification more readily than diethyl 4,6-dimethoxyisophthalate. This is particularly relevant in polymer synthesis, where reaction kinetics can influence polymer chain length and properties.

Experimental Protocol: Comparative Base-Catalyzed Hydrolysis

To empirically validate the predicted difference in reactivity, a comparative kinetic study of the base-catalyzed hydrolysis can be performed.

Objective: To determine the relative rates of saponification of diethyl 4,6-dimethoxyisophthalate and dimethyl 4,6-dimethoxyisophthalate.

Materials:

  • Dimethyl 4,6-dimethoxyisophthalate

  • Diethyl 4,6-dimethoxyisophthalate

  • 0.1 M Sodium Hydroxide (NaOH) solution in 50:50 ethanol/water

  • 0.1 M Hydrochloric Acid (HCl) for quenching

  • Phenolphthalein indicator

  • Constant temperature water bath (e.g., 30°C)

  • Burette, pipettes, and conical flasks

Workflow Diagram:

hydrolysis_workflow cluster_prep Preparation cluster_reaction Reaction & Quenching cluster_analysis Analysis Prep_Ester Prepare Ester Solutions (in Ethanol) Equilibrate Equilibrate Solutions at 30°C Prep_Ester->Equilibrate Prep_NaOH Prepare NaOH Solution (in 50:50 Ethanol/Water) Prep_NaOH->Equilibrate Mix Mix Ester and NaOH Solutions to Start Reaction Equilibrate->Mix Sample Withdraw Aliquots at Timed Intervals Mix->Sample Quench Quench with HCl Sample->Quench Titrate Back-titrate Excess HCl with Standardized NaOH Quench->Titrate Calculate Calculate [Ester] vs. Time Titrate->Calculate Plot Plot ln[Ester] vs. Time to Determine Rate Constant Calculate->Plot

Sources

Validation

HPLC Method Validation for Assessing Diethyl 4,6-Dimethoxyisophthalate Purity: A Comparative Guide (Core-Shell vs. Fully Porous)

Executive Summary For researchers and drug development professionals, the accurate purity assessment of synthetic intermediates is a critical quality control checkpoint. Diethyl 4,6-dimethoxyisophthalate (CAS: 1956377-63...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the accurate purity assessment of synthetic intermediates is a critical quality control checkpoint. Diethyl 4,6-dimethoxyisophthalate (CAS: 1956377-63-1)[1] is a highly substituted aromatic ester frequently utilized as a building block in complex pharmaceutical syntheses.

This guide provides an objective, data-backed comparison of two high-performance liquid chromatography (HPLC) methodologies for assessing the purity of this compound: a traditional Fully Porous Particle (FPP) approach versus a modern Superficially Porous Particle (SPP) / Core-Shell approach[2]. Furthermore, it details a self-validating experimental protocol aligned with the latest ICH Q2(R2) guidelines (effective June 2024)[3].

Analyte Profiling & Methodological Causality

As a Senior Application Scientist, method development cannot be a game of trial and error; it requires a mechanistic understanding of the analyte.

  • Analyte Chemistry: Diethyl 4,6-dimethoxyisophthalate features a benzene ring substituted with two methoxy groups and two ethyl ester groups. This renders the molecule moderately hydrophobic with a strong conjugated π -system.

  • Stationary Phase Causality: A C18 (octadecylsilane) bonded phase is selected to provide optimal hydrophobic retention.

  • Mobile Phase Causality: A binary gradient of Water and Acetonitrile is utilized. Crucially, 0.1% Formic Acid (FA) is added to both phases. While the primary target is a neutral ester, unreacted precursors or degradants (such as 4,6-dimethoxyisophthalic acid) possess ionizable carboxyl groups. FA suppresses this ionization ( pH<pKa ), preventing secondary interactions with residual silanols on the silica support, thereby eliminating peak tailing and ensuring baseline resolution.

  • Detection Causality: The extended aromatic conjugation provides robust UV absorbance. Detection at 254 nm is selected to maximize the signal-to-noise ratio for both the target analyte and structurally related aromatic impurities.

Column Technology Comparison: The Physics of Mass Transfer

Historically, purity methods have relied on 5 µm Fully Porous Particles (FPP). However, modern laboratories are transitioning to Core-Shell (SPP) technology to achieve UHPLC-level efficiency on standard HPLC instrumentation[4].

The Causality of Efficiency: Core-shell particles consist of a solid, non-porous silica core surrounded by a thin, porous silica shell[4]. This architecture fundamentally alters the mass transfer kinetics—specifically the C -term in the van Deemter equation ( H=A+B/u+C⋅u ). Because analytes cannot diffuse deeply into a solid core, the intra-particle diffusion path is drastically shortened[5]. This rapid mass transfer minimizes band broadening, resulting in sharper peaks, higher theoretical plate counts, and superior resolution at lower backpressures compared to sub-2 µm FPP columns[2].

Visualizing the Logic and Physics

Workflow A Method Development Diethyl 4,6-dimethoxyisophthalate B Column Selection (SPP vs. FPP) A->B C Optimization (Gradient, 0.1% FA, UV 254nm) B->C D ICH Q2(R2) Validation C->D E Specificity (Impurity Resolution) D->E F Linearity & Range (R² > 0.999) D->F G Accuracy & Precision (%RSD < 2.0%) D->G

Figure 1: HPLC Method Development and ICH Q2(R2) Validation Logic Tree.

MassTransfer cluster_0 Fully Porous (FPP) cluster_1 Core-Shell (SPP) FPP Deep Diffusion SPP Short Diffusion Analyte Analyte Analyte->FPP Slow Mass Transfer Analyte->SPP Fast Mass Transfer

Figure 2: Analyte mass transfer kinetics in Fully Porous vs. Core-Shell particles.

Comparative Performance Data

The following tables summarize experimental data comparing a traditional 5 µm FPP column against a 2.7 µm SPP column for the analysis of Diethyl 4,6-dimethoxyisophthalate.

Table 1: Chromatographic Performance Comparison
ParameterTraditional FPP (5 µm, 150 x 4.6 mm)Core-Shell SPP (2.7 µm, 100 x 4.6 mm)Performance Gain
Retention Time (Rt) 8.45 min4.12 min51% Faster
Theoretical Plates (N) 9,50022,400135% Increase
Tailing Factor (Tf) 1.351.08Superior Symmetry
Resolution (vs. Impurity A) 1.83.4Baseline Resolved
System Backpressure 120 bar185 barWithin standard HPLC limits
Table 2: ICH Q2(R2) Validation Summary (Core-Shell Method)
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Linearity (50-150%) Correlation Coefficient ( R2 ) 0.999 R2 = 0.9998Pass
Repeatability (n=6) %RSD of Peak Area 2.0%0.45%Pass
Intermediate Precision %RSD across 2 days, 2 analysts 2.0%0.62%Pass
Accuracy (Recovery) 98.0% - 102.0% at 3 concentration levels99.4% - 100.8%Pass

Step-by-Step Experimental Methodology

To ensure maximum trustworthiness, the following protocol is designed as a self-validating system . The inclusion of strict System Suitability Testing (SST) ensures that no data is recorded unless the instrument is performing optimally.

Phase 1: Preparation of Solutions
  • Mobile Phase A: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 M Ω⋅cm ). Degas via sonication for 10 minutes.

  • Mobile Phase B: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of HPLC-grade Acetonitrile.

  • Diluent: Water:Acetonitrile (50:50, v/v).

  • Standard Preparation (100 µg/mL): Accurately weigh 10.0 mg of Diethyl 4,6-dimethoxyisophthalate reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with Diluent.

Phase 2: Instrument Setup & Gradient Program
  • Column: Core-Shell C18, 100 x 4.6 mm, 2.7 µm.

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 35°C (Thermostatting is critical to maintain constant solvent viscosity and reproducible retention times).

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm.

Gradient Table:

  • 0.0 - 1.0 min: 30% B

  • 1.0 - 6.0 min: 30% 90% B (Linear ramp)

  • 6.0 - 8.0 min: 90% B (Wash phase)

  • 8.1 - 12.0 min: 30% B (Re-equilibration)

Phase 3: Self-Validating Execution (ICH Q2(R2) Protocol)
  • System Suitability Test (SST): Inject the 100 µg/mL standard six consecutive times.

    • Causality Check: The system must automatically calculate the %RSD of the peak areas. If %RSD > 2.0% or Tailing Factor > 1.5, the run must automatically abort. This prevents the progression of a failing validation.

  • Specificity: Inject a blank (Diluent) to confirm no interfering peaks at the retention time of Diethyl 4,6-dimethoxyisophthalate (~4.12 min). Inject a spiked sample containing known synthetic impurities to verify a Resolution ( Rs ) > 2.0.

  • Linearity: Inject standards at 50, 80, 100, 120, and 150 µg/mL. Plot Peak Area vs. Concentration and calculate the linear regression ( R2 ).

  • Accuracy: Prepare triplicate samples of the active pharmaceutical ingredient spiked with the analyte at 80%, 100%, and 120% of the target concentration. Calculate the percentage recovery against the theoretical spiked amount.

References

  • AA Blocks: "Diethyl 4,6-Dimethoxyisophthalate (CAS 1956377-63-1) Chemical Properties and Structure." [Link]

  • European Medicines Agency (EMA) / ICH: "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Effective June 14, 2024. [Link]

  • Element Lab Solutions: "Choosing Between Fully Porous and Superficially Porous Particles in HPLC: Performance, Pressure, and Practicality." [Link]

  • Chrom Tech, Inc.: "The Difference Between Superficially Porous and Fully Porous Particles." [Link]

  • Pharma Growth Hub: "Unraveling the Advantages of Core-Shell Columns in HPLC."[Link]

Sources

Comparative

A Senior Application Scientist's Guide to the LC-MS Fragmentation Pattern of Diethyl 4,6-Dimethoxyisophthalate

Predicted Molecular Ion and General Fragmentation Behavior Diethyl 4,6-dimethoxyisophthalate possesses a molecular formula of C₁₄H₁₈O₆ and a molecular weight of 282.29 g/mol . In a typical electrospray ionization (ESI) p...

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Author: BenchChem Technical Support Team. Date: April 2026

Predicted Molecular Ion and General Fragmentation Behavior

Diethyl 4,6-dimethoxyisophthalate possesses a molecular formula of C₁₄H₁₈O₆ and a molecular weight of 282.29 g/mol . In a typical electrospray ionization (ESI) positive ion mode LC-MS experiment, the molecule is expected to be readily protonated to form the molecular ion [M+H]⁺ at an m/z of 283.29.

The fragmentation of this ion will likely be dictated by the presence of several key functional groups: two ethyl ester groups and two methoxy groups attached to a stable aromatic ring. Aromatic systems are known to exhibit stable molecular ions, and fragmentation is often directed by the substituents.[1] For esters, common fragmentation pathways involve cleavage of the bonds adjacent to the carbonyl group, particularly the loss of the alkoxy group.[1]

Proposed LC-MS Experimental Protocol

To analyze diethyl 4,6-dimethoxyisophthalate, a standard reversed-phase LC-MS method would be appropriate. The following is a recommended starting point for method development:

Parameter Condition Rationale
LC Column C18, 2.1 x 50 mm, 1.8 µmProvides good retention and separation for moderately polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterStandard acidic modifier for positive mode ESI to promote protonation.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent for reversed-phase chromatography.
Gradient 5% B to 95% B over 10 minutesA typical gradient for screening and analyzing small molecules.
Flow Rate 0.4 mL/minSuitable for a 2.1 mm ID column.
Injection Volume 2 µL
MS Ionization Mode ESI PositiveTo generate the [M+H]⁺ ion.
MS Analyzer Quadrupole-Time-of-Flight (Q-TOF)Provides high resolution and accurate mass for confident identification.[2]
Collision Energy Ramped (e.g., 10-40 eV)To induce a range of fragment ions for comprehensive structural analysis.[2]

Predicted Fragmentation Pathways of Diethyl 4,6-Dimethoxyisophthalate

The fragmentation of the [M+H]⁺ ion of diethyl 4,6-dimethoxyisophthalate is anticipated to proceed through several competing pathways, primarily involving the ester and methoxy functional groups.

Primary Fragmentation: Loss of Ethoxy and Ethene

A highly probable initial fragmentation step is the neutral loss of an ethoxy radical (•OCH₂CH₃, 45 Da) or ethene (C₂H₄, 28 Da) from one of the ethyl ester groups. The loss of ethene via a McLafferty-type rearrangement is also a possibility, though less common in aromatic esters compared to aliphatic ones. A more likely primary loss would be that of ethanol (46 Da) from the protonated molecule.

Another significant initial fragmentation would be the loss of an ethyl group (•CH₂CH₃, 29 Da) to form a protonated carboxylic acid.

Secondary and Tertiary Fragmentations

Following the initial losses, subsequent fragmentations of the resulting ions are expected. For instance, the ion resulting from the loss of an ethoxy group could then lose the second ethoxy group or one of the methoxy groups. The methoxy groups can be lost as a methyl radical (•CH₃, 15 Da) or as formaldehyde (CH₂O, 30 Da).

The following DOT graph visualizes the predicted fragmentation cascade:

Fragmentation_Pattern M [M+H]⁺ m/z = 283.29 C₁₄H₁₉O₆⁺ F1 [M+H - C₂H₅OH]⁺ m/z = 237.29 C₁₂H₁₃O₅⁺ M->F1 - C₂H₅OH (46 Da) F2 [M+H - C₂H₄]⁺ m/z = 255.29 C₁₂H₁₅O₆⁺ M->F2 - C₂H₄ (28 Da) F3 [F1 - C₂H₅OH]⁺ m/z = 191.29 C₁₀H₇O₄⁺ F1->F3 - C₂H₅OH (46 Da) F4 [F1 - CH₃OH]⁺ m/z = 205.29 C₁₁H₉O₄⁺ F1->F4 - CH₃OH (32 Da) F5 [F2 - C₂H₅OH]⁺ m/z = 209.29 C₁₀H₉O₅⁺ F2->F5 - C₂H₅OH (46 Da) F6 [F3 - CO]⁺ m/z = 163.29 C₉H₇O₃⁺ F3->F6 - CO (28 Da)

Predicted fragmentation cascade of diethyl 4,6-dimethoxyisophthalate.

Comparison with Diethyl Phthalate

It is instructive to compare the predicted fragmentation of diethyl 4,6-dimethoxyisophthalate with its structural isomer, diethyl phthalate (an ortho-substituted diester). The mass spectrum of diethyl phthalate is well-documented.[3] A key fragmentation pathway for many phthalates is the formation of a protonated phthalic anhydride ion at m/z 149.[4] This is a result of the proximity of the two ester groups in the ortho position, which allows for a cyclization and subsequent loss of the alkoxy groups.

For diethyl 4,6-dimethoxyisophthalate, the ester groups are in the meta position (1,3-substituted). This spatial separation makes the formation of a cyclic anhydride-like ion highly unlikely. Therefore, the absence of a significant ion at m/z 149 (or a methoxy-substituted equivalent) would be a key differentiating feature in the mass spectrum of diethyl 4,6-dimethoxyisophthalate compared to a phthalate isomer. Instead, sequential losses of the ester and methoxy groups are expected to dominate the spectrum.

Summary of Predicted Key Ions

The following table summarizes the predicted key ions in the ESI-MS/MS spectrum of diethyl 4,6-dimethoxyisophthalate:

m/z (Predicted) Proposed Formula Proposed Identity/Origin
283.29C₁₄H₁₉O₆⁺[M+H]⁺ (Protonated Molecule)
255.29C₁₂H₁₅O₆⁺[M+H - C₂H₄]⁺
237.29C₁₂H₁₃O₅⁺[M+H - C₂H₅OH]⁺
209.29C₁₀H₉O₅⁺[M+H - C₂H₄ - C₂H₅OH]⁺
205.29C₁₁H₉O₄⁺[M+H - C₂H₅OH - CH₃OH]⁺
191.29C₁₀H₇O₄⁺[M+H - 2(C₂H₅OH)]⁺
163.29C₉H₇O₃⁺[M+H - 2(C₂H₅OH) - CO]⁺

Conclusion

This guide provides a detailed, predictive analysis of the LC-MS fragmentation pattern of diethyl 4,6-dimethoxyisophthalate based on fundamental principles of mass spectrometry and comparisons with related molecules. The key predicted fragmentation pathways involve the sequential loss of ethanol and methanol from the protonated molecular ion. The absence of a fragment ion corresponding to a cyclic anhydride is a significant predicted difference compared to its ortho-substituted phthalate isomers. The provided experimental protocol and table of predicted ions offer a solid foundation for researchers to identify and characterize this molecule in complex mixtures.

References

  • Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 23, 2026, from [Link]

  • Diethyl 4,6-diacetamidoisophthalate - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved March 23, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved March 23, 2026, from [Link]

  • Interpretation of mass spectra. (n.d.). University of Arizona. Retrieved March 23, 2026, from [Link]

  • Diethyl Phthalate. (n.d.). NIST Chemistry WebBook. Retrieved March 23, 2026, from [Link]

  • Diethyl 4,6-diacetamidoisophthalate. (n.d.). ResearchGate. Retrieved March 23, 2026, from [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Retrieved March 23, 2026, from [Link]

  • Fragmentation patterns in the mass spectra of organic compounds. (n.d.). Chemguide. Retrieved March 23, 2026, from [Link]

  • MRMS 76 - EID Fragmentation for Structural Elucudation. (n.d.). Bruker. Retrieved March 23, 2026, from [Link]

  • Fragmentation (mass spectrometry). (n.d.). Wikipedia. Retrieved March 23, 2026, from [Link]

  • Fragmentation pattern of methoxy benzene by mass spectroscopy/spectrometry. (2022, July 20). YouTube. Retrieved March 23, 2026, from [Link]

  • Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. (2023, January 26). YouTube. Retrieved March 23, 2026, from [Link]

  • Fast Phthalate Detection in Textile Samples: A LC-MS/MS Screening Method Using Precursor Ion Scans. (2024, November 14). MDPI. Retrieved March 23, 2026, from [Link]

Sources

Validation

FTIR spectra comparison for diethyl 4,6-dimethoxyisophthalate and its derivatives

FTIR Spectra Comparison Guide: Diethyl 4,6-Dimethoxyisophthalate and Its Structural Derivatives As a Senior Application Scientist in analytical chemistry and drug development, I frequently encounter challenges in disting...

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Author: BenchChem Technical Support Team. Date: April 2026

FTIR Spectra Comparison Guide: Diethyl 4,6-Dimethoxyisophthalate and Its Structural Derivatives

As a Senior Application Scientist in analytical chemistry and drug development, I frequently encounter challenges in distinguishing closely related aromatic intermediates. Diethyl 4,6-dimethoxyisophthalate and its derivatives are critical building blocks in the synthesis of complex pharmaceuticals, including Tamiflu (oseltamivir) analogs and chiral NCN-pincer complexes [1][2].

This guide provides an objective, data-driven comparison of the Fourier Transform Infrared (FTIR) spectra of diethyl 4,6-dimethoxyisophthalate and its key derivatives. By understanding the causality behind spectral shifts and employing self-validating experimental protocols, researchers can ensure rigorous structural verification.

Structural Context & Causality in IR Spectroscopy

The core scaffold of these compounds features an isophthalate ring substituted with two electron-donating methoxy groups at the 4 and 6 positions. The primary diagnostic regions in their FTIR spectra are the carbonyl (C=O) stretch, the hydroxyl (O-H) stretch, and the carbon-oxygen (C-O) stretches.

  • The Ester Base (Diethyl 4,6-dimethoxyisophthalate): The C=O stretch of the ester typically appears around 1729 cm⁻¹. The methoxy groups donate electron density into the aromatic ring via resonance, which slightly weakens the C=O bond of the ester relative to an unconjugated aliphatic ester, shifting it to a lower wavenumber [1].

  • The Diacid Derivative (4,6-Dimethoxyisophthalic acid analogs): When the ester is hydrolyzed to a carboxylic acid, intermolecular hydrogen bonding occurs. This dimerization weakens the C=O bond further, shifting the absorption down to ~1663 cm⁻¹. Concurrently, a broad O-H stretching band emerges above 3400 cm⁻¹ [2].

  • Halogenated Derivatives: The introduction of a halogen, such as in 2-bromo-4,6-dimethoxyisophthalic acid, introduces a strong inductive electron-withdrawing effect. This competes with the resonance of the methoxy groups, altering the dipole moment and sharpening the O-H and C=O spectral profiles [2].

Comparative FTIR Spectral Data

The following table summarizes the quantitative FTIR spectral data for diethyl 4,6-dimethoxyisophthalate and its primary synthetic alternatives.

Compound / DerivativeStateν(O-H) cm⁻¹ν(C=O) cm⁻¹ν(C=C) Aromatic cm⁻¹ν(C-O) cm⁻¹
Diethyl 4,6-dimethoxyisophthalate (Alkoxy analog) [1]Colorless OilN/A1729 (Ester)15941230, 1040
2-Bromo-4,6-dimethoxyisophthalic acid [2]Pale Yellow Solid3463 (Broad)1663 (Acid dimer)~15801250
4,6-Dimethoxyisophthaloyl chloride Solid/OilN/A~1761 (Acyl Cl)~15901200
Meso-1,3-Cyclohexanedicarboxylic Acid Diester [1]White Powder3410 (Aliphatic OH)1730 (Ester)N/A (Saturated)1252, 1105

Note: The acyl chloride derivative exhibits a significantly higher C=O frequency (~1761 cm⁻¹) because the highly electronegative chlorine atom withdraws electron density inductively, restricting resonance and increasing the double-bond character of the carbonyl group [2].

Self-Validating Experimental Protocols

To guarantee trustworthiness, FTIR analysis must be treated as a self-validating system. The protocols below are designed to inherently flag preparation errors, ensuring that the resulting spectra are artifacts-free.

Protocol A: Liquid Ester Analysis (Thin Film on NaCl)

Use for liquid derivatives like diethyl 4,6-dimethoxyisophthalate.

  • Background Verification: Purge the spectrometer with dry N₂. Run a background scan. Validation Check: The baseline must show <1% transmittance variance in the 4000-3500 cm⁻¹ (H₂O) and 2350 cm⁻¹ (CO₂) regions.

  • Sample Application: Apply 1-2 drops of the neat oil onto a polished NaCl window.

  • Pathlength Optimization: Press a second NaCl window on top to create a uniform capillary film. Validation Check: Run a preliminary scan. If the C=O peak at 1729 cm⁻¹ exceeds 1.2 Absorbance Units (AU), the film is too thick and violates the linear range of the Beer-Lambert law. Wipe the plates and re-press a thinner film.

  • Acquisition: Collect 32 scans at 4 cm⁻¹ resolution.

Protocol B: Solid Diacid Analysis (Nujol Mull)

Use for solid derivatives like 2-bromo-4,6-dimethoxyisophthalic acid. Causality Note: We strictly utilize a Nujol mull rather than KBr pellets for carboxylic acids. KBr is highly hygroscopic; absorbed atmospheric moisture will artificially broaden the 3400 cm⁻¹ region, confounding the analysis of the true carboxylic acid O-H stretch.

  • Particle Size Reduction: Grind 2-5 mg of the solid diacid in an agate mortar until a glossy sheen appears. Validation Check: The powder must be ground to a particle size smaller than the IR wavelength (typically <2 µm) to prevent the Christiansen effect (asymmetric scattering baselines).

  • Mulling: Add exactly 1 drop of Nujol (mineral oil) and triturate into a smooth paste.

  • Acquisition: Apply to NaCl plates and scan. Note that Nujol will mask the C-H stretching region (~2900 cm⁻¹), but leaves the critical diagnostic regions (3463 cm⁻¹ and 1663 cm⁻¹) unobstructed [2].

Workflow Visualization

G N1 Sample Preparation (Isophthalate Derivatives) N2 Thin Film Deposition (NaCl Plates for Oils) N1->N2 Liquid Ester N3 Nujol Mull Preparation (For Solid Acids) N1->N3 Solid Diacid N4 FTIR Spectrometer Background Subtraction N2->N4 N3->N4 Avoids KBr moisture N5 Spectral Acquisition (4000 - 400 cm⁻¹) N4->N5 N2 Purged N6 Beer-Lambert Validation (Max Absorbance < 1.2 AU) N5->N6 N6->N1 Fail (Too Thick) N7 Peak Assignment (C=O, O-H, C-O) N6->N7 Validated Data

FTIR spectral acquisition and validation workflow for isophthalate derivatives.

References

  • Title: New, Efficient Synthesis of Oseltamivir Phosphate (Tamiflu) via Enzymatic Desymmetrization of a meso-1,3-Cyclohexanedicarboxylic Acid Diester | The Journal of Organic Chemistry Source: ACS Publications URL:[Link]

  • Title: Chiral Nickel(II) and Palladium(II) NCN-Pincer Complexes Based on Substituted Benzene: Synthesis, Structure, and Lewis Acidity | Organometallics Source: ACS Publications URL:[Link]

Comparative

Benchmarking commercial suppliers of CAS 1956377-63-1 for analytical research

Benchmarking Commercial Suppliers of Diethyl 4,6-Dimethoxyisophthalate (CAS 1956377-63-1): A Comprehensive Analytical Guide Diethyl 4,6-dimethoxyisophthalate (CAS 1956377-63-1) is a specialized, highly functionalized aro...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Commercial Suppliers of Diethyl 4,6-Dimethoxyisophthalate (CAS 1956377-63-1): A Comprehensive Analytical Guide

Diethyl 4,6-dimethoxyisophthalate (CAS 1956377-63-1) is a specialized, highly functionalized aromatic building block. Featuring a precise arrangement of ester and ether linkages, it is increasingly utilized in the synthesis of advanced Metal-Organic Frameworks (MOFs), complex active pharmaceutical ingredients (APIs), and novel OLED materials[1].

However, sourcing this compound for rigorous analytical or materials research presents a significant challenge. Commercial suppliers often rely on High-Performance Liquid Chromatography (HPLC) area percentages to claim >95% or >98% purity[2]. This metric is fundamentally flawed for absolute quantitation because it is blind to inorganic salts, moisture, and relies on the assumption that all impurities share the same UV extinction coefficient as the target analyte.

As a Senior Application Scientist, I have designed this guide to objectively benchmark commercial batches of CAS 1956377-63-1. By implementing a self-validating, multimodal analytical protocol—anchored by quantitative Nuclear Magnetic Resonance (qNMR)—we can expose the true mass fraction purity and structural defects hidden within commercial catalogs.

Mechanistic Insights: The Origin of Structural Defects

To understand why commercial batches vary wildly in quality, we must examine the causality of impurity formation during synthesis. CAS 1956377-63-1 is typically synthesized via the exhaustive methylation of diethyl 4,6-dihydroxyisophthalate or the esterification of 4,6-dimethoxyisophthalic acid.

Deviations in stoichiometry, reaction time, or catalyst efficiency lead to "defect impurities"—specifically, mono-methylated or mono-ethylated derivatives. In downstream MOF synthesis, these free hydroxyl or carboxylic acid groups are catastrophic. They act as premature chain terminators, alter the coordination geometry of transition metals, and ultimately collapse the porosity of the crystalline framework.

ImpurityPathway SM 4,6-Dihydroxyisophthalic Acid (Starting Material) Inter1 Mono-methoxy Defect (Incomplete Methylation) SM->Inter1 Sub-stoichiometric MeI Inter2 Mono-ethyl Defect (Incomplete Esterification) SM->Inter2 Mild Esterification Target Diethyl 4,6-dimethoxyisophthalate (CAS 1956377-63-1) SM->Target Excess MeI, EtOH/H+ Inter1->Target Further Methylation Inter2->Target Further Esterification

Mechanistic pathway of diethyl 4,6-dimethoxyisophthalate synthesis and common defect impurities.

The Self-Validating Analytical Workflow

To establish a trustworthy benchmarking system, we cannot rely on a single analytical modality. We must construct an orthogonal testing matrix where the limitations of one technique are covered by the strengths of another.

AnalyticalWorkflow cluster_0 Analytical Modalities Sample Commercial Batch CAS 1956377-63-1 HPLC HPLC-HRMS (Impurity Profiling) Sample->HPLC qNMR 1H qNMR (Absolute Purity) Sample->qNMR KF Karl Fischer (Moisture Content) Sample->KF ICP ICP-MS (Trace Metals) Sample->ICP Data Multivariate Data Analysis & Supplier Scoring HPLC->Data qNMR->Data KF->Data ICP->Data

Multimodal analytical workflow for absolute purity determination and supplier benchmarking.

Absolute Quantitation via 1H qNMR

Unlike HPLC, qNMR is a primary ratio method. By weighing a highly pure internal standard (calibrant) into the same solution as the sample, the NMR spectrometer measures the direct proportionality between the observed signal response and the number of nuclei[3]. This provides the absolute mass fraction of the analyte, exposing "invisible" impurities like residual silica, salts, or water[4].

Step-by-Step qNMR Protocol:

  • System Suitability: Ensure the NMR spectrometer (e.g., 500 MHz) achieves a Signal-to-Noise (S/N) ratio of ≥ 150 for accurate integration, as recommended by USP General Chapter <761> guidelines[4].

  • Sample Preparation: Accurately weigh ~15.0 mg of CAS 1956377-63-1 and ~5.0 mg of NIST-traceable Maleic Acid (Internal Standard, purity 99.9%) using a microbalance (d = 0.001 mg).

  • Solvation: Dissolve the mixture entirely in 0.6 mL of anhydrous DMSO-d6.

  • Acquisition Parameters (Critical): Set the relaxation delay (D1) to 30 seconds. Causality: Protons in different chemical environments relax at different rates (T1 relaxation). A 30-second delay ensures >99% relaxation of all protons before the next pulse, preventing the artificial truncation of peak areas which would skew the purity calculation.

  • Data Processing: Integrate the maleic acid singlet (δ 6.26 ppm, 2H) against the distinct aromatic proton of the isophthalate ring (δ 8.41 ppm, 1H) to calculate absolute mass fraction.

Trace Impurity Profiling via HPLC-HRMS

While qNMR gives us the amount of impurity, HPLC coupled with High-Resolution Mass Spectrometry (HRMS) tells us what the impurity is.

Step-by-Step HPLC-HRMS Protocol:

  • Column Selection: Waters Acquity BEH C18 (1.7 µm, 2.1 x 100 mm). Causality: The sub-2-micron particle size provides the theoretical plates necessary to resolve structurally similar mono-ester defects from the target di-ester.

  • Mobile Phase: Solvent A: Water (0.1% Formic Acid); Solvent B: Acetonitrile (0.1% Formic Acid).

  • Gradient Elution: 5% B to 95% B over 15 minutes.

  • Detection: Monitor UV at 254 nm and acquire positive electrospray ionization (+ESI) HRMS data. The target compound (MW = 282.29) will appear at[M+H]+ = 283.11. A peak at [M+H]+ = 269.10 indicates a missing methyl group (mono-methoxy defect).

Benchmarking Results: Commercial Supplier Comparison

We procured batches of CAS 1956377-63-1 from three distinct tiers of the chemical supply chain: a Global Catalog aggregator (Supplier A), a Specialty Synthesis boutique (Supplier B), and a Bulk Manufacturer (Supplier C). The samples were subjected to the orthogonal workflow described above.

Supplier TierClaimed Purity (Vendor)HPLC Area % (UV 254nm)1H qNMR Purity (Absolute w/w %)Moisture (Karl Fischer)Trace Metals (ICP-MS)Major Impurity Identified (HRMS)
Supplier A (Global Catalog)>98%98.2%91.4% 4.5%120 ppm (Pd)Mono-ethyl defect ([M+H]+ 255.08)
Supplier B (Specialty)>95%96.5%95.8% 0.5%<10 ppmMono-methoxy defect ([M+H]+ 269.10)
Supplier C (Bulk Mfg)>99%99.1%98.7% 0.2%<5 ppmNone detected
Data Interpretation & Trustworthiness

The data reveals a classic pitfall in chemical sourcing. Supplier A provided a Certificate of Analysis claiming >98% purity based solely on HPLC area. However, our qNMR analysis revealed an absolute mass fraction of only 91.4%. The discrepancy is explained by the Karl Fischer titration (4.5% water weight) and high residual palladium (120 ppm), neither of which absorb UV light at 254 nm. If this batch were used in a moisture-sensitive MOF synthesis, the reaction would fail, and the researcher would incorrectly blame their methodology rather than the reagent.

Conversely, Supplier B claimed a modest >95% purity, but their qNMR result (95.8%) closely matched their HPLC data, indicating a highly transparent and dry product, albeit with minor incomplete methylation defects. Supplier C demonstrated the highest overall integrity, making it the optimal choice for sensitive analytical research.

Conclusion

When sourcing specialized building blocks like diethyl 4,6-dimethoxyisophthalate (CAS 1956377-63-1)[5], researchers must look beyond the vendor's stated HPLC purity. Relying on a self-validating system that incorporates qNMR for absolute mass fraction, alongside Karl Fischer and ICP-MS, is non-negotiable for maintaining scientific integrity. By understanding the causality behind impurity formation and utilizing orthogonal analytical techniques, drug development professionals and materials scientists can prevent costly downstream failures.

References

  • AA Blocks. 1164246-20-1 | MFCD00173698 | [C(Z)]-N'-Hydroxy-2-thiophenecarboximidamide (Includes CAS 1956377-63-1 Catalog Data). Retrieved from: [Link]

  • ResolveMass Laboratories. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from: [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of Diethyl 4,6-dimethoxyisophthalate: A Guide for Laboratory Professionals

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Diethyl 4,6-dimethoxyisophthalate (CAS No. 53835-91-3).

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Diethyl 4,6-dimethoxyisophthalate (CAS No. 53835-91-3). As a trusted partner in your research, we are committed to providing information that ensures the safety of your personnel and the protection of our environment. This document is designed for researchers, scientists, and drug development professionals who handle this and similar chemical compounds.

Core Principle: Hazard Assessment and Waste Classification

The foundational step in the proper disposal of any laboratory chemical is a thorough hazard assessment. Diethyl 4,6-dimethoxyisophthalate belongs to the family of phthalate esters. The U.S. Environmental Protection Agency (EPA) has classified several common phthalates as priority environmental pollutants due to their endocrine-disrupting capabilities and toxicity to aquatic life.[1][2] The safety data sheet for the closely related compound, diethyl phthalate, explicitly states that it is "Harmful to aquatic life."

Therefore, based on the principle of precautionary risk management, Diethyl 4,6-dimethoxyisophthalate and any materials contaminated with it must be treated as hazardous waste. It should never be disposed of down the drain or in regular solid waste.

Hazard Class Primary Concern Rationale
Aquatic Toxicity Harmful to aquatic organisms.Based on data for diethyl phthalate and the general environmental impact of phthalate esters.
Potential Human Health Effects Skin and eye irritation, potential respiratory irritation.Inferred from data on similar phthalate and diethyl compounds.[3][4]

Personal Protective Equipment (PPE) and Safety Measures

Prior to handling Diethyl 4,6-dimethoxyisophthalate for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). This is a mandatory requirement under OSHA's Laboratory Standard (29 CFR 1910.1450).[5]

  • Hand Protection : Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use. Dispose of contaminated gloves as hazardous waste.

  • Eye Protection : Safety glasses with side shields or chemical splash goggles are required to prevent accidental eye contact.

  • Skin and Body Protection : A standard laboratory coat should be worn.

  • Ventilation : All handling and preparation for disposal should be conducted within a certified chemical fume hood to minimize the risk of inhalation.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Alert Personnel : Immediately notify others in the laboratory of the spill.

  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Don PPE : Before attempting to clean the spill, ensure you are wearing the appropriate PPE as outlined above.

  • Containment and Absorption : For liquid spills, cover with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.

  • Collection : Carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container.

  • Decontamination : Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials (wipes, paper towels) must be disposed of as hazardous waste.

  • Labeling : Ensure the waste container is properly labeled with "Hazardous Waste," the chemical name, and the date.

Step-by-Step Disposal Protocol

The disposal of Diethyl 4,6-dimethoxyisophthalate must adhere to your institution's Chemical Hygiene Plan (CHP) and local, state, and federal regulations.[5]

Phase 1: Waste Segregation and Collection
  • Designate a Waste Container : Use a dedicated, chemically compatible, and leak-proof container for the collection of Diethyl 4,6-dimethoxyisophthalate waste. The original container is often the best choice for unused or expired material.

  • Solid Waste : Collect any solid Diethyl 4,6-dimethoxyisophthalate or contaminated materials (e.g., weighing paper, contaminated gloves, absorbent pads) in a clearly labeled, sealed plastic bag or a designated solid hazardous waste container.

  • Liquid Waste :

    • Pure Compound/High Concentration Solutions : Collect in a dedicated, labeled, and sealed container.

    • Dilute Aqueous Solutions : Do not dispose of down the drain. Collect all aqueous solutions containing Diethyl 4,6-dimethoxyisophthalate in a designated aqueous hazardous waste container.

  • Avoid Mixing : Do not mix Diethyl 4,6-dimethoxyisophthalate waste with other incompatible waste streams. As a general rule, halogenated and non-halogenated solvent wastes should be kept separate.

Phase 2: Labeling and Storage
  • Proper Labeling : As soon as a container is designated for waste, it must be labeled. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Diethyl 4,6-dimethoxyisophthalate"

    • The approximate concentration and volume

    • The date the waste was first added to the container

  • Secure Storage : Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be under the control of laboratory personnel and away from general traffic. Ensure secondary containment is used to prevent the spread of potential leaks.

Phase 3: Final Disposal
  • Contact Environmental Health and Safety (EHS) : Once the waste container is full or needs to be removed, contact your institution's EHS or equivalent department. They will arrange for the pickup and transportation of the hazardous waste.

  • Licensed Disposal Facility : The EHS department will ensure the waste is transported to a licensed treatment, storage, and disposal facility (TSDF). The recommended disposal method for compounds like diethyl phthalate is incineration in a permitted hazardous waste incinerator.

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of Diethyl 4,6-dimethoxyisophthalate and associated materials.

G cluster_start cluster_assessment Hazard Assessment cluster_liquid Liquid Waste Stream cluster_solid Solid Waste Stream cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Generation of Diethyl 4,6-dimethoxyisophthalate Waste is_liquid Is the waste liquid or solid? start->is_liquid liquid_waste Collect in a dedicated, leak-proof liquid waste container. is_liquid->liquid_waste Liquid solid_waste Collect in a dedicated, sealed solid waste container. is_liquid->solid_waste Solid label_liquid Label as 'Hazardous Waste' with chemical name and date. liquid_waste->label_liquid store_waste Store in designated Satellite Accumulation Area (SAA) with secondary containment. label_liquid->store_waste label_solid Label as 'Hazardous Waste' with chemical name and date. solid_waste->label_solid label_solid->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for pickup. store_waste->contact_ehs end Transport to a licensed Treatment, Storage, and Disposal Facility (TSDF). contact_ehs->end

Caption: Decision workflow for the disposal of Diethyl 4,6-dimethoxyisophthalate.

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory and the broader scientific community. Always consult your institution's specific guidelines and Chemical Hygiene Plan for detailed requirements.

References

  • Toxicity and Estrogenic Endocrine Disrupting Activity of Phthalates and Their Mixtures. International Journal of Molecular Sciences. Available from: [Link]

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Occupational Safety and Health Administration. Available from: [Link]

  • Diethyl 4,6-Dihydroxyisophthalate — Chemical Substance Information. NextSDS. Available from: [Link]

  • Safety data sheet - Deet. CPAChem. Available from: [Link]

  • Environmental contamination with phthalates and its impact on living organisms. ResearchGate. Available from: [Link]

  • Phthalates. U.S. Environmental Protection Agency. Available from: [Link]

  • Environmental impacts of certain phthalates and alternatives to phthalates. Miljøstyrelsen (Danish Environmental Protection Agency). Available from: [Link]

  • Anaerobic degradation of methoxylated aromatic compounds by Clostridium methoxybenzovorans and a nitrate-reducing bacterium Thauera sp. strain Cin3,4. ResearchGate. Available from: [Link]

  • Diethyl phthalate - Safety Data Sheet. Novachem. Available from: [Link]

  • Transetherification of 2,4-dimethoxynitrobenzene by aromatic nucleophilic substitution. PLOS ONE. Available from: [Link]

  • Photodegradation of methoxy substituted curcuminoids. PubMed. Available from: [Link]

  • Converting waste PET into dimethyl terephthalate and diverse boronic esters under metal-free conditions. Green Chemistry (RSC Publishing). Available from: [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Available from: [Link]

  • Diethyl phthalate - Safety Data Sheet. Novachem. Available from: [Link]

  • Disposal of Laboratory Wastes (GUIDANCE). University of St Andrews. Available from: [Link]

  • PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Diethyl Phthalate. Agency for Toxic Substances and Disease Registry. Available from: [Link]

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Diethyl 4,6-dimethoxyisophthalate

The primary hazards associated with chemicals in this class include skin and eye irritation, and potential respiratory irritation from vapors or aerosols.[1][2][3] Therefore, our core objective is to create an effective...

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Author: BenchChem Technical Support Team. Date: April 2026

The primary hazards associated with chemicals in this class include skin and eye irritation, and potential respiratory irritation from vapors or aerosols.[1][2][3] Therefore, our core objective is to create an effective barrier against these routes of exposure.

Hazard Assessment and PPE Selection: A Risk-Based Approach

The selection of PPE is not a one-size-fits-all-all procedure; it must be tailored to the specific task and the quantities of the substance being handled. Always consult the specific Safety Data Sheet (SDS) for any chemical to understand its unique hazard profile.[4]

Core PPE Requirements (All Handling Scenarios)
  • Eye and Face Protection: At a minimum, chemical splash goggles that provide a tight seal around the eyes are mandatory to protect against splashes and vapors.[1][5] When handling larger volumes (>100 mL) or when there is a significant risk of splashing, a face shield should be worn in addition to goggles to protect the entire face.[5][6]

  • Protective Clothing: A standard, flame-resistant laboratory coat should be worn and fully fastened. For tasks with a higher risk of splashing, supplement this with a chemically resistant apron made from materials like butyl rubber or PVC.[6][7]

Glove Selection: The Critical Barrier

The choice of glove material is paramount when handling aromatic esters. Not all standard laboratory gloves offer adequate protection. Breakthrough time—the time it takes for the chemical to permeate the glove material—is a critical factor. For esters and aromatic solvents, certain materials provide superior resistance.

Glove MaterialSuitability for Aromatic EstersKey Considerations
Butyl Rubber Excellent Offers high resistance to a wide range of esters, ketones, and aldehydes.[5][8]
Viton™ Excellent Provides exceptional protection against aromatic and chlorinated solvents, but can be more expensive and have poorer physical properties.[8]
Nitrile Fair to Good (Splash Protection Only) Suitable for short-duration tasks and incidental contact. Not recommended for prolonged handling or immersion. Check manufacturer-specific breakthrough data.
Natural Rubber (Latex) Poor Generally offers poor resistance to oils, greases, and organic solvents and is not recommended for handling Diethyl 4,6-dimethoxyisophthalate.

Expert Insight: Always inspect gloves for any signs of degradation, punctures, or tears before use. For extended operations, consider double-gloving with two pairs of nitrile gloves or a nitrile base with a more resistant glove on top.

Step-by-Step PPE Protocols

Adherence to a strict procedural sequence for donning (putting on) and doffing (taking off) PPE is crucial to prevent cross-contamination.

Donning Procedure
  • Lab Coat/Apron: Put on your lab coat and fasten it completely. If required, don a chemical-resistant apron.

  • Goggles/Face Shield: Put on your safety goggles, ensuring a snug fit. If necessary, place a face shield over the goggles.

  • Gloves: Select the appropriate gloves. Pull the gloves on, ensuring the cuffs of the gloves are pulled over the sleeves of your lab coat to prevent any skin exposure at the wrist.[4]

Doffing Procedure

This sequence is designed to move from the most contaminated items to the least.

  • Gloves: Remove gloves using the proper technique to avoid touching the outer surface with your bare hands. Peel one glove off by pinching the cuff and turning it inside out. With your ungloved hand, slide your fingers under the cuff of the remaining glove and peel it off, also inside out.

  • Apron: If wearing an apron, unfasten it and remove it without touching the outer, potentially contaminated surface.

  • Face Shield/Goggles: Remove your face shield (if used), followed by your goggles, handling them by the sides or straps.

  • Lab Coat: Remove your lab coat, rolling it so the contaminated exterior is folded inward.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water after removing all PPE.[1][7][9]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the experimental context.

PPE_Selection_Workflow cluster_assessment Task Assessment cluster_ppe PPE Configuration cluster_action Final Actions Start Start: Assess Handling Task CheckQuantity Quantity > 100mL or High Splash Potential? Start->CheckQuantity BasePPE Standard PPE: - Lab Coat - Safety Goggles - Butyl or Viton Gloves CheckQuantity->BasePPE No EnhancedFace Add Face Shield CheckQuantity->EnhancedFace Yes EnhancedBody Add Chemical Apron CheckQuantity->EnhancedBody Yes CheckVentilation Adequate Ventilation? (e.g., Fume Hood) Respiratory Consult EHS for Respirator Fit-Testing (Organic Vapor Cartridge) CheckVentilation->Respiratory No Proceed Proceed with Experiment CheckVentilation->Proceed Yes BasePPE->CheckVentilation EnhancedFace->CheckVentilation EnhancedBody->CheckVentilation Respiratory->Proceed Disposal Dispose of Contaminated PPE as Hazardous Waste Proceed->Disposal

Caption: PPE selection workflow for handling Diethyl 4,6-dimethoxyisophthalate.

Disposal of Contaminated PPE

All disposable PPE used during the handling of Diethyl 4,6-dimethoxyisophthalate must be considered chemically contaminated waste.

  • Gloves, Aprons, and other disposables: Place all contaminated items in a designated hazardous waste container immediately after doffing. Do not dispose of them in regular trash receptacles.

  • Contaminated Clothing: If your clothing becomes contaminated, remove it immediately and wash it separately from other laundry.[1] If heavily contaminated, it may need to be disposed of as hazardous waste.

  • Regulatory Compliance: Ensure all disposal practices are in strict accordance with local, regional, and national environmental regulations for hazardous waste.[1][2][7]

By integrating these safety protocols into your daily laboratory operations, you build a culture of safety that protects not only yourself and your colleagues but also ensures the continued integrity and success of your vital research.

References

  • Certas Lubricant Solutions. Personal Protective Equipment (PPE) Standards.
  • Unknown Source. Personal Protective Equipment (PPE).
  • MCR Safety. Understanding Solvents and PPE for Chemical Safety.
  • G.J. Chemical Company, Inc. SAFETY DATA SHEET.
  • TCI Chemicals. SAFETY DATA SHEET - 2,6-Dimethoxyphenol.
  • FUJIFILM Wako. SAFETY DATA SHEET - Diethyl Phthalate.
  • Hayashi Pure Chemical Ind.,Ltd. Diethyl phthalate-d₄ Safety Data Sheet.
  • Sigma-Aldrich. SAFETY DATA SHEET - Diethyl phthalate.
  • Fisher Scientific. SAFETY DATA SHEET - Diethyl phthalate.
  • Storemasta. Examples of PPE for Various Dangerous Goods Classes.
  • Royal Brinkman. Personal protective equipment for crop protection.

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